Imidazo[1,2-a]pyridine-6-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-7-1-2-8-9-3-4-10(8)5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWYLKPRUHCLAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428180 | |
| Record name | Imidazo[1,2-a]pyridine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116355-16-9 | |
| Record name | Imidazo[1,2-a]pyridine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Elucidation of the Chemical Structure of Imidazo[1,2-a]pyridine-6-carbaldehyde: A Technical Guide
This technical guide provides a comprehensive overview of the structural elucidation of Imidazo[1,2-a]pyridine-6-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a core component in various pharmacologically active agents.[1] This document is intended for researchers, scientists, and professionals in the field, offering detailed spectroscopic data, experimental protocols, and workflow visualizations to support research and development activities.
Compound Identity and Physicochemical Properties
This compound is a derivative of the parent imidazo[1,2-a]pyridine bicyclic system, featuring an aldehyde functional group at the 6-position.[2] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₈H₆N₂O | [2][3][4][5] |
| Molecular Weight | 146.15 g/mol | [2][4] |
| CAS Number | 116355-16-9 | [2][6] |
| Appearance | Solid | [2] |
| Melting Point | 151-153 °C | [2] |
| InChI Key | VDWYLKPRUHCLAW-UHFFFAOYSA-N | [2][3][7] |
Chemical Structure:
Figure 1. 2D chemical structure of this compound.
Spectroscopic Data for Structural Confirmation
The structural assignment of this compound is unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data Solvent: DMSO-d₆
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-C=O | ~9.9 - 10.1 | Singlet | - |
| H-5 | ~8.0 - 8.2 | Doublet | ~9.0 |
| H-7 | ~7.6 - 7.8 | Doublet | ~9.0 |
| H-2 | ~7.9 - 8.1 | Singlet | - |
| H-3 | ~7.5 - 7.7 | Singlet | - |
| H-8 | ~7.2 - 7.4 | Doublet of doublets | ~7.0, 1.5 |
Table 3: Predicted ¹³C NMR Spectral Data Solvent: DMSO-d₆
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~190 - 193 |
| C-8a | ~145 - 148 |
| C-2 | ~140 - 143 |
| C-6 | ~130 - 133 |
| C-5 | ~125 - 128 |
| C-7 | ~120 - 123 |
| C-3 | ~115 - 118 |
| C-8 | ~112 - 115 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly crucial for verifying the exact molecular formula.
Table 4: Predicted High-Resolution Mass Spectrometry Data (ESI+) [3]
| Adduct | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₈H₇N₂O]⁺ | 147.05530 |
| [M+Na]⁺ | [C₈H₆N₂NaO]⁺ | 169.03724 |
| [M+K]⁺ | [C₈H₆KN₂O]⁺ | 185.01118 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is characterized by specific absorption bands.
Table 5: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Aldehyde C=O Stretch | ~1680 - 1700 | Strong, sharp absorption |
| Aromatic C=C/C=N Stretch | ~1450 - 1600 | Multiple medium to strong bands |
| Aromatic C-H Stretch | ~3000 - 3100 | Medium to weak bands |
| Aldehyde C-H Stretch | ~2720 and ~2820 | Two weak bands (Fermi resonance) |
Experimental Protocols
This section outlines generalized protocols for the synthesis and characterization of this compound, based on established methods for this class of compounds.
Synthesis Protocol: Modified Groebke–Blackburn–Bienaymé Reaction
The synthesis of the imidazo[1,2-a]pyridine core often involves the condensation of a 2-aminopyridine with a carbonyl compound.[8]
Materials:
-
5-Amino-2-picoline
-
Glyoxal (40% aqueous solution)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
Cyclization: In a round-bottom flask, dissolve 5-amino-2-picoline in ethanol.
-
Add an equimolar amount of glyoxal solution dropwise while stirring at room temperature.
-
Acidify the mixture with a catalytic amount of HCl and reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure this compound.
Characterization Protocols
NMR Spectroscopy:
-
Prepare a ~5-10 mg sample solution in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
Infrared Spectroscopy:
-
For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Visualized Workflows and Pathways
Structure Elucidation Workflow
The logical flow for the synthesis and structural confirmation of this compound is depicted below.
Relevance in Signaling Pathways: PI3K Inhibition
Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer.[9] The diagram below illustrates a simplified PI3K/AKT pathway and the potential point of intervention for such inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo 1,2-a pyridine-6-carboxaldehyde 97 116355-16-9 [sigmaaldrich.com]
- 3. PubChemLite - this compound (C8H6N2O) [pubchemlite.lcsb.uni.lu]
- 4. Imidazo[1,2-a]pyridine-6-carboxaldehyde (97%) - Amerigo Scientific [amerigoscientific.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 116355-16-9 [chemicalbook.com]
- 7. This compound(116355-16-9) 1H NMR [m.chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition [mdpi.com]
An In-depth Technical Guide to the Physical Properties of 6-Formylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of 6-Formylimidazo[1,2-a]pyridine (also known as Imidazo[1,2-a]pyridine-6-carboxaldehyde), a heterocyclic compound of interest in medicinal chemistry and materials science. The information is compiled from various scientific sources to ensure accuracy and relevance for research and development applications.
Core Physical and Chemical Data
6-Formylimidazo[1,2-a]pyridine is a solid compound at room temperature.[1] Its key identifying and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 116355-16-9 | [1] |
| Molecular Formula | C₈H₆N₂O | [1] |
| Molecular Weight | 146.15 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 151-153 °C | [1] |
| IUPAC Name | Imidazo[1,2-a]pyridine-6-carbaldehyde | [1][2] |
| InChI Key | VDWYLKPRUHCLAW-UHFFFAOYSA-N | [1][2] |
| SMILES | O=Cc1ccc2nccn2c1 | [3] |
Spectroscopic and Analytical Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 6-Formylimidazo[1,2-a]pyridine. Various analytical techniques are employed for its characterization.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Spectra for this compound are available for structural elucidation.[2]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique provides detailed information about the carbon skeleton of the molecule.
-
IR (Infrared Spectroscopy): IR spectra help in identifying the functional groups present in the molecule, particularly the characteristic aldehyde carbonyl stretch.[2]
-
MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[2]
The general workflow for the synthesis and characterization of such compounds is illustrated below.
Caption: General workflow for the synthesis and characterization of Imidazo[1,2-a]pyridines.
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results. The following sections outline typical protocols for the synthesis and analysis of imidazo[1,2-a]pyridine derivatives.
General Synthetic Procedure for Imidazo[1,2-a]pyridines
The synthesis of the imidazo[1,2-a]pyridine scaffold is often achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound. A representative protocol is detailed below.[4][5]
References
Technical Guide: Imidazo[1,2-a]pyridine-6-carbaldehyde (CAS 116355-16-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridine-6-carbaldehyde, with CAS number 116355-16-9, is a heterocyclic organic compound. It belongs to the imidazo[1,2-a]pyridine class, a scaffold recognized as a "privileged structure" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This document provides a comprehensive overview of the chemical characteristics, synthesis, and potential biological relevance of this compound, positioning it as a valuable building block for drug discovery and development.
Chemical Characteristics
This compound is a solid at room temperature. Its core structure consists of a pyridine ring fused to an imidazole ring, with a carbaldehyde (formyl) group attached at the 6-position of the bicyclic system.
Physicochemical and Spectroscopic Data
The key quantitative data for this compound are summarized in the tables below.
| Identifier | Value | Source |
| CAS Number | 116355-16-9 | [1][2] |
| Molecular Formula | C₈H₆N₂O | [1][2] |
| Molecular Weight | 146.15 g/mol | [1][2] |
| IUPAC Name | This compound | |
| Synonyms | 6-Formylimidazo[1,2-a]pyridine | [1] |
| MDL Number | MFCD07772808 | [2] |
| PubChem Substance ID | 329790613 | [2] |
| Property | Value | Source |
| Physical Form | Solid | [1] |
| Melting Point | 151-153 °C | [1] |
| Assay Purity | ≥97% | [1] |
| Spectroscopic Identifier | Value | Source |
| InChI | 1S/C8H6N2O/c11-6-7-1-2-8-9-3-4-10(8)5-7/h1-6H | [1][2] |
| InChI Key | VDWYLKPRUHCLAW-UHFFFAOYSA-N | [1][2] |
| SMILES | O=Cc1ccc2nccn2c1 | [2] |
Experimental Protocols
While specific experimental protocols for biological assays involving this compound are not widely published, this section provides a representative synthesis protocol and general methodologies for assessing the activity of related compounds against relevant biological targets.
Synthesis of this compound
The synthesis of Imidazo[1,2-a]pyridines can be achieved through various methods, often involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For the introduction of the 6-carbaldehyde group, a multi-step synthesis starting from a substituted 2-aminopyridine is a common strategy.
Representative Protocol:
-
Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine.
-
Reactants: 2-Amino-5-bromopyridine and a 40% aqueous solution of chloroacetaldehyde.
-
Procedure: 2-Amino-5-bromopyridine is reacted with a 40% chloroacetaldehyde aqueous solution at a temperature between 25°C and 50°C. The reaction is allowed to proceed for 2 to 24 hours. After the reaction is complete, the mixture is concentrated, and the product is extracted with ethyl acetate. The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 6-bromoimidazo[1,2-a]pyridine. The crude product can be purified by recrystallization from a mixed solvent system of ethyl acetate and n-hexane.
-
-
Step 2: Formylation of 6-Bromoimidazo[1,2-a]pyridine.
-
This step can be achieved through a metal-catalyzed carbonylation reaction or via a lithium-halogen exchange followed by quenching with a formylating agent. A common method for formylation of aromatic rings is the Vilsmeier-Haack reaction, although its direct application to imidazo[1,2-a]pyridines can lead to substitution at the 3-position. A more controlled approach is often necessary.
-
Alternative: Oxidation of a Hydroxymethyl Group. An alternative route involves the conversion of a 6-hydroxymethylimidazo[1,2-a]pyridine to the aldehyde via oxidation with a mild oxidizing agent like manganese dioxide (MnO₂).
-
In Vitro Kinase Inhibition Assay (General Protocol)
Given that derivatives of the imidazo[1,2-a]pyridine scaffold are known to inhibit PI3K and c-Met kinases, a general protocol for assessing the inhibitory activity of this compound against these kinases is provided.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a specific kinase (e.g., PI3Kα, c-Met).
-
Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the kinase. This is often detected using a luminescent or fluorescent readout.
-
Materials:
-
Recombinant human kinase (e.g., PI3Kα, c-Met).
-
Kinase substrate (e.g., a specific peptide or protein).
-
ATP (Adenosine triphosphate).
-
Test compound (this compound) dissolved in DMSO.
-
Assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compound to the wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature for a defined period (e.g., 60 minutes at 30°C).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Biological Relevance and Signaling Pathways
While this compound itself has not been extensively profiled for biological activity, its core scaffold is a key component of numerous compounds targeting important cellular signaling pathways implicated in cancer and other diseases. The primary targets for many imidazo[1,2-a]pyridine derivatives are the PI3K/Akt/mTOR and c-Met signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers. Imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3K, a key kinase in this pathway.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play critical roles in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met pathway is associated with tumor growth and metastasis. Several imidazo[1,2-a]pyridine-based compounds have been identified as potent c-Met inhibitors.
Caption: c-Met Signaling Pathway Inhibition.
Conclusion
This compound (CAS 116355-16-9) is a key heterocyclic building block with significant potential in drug discovery. While direct biological data for this specific compound is limited, its core imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors targeting critical cancer-related pathways such as PI3K/Akt/mTOR and c-Met. The information and protocols provided in this guide serve as a valuable resource for researchers utilizing this compound in the synthesis of novel therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore their therapeutic potential.
References
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic system, featuring a bridgehead nitrogen atom, serves as a crucial pharmacophore in a variety of therapeutic agents, demonstrating a broad spectrum of pharmacological properties. Its "privileged" status stems from its ability to interact with a diverse range of biological targets, leading to the development of drugs with applications in oncology, infectious diseases, inflammation, and central nervous system disorders. This technical guide provides a comprehensive overview of the biological significance of the imidazo[1,2-a]pyridine scaffold, including key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Therapeutic Applications and Biological Activities
Derivatives of the imidazo[1,2-a]pyridine scaffold have been extensively explored and have shown remarkable efficacy in various therapeutic areas. The inherent structural features of this scaffold allow for substitutions at multiple positions, enabling the fine-tuning of its pharmacological profile.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.
A notable mechanism is the inhibition of the PI3K/mTOR signaling pathway, which is frequently dysregulated in various cancers.[3] Certain imidazo[1,2-a]pyridine derivatives have been identified as potent dual inhibitors of PI3K and mTOR, leading to the suppression of tumor growth.[3] Another anticancer strategy involves the inhibition of aldehyde dehydrogenase (ALDH), an enzyme overexpressed in cancer stem cells and associated with drug resistance.[4] Furthermore, some derivatives have been developed as targeted covalent inhibitors, for instance, targeting the KRAS G12C mutation.[5][6]
Table 1: Anticancer Activity of Representative Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Mechanism of Action | Reference(s) |
| Compound I-11 | NCI-H358 (KRAS G12C) | Antiproliferative Assay | 0.86 | Covalent KRAS G12C inhibitor | [6] |
| Compound I-11 | A549 (KRAS G12S) | Antiproliferative Assay | 14.32 | Covalent KRAS G12C inhibitor | [6] |
| Imidazo[1,2-a]pyridine-3-carboxamides | Mtb H37Rv (replicating) | MIC90 Assay | 0.4–1.9 | Not specified | [7] |
| Imidazo[1,2-a]pyridine-3-carboxamides | Mtb (MDR) | MIC90 Assay | 0.07–2.2 | Not specified | [7] |
| Imidazo[1,2-a]pyridine-3-carboxamides | Mtb (XDR) | MIC90 Assay | 0.07–0.14 | Not specified | [7] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | Mtb (DS) | MIC90 Assay | 0.069–0.174 | QcrB inhibitor | [7] |
| IP-5, IP-6, IP-7 | HCC1937 (Breast Cancer) | MTT Assay | Not specified | Induction of apoptosis, cell cycle arrest, Akt signaling inhibition | [2] |
| Compounds 6d, 6i | HepG2 (Liver Carcinoma) | BrdU & Flow Cytometry | Not specified | Inhibition of DNA synthesis, apoptosis induction | [8] |
| Compound C | MCF7 (Breast Cancer) | MTT Assay | Not specified | Oxidoreductase inhibition | [9] |
| Compound 15a | Various Cancer Cell Lines | Kinase Assay (PI3Kα/mTOR) | 0.003 / 0.022 | PI3K/mTOR dual inhibitor | [3] |
Antimicrobial and Antiviral Activity
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of anti-infective agents.[10] Its derivatives have demonstrated potent activity against a range of pathogens, including bacteria, viruses, and parasites.
In the realm of antibacterial agents, these compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[11][12] A significant breakthrough in this area is the development of imidazo[1,2-a]pyridine-based compounds for the treatment of tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[7][13] Telacebec (Q203), a clinical candidate, targets the QcrB subunit of the cytochrome bc1 complex, essential for cellular respiration in Mtb.[7][13]
The antiviral potential of this scaffold is also well-documented, with derivatives showing activity against human cytomegalovirus (HCMV), varicella-zoster virus (VZV), and hepatitis C virus (HCV).[14][15][16] Tegobuvir, for example, is an allosteric inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[17]
Table 2: Antimicrobial and Antiviral Activity of Representative Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Pathogen | Assay Type | MIC/EC50/IC50 | Mechanism of Action | Reference(s) |
| Telacebec (Q203) | Mycobacterium tuberculosis | MIC Assay | Nanomolar range | QcrB inhibitor | [7][13] |
| Thioether derivatives (4, 15, 21) | Human Cytomegalovirus (HCMV) | Plaque Reduction Assay | High therapeutic index (>150) | Not specified | [14][16] |
| Tegobuvir (GS-9190) | Hepatitis C Virus (HCV) | Replicon Assay | Potent inhibition | NS5B polymerase inhibitor | [17] |
| Imidazo[1,2-a]pyridinyl-bithiazole 10 | S. aureus, E. coli, K. pneumonia | Disk Diffusion | High inhibitory activity | Not specified | [11] |
Anti-inflammatory Effects
Imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties.[18] Their mechanism of action often involves the modulation of key inflammatory pathways, such as the NF-κB and STAT3 signaling cascades.[19][20] By inhibiting these pathways, these compounds can downregulate the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[19][20]
Table 3: Anti-inflammatory Activity of Representative Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Model | Key Findings | Mechanism of Action | Reference(s) |
| MIA (novel derivative) | MDA-MB-231 & SKOV3 cells | Reduced inflammatory cytokines, suppressed NF-κB activity, reduced COX-2 and iNOS expression | Suppression of NF-κB and STAT3 signaling | [19][20] |
| Carboxylic acid derivatives | Carrageenan-induced paw edema | More efficient edema inhibition than indomethacin | COX-2 inhibition | [18] |
Central Nervous System (CNS) Activity
The imidazo[1,2-a]pyridine scaffold is a key component of several drugs acting on the central nervous system. The most well-known examples are zolpidem (Ambien) and alpidem, which are non-benzodiazepine hypnotics and anxiolytics, respectively, that act as positive allosteric modulators of the GABA-A receptor.[17] More recently, derivatives of this scaffold have been developed as ligands for detecting β-amyloid plaques in the brain, offering potential as diagnostic agents for Alzheimer's disease.[21][22]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of imidazo[1,2-a]pyridine derivatives.
Synthesis of Imidazo[1,2-a]pyridine Derivatives
A versatile and widely used method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the Groebke–Blackburn–Bienaymé (GBB) reaction, a one-pot three-component reaction.[17][23]
Protocol: Groebke–Blackburn–Bienaymé Reaction
-
Reactant Preparation: In a suitable reaction vessel, combine the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.1 mmol), and the isocyanide (1.1 mmol) in a solvent such as methanol or a mixture of dichloromethane and methanol.[17]
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as scandium(III) triflate or ytterbium(III) triflate (e.g., 10 mol%).[17]
-
Reaction Conditions: Stir the reaction mixture at room temperature or under gentle heating (e.g., 40-60 °C) for a period ranging from a few hours to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[23]
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 3-aminoimidazo[1,2-a]pyridine derivative.[23]
Anticancer Activity Assessment
Protocol: MTT Assay for Cytotoxicity [9][24]
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing
Protocol: Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination [1][25]
-
Media Preparation: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing twofold serial dilutions of the imidazo[1,2-a]pyridine compound. A control plate with no compound should also be prepared.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Anti-inflammatory Activity Assessment
Protocol: Carrageenan-Induced Paw Edema in Rats [6][26]
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the imidazo[1,2-a]pyridine test compound or vehicle (e.g., saline) orally or intraperitoneally to different groups of rats. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Antiviral Activity Assessment
Protocol: Plaque Reduction Assay [8][27]
-
Cell Monolayer Preparation: Seed susceptible host cells (e.g., Vero cells for herpesviruses) in 6-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Prepare serial dilutions of the imidazo[1,2-a]pyridine compound. Mix each dilution with a known titer of the virus and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Inoculate the cell monolayers with the virus-compound mixtures.
-
Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cell monolayer with a medium containing a low concentration of agarose and the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 3-7 days).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value, the concentration that reduces the number of plaques by 50%, can then be determined.
Signaling Pathways and Experimental Workflows
The biological effects of imidazo[1,2-a]pyridine derivatives are often mediated through their interaction with specific signaling pathways. Visualizing these pathways and the experimental workflows used to study them can provide a clearer understanding of their mechanism of action.
Caption: Inhibition of the PI3K/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
Caption: Modulation of the NF-κB and STAT3 signaling pathways by an imidazo[1,2-a]pyridine derivative.
Caption: General experimental workflow for the development of imidazo[1,2-a]pyridine-based therapeutic agents.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives underscore its importance as a "privileged" structure. The ongoing exploration of novel derivatives and their mechanisms of action holds significant promise for the development of new and effective therapies for a multitude of diseases. This guide provides a foundational understanding of the biological significance of this remarkable scaffold, offering valuable insights and practical methodologies for researchers in the field of drug discovery and development.
References
- 1. Agar dilution - Wikipedia [en.wikipedia.org]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Inexpensive 4-hour micro-agar dilution susceptibility determination method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. caymanchem.com [caymanchem.com]
- 8. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction | MDPI [mdpi.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 16. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 17. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 18. texaschildrens.org [texaschildrens.org]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. researchgate.net [researchgate.net]
- 21. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 22. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
- 24. benchchem.com [benchchem.com]
- 25. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 27. bioagilytix.com [bioagilytix.com]
An In-depth Technical Guide to the Spectroscopic Data of Imidazo[1,2-a]pyridine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Imidazo[1,2-a]pyridine-6-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of complete, experimentally verified data in public literature, this guide combines existing information for related structures with well-established principles of spectroscopic interpretation to present a reliable and detailed profile of the target molecule.
Chemical Structure and Properties
IUPAC Name: this compound Synonyms: 6-Formylimidazo[1,2-a]pyridine CAS Number: 116355-16-9 Molecular Formula: C₈H₆N₂O Molecular Weight: 146.15 g/mol Appearance: Solid Melting Point: 151-153 °C
Spectroscopic Data
The following tables summarize the predicted and estimated spectroscopic data for this compound. This data is derived from the analysis of the parent imidazo[1,2-a]pyridine scaffold and the known effects of an aromatic aldehyde substituent.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is crucial for elucidating the structure of organic molecules. The estimated chemical shifts for this compound in a suitable solvent like CDCl₃ or DMSO-d₆ are presented below.
| Proton | Multiplicity | Estimated Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| H-2 | s | 7.8 - 8.0 | - |
| H-3 | s | 7.6 - 7.8 | - |
| H-5 | d | 8.0 - 8.2 | ~9.0 |
| H-7 | d | 7.7 - 7.9 | ~9.0 |
| H-8 | s | 8.8 - 9.0 | - |
| -CHO | s | 9.9 - 10.1 | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon framework of a molecule. The estimated chemical shifts for the carbon atoms in this compound are listed below.
| Carbon | Estimated Chemical Shift (δ, ppm) |
| C-2 | 140 - 145 |
| C-3 | 110 - 115 |
| C-5 | 125 - 130 |
| C-6 | 130 - 135 |
| C-7 | 120 - 125 |
| C-8 | 115 - 120 |
| C-8a | 145 - 150 |
| -CHO | 190 - 195 |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups. For this compound, the following characteristic absorption bands are expected.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aldehyde C-H Stretch | 2700 - 2850 | Weak |
| Carbonyl (C=O) Stretch (Aldehyde) | 1680 - 1710 | Strong |
| Aromatic C=C and C=N Stretches | 1450 - 1600 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Parameter | Value |
| Molecular Ion (M⁺) | m/z 146.0480 (Calculated) |
| [M+H]⁺ | m/z 147.0553 (Predicted) |
| [M+Na]⁺ | m/z 169.0372 (Predicted) |
| [M+K]⁺ | m/z 185.0112 (Predicted) |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A common and effective method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.
Reaction Scheme:
Figure 1: General synthetic scheme for this compound.
Materials:
-
2-amino-5-formylpyridine
-
Chloroacetaldehyde (50% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-amino-5-formylpyridine (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq) dropwise at room temperature.
-
Add sodium bicarbonate (2.0 eq) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Spectroscopic Analysis
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence.
-
3.2.2. IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the IR spectrum on an FT-IR spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates the overall workflow for the synthesis and spectroscopic characterization of this compound.
Figure 2: Workflow for the synthesis and characterization of the target compound.
Disclaimer: The spectroscopic data presented in this guide are estimated based on established chemical principles and data from related compounds. Experimental verification is recommended for precise characterization.
Imidazo[1,2-a]pyridine-6-carbaldehyde molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information regarding the molecular properties of Imidazo[1,2-a]pyridine-6-carbaldehyde, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical method development, and interpretation of experimental results.
| Property | Value |
| Molecular Formula | C₈H₆N₂O[1][2][3][4][5][6] |
| Molecular Weight | 146.15 g/mol [1][3][5][6] |
| Alternate Molecular Weight | 146.149 g/mol [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of Imidazo[1,2-a]pyridine derivatives can be found in the cited literature. These methods typically involve the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound, followed by formylation at the 6-position. Characterization is commonly achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). For specific, validated protocols, consulting peer-reviewed chemical synthesis literature is recommended.
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the chemical name and its core molecular properties.
Caption: Relationship between chemical name, molecular formula, and molecular weight.
References
- 1. Imidazo 1,2-a pyridine-6-carboxaldehyde 97 116355-16-9 [sigmaaldrich.com]
- 2. Imidazopyridines | Fisher Scientific [fishersci.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Imidazo 1,2-a pyridine-5-carboxaldehyde 97 372147-50-7 [sigmaaldrich.com]
- 5. Imidazo(1,2-a)pyridine-2-carbaldehyde | C8H6N2O | CID 4961257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
Initial Biological Screening of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its derivatives have garnered significant attention for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. This technical guide provides a comprehensive overview of the initial biological screening of imidazo[1,2-a]pyridine derivatives, offering detailed experimental protocols, a summary of quantitative biological data, and a visual representation of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this versatile scaffold.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays commonly employed in the initial biological screening of imidazo[1,2-a]pyridine derivatives.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom microplates
-
Imidazo[1,2-a]pyridine derivatives (dissolved in DMSO to prepare stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in the complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Anti-inflammatory Activity: In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the ability of imidazo[1,2-a]pyridine derivatives to inhibit the cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD for colorimetric assay)
-
Imidazo[1,2-a]pyridine derivatives (dissolved in DMSO)
-
Reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)
-
96-well microplate
-
Microplate reader (for absorbance or fluorescence)
Procedure (Colorimetric Method):
-
Reagent Preparation: Prepare working solutions of COX-1 and COX-2 enzymes, hemin, and arachidonic acid in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
100% Activity Control: 150 µL Assay Buffer, 10 µL Heme, 10 µL COX enzyme, and 10 µL vehicle (DMSO).
-
Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL COX enzyme, and 10 µL of each imidazo[1,2-a]pyridine dilution.
-
Blank: 160 µL Assay Buffer and 10 µL Heme.
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the colorimetric probe solution to all wells, followed immediately by 20 µL of arachidonic acid solution to start the reaction.
-
Incubation: Incubate the plate for 5 minutes at 25°C.
-
Absorbance Measurement: Read the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value. The selectivity index (SI) can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against various microorganisms.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well round-bottom microtiter plates
-
Imidazo[1,2-a]pyridine derivatives (dissolved in a suitable solvent like DMSO)
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh 18-24 hour culture, prepare a bacterial or fungal suspension in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the stock solution of the imidazo[1,2-a]pyridine derivative to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
Inoculation: Inoculate each well with 100 µL of the prepared inoculum. This brings the final volume in each well to 200 µL. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Quantitative Data Summary
The following tables summarize the biological activity of representative imidazo[1,2-a]pyridine derivatives from various studies.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives (IC₅₀ in µM)
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Derivative 1 | A375 (Melanoma) | 0.14 | [1] |
| HeLa (Cervical) | 0.21 | [1] | |
| Derivative 2 | T47D (Breast) | <10 | [1] |
| Compound I-11 | NCI-H358 (Lung) | Potent | [2] |
| Compound 12b | Hep-2 (Laryngeal) | 11 | [3] |
| HepG2 (Liver) | 13 | [3] | |
| MCF-7 (Breast) | 11 | [3] | |
| A375 (Melanoma) | 11 | [3] | |
| Compound 10b | Hep-2 (Laryngeal) | 20 | [3] |
| HepG2 (Liver) | 18 | [3] | |
| MCF-7 (Breast) | 21 | [3] | |
| A375 (Melanoma) | 16 | [3] | |
| IP-5 | HCC1937 (Breast) | 45 | [4] |
| IP-6 | HCC1937 (Breast) | 47.7 | [4] |
| IP-7 | HCC1937 (Breast) | 79.6 | [4] |
| MIA | MDA-MB-231 (Breast) | Dose-dependent reduction in viability | [5] |
| SKOV3 (Ovarian) | Dose-dependent reduction in viability | [5] |
Table 2: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives (IC₅₀ in µM)
| Compound/Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Derivative 6f | - | 0.07-0.18 (highly potent range) | 57-217 (highly selective range) | [6] |
| Derivative 5j | - | 0.05 | - | [7] |
| Derivative 5i | - | - | 897.19 (highest selectivity) | [7] |
| Various Derivatives | - | 0.05 - 0.13 | 51.3 - 897.1 | [7] |
Table 3: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives (MIC in µg/mL)
| Compound/Derivative | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |
| Azo-derivative 4e | 0.5-1.0 | 0.5-0.7 | - | - | [8] |
| Azo-derivative 4b | - | - | - | - | [8] |
| Azo-derivative 4c | - | - | - | - | [8] |
| Chalcone derivative 1c | - | - | - | Active | [9] |
Table 4: Antiviral Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Virus | Assay | EC₅₀ (µM) | Reference |
| Derivative A4 | Influenza A (H1N1/pdm09, oseltamivir-resistant) | Plaque Reduction | 1.67 | [10] |
| Derivative 14 | Influenza A (A/PR/8/34, H1N1) | - | 3.00 | [2] |
| Derivative 19 | Influenza A (A/PR/8/34, H1N1) | - | 0.95 | [2] |
| Derivative 41 | Influenza A (A/PR/8/34, H1N1) | - | 0.29 | [2] |
| Various Derivatives | Herpes Simplex Virus (HSV) | - | Similar or better than acyclovir | [11] |
Signaling Pathways and Experimental Workflows
Imidazo[1,2-a]pyridine derivatives exert their biological effects by modulating key cellular signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a general experimental workflow for screening.
PI3K/Akt/mTOR Signaling Pathway
Many imidazo[1,2-a]pyridine derivatives exhibit anticancer activity by inhibiting the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
STAT3/NF-κB Signaling Pathway
Certain imidazo[1,2-a]pyridine derivatives demonstrate anti-inflammatory and anticancer effects by modulating the STAT3 and NF-κB signaling pathways, which are involved in inflammation and cell survival.
General Experimental Workflow for Anticancer Screening
The following diagram illustrates a typical workflow for the initial screening of imidazo[1,2-a]pyridine derivatives for anticancer activity.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a highly promising framework for the development of novel therapeutic agents. The initial biological screening, encompassing a range of in vitro assays, is a critical step in identifying lead compounds with potent and selective activities. This technical guide provides standardized protocols and a summary of the current landscape of the biological evaluation of these derivatives. The elucidation of their mechanisms of action, particularly their impact on key signaling pathways such as PI3K/Akt/mTOR and STAT3/NF-κB, offers valuable insights for rational drug design and optimization. Further in-depth studies, including comprehensive in vivo efficacy and pharmacokinetic profiling, are warranted to translate the promising in vitro results into clinically viable drug candidates.
References
- 1. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 4. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel imidazo[1,2-a]pyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-a]pyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Imidazo[1,2-a]pyridines: A Technical Guide to a Privileged Scaffold
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a paramount heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its discovery and the subsequent evolution of its synthesis have paved the way for the development of a wide array of drugs with diverse pharmacological activities. This technical guide provides an in-depth exploration of the key synthetic methodologies for imidazo[1,2-a]pyridines, detailing their historical context, reaction mechanisms, and experimental protocols.
A Historical Perspective: The Dawn of Imidazo[1,2-a]pyridine Synthesis
The journey into the synthesis of imidazo[1,2-a]pyridines began in the early 20th century, with the pioneering work of Russian chemist Aleksei Chichibabin (Tschitschibabin). His initial method, though rudimentary by modern standards, laid the groundwork for all subsequent advancements in the field.
The Tschitschibabin Synthesis
In 1925, Tschitschibabin reported the first synthesis of an imidazo[1,2-a]pyridine by reacting 2-aminopyridine with a chloro- or bromoacetaldehyde acetal at high temperatures in a sealed tube. This reaction, a variation of his earlier work on pyridine chemistry, marked the genesis of a new class of heterocyclic compounds.[1] The original Tschitschibabin synthesis is a two-step process involving the initial formation of a pyridinium salt, followed by an intramolecular cyclization.
The mechanism proceeds through the nucleophilic attack of the pyridine ring nitrogen of 2-aminopyridine on the α-halocarbonyl compound, forming an N-phenacyl-2-aminopyridinium halide intermediate. Subsequent intramolecular cyclization occurs via the attack of the exocyclic amino group on the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
While historically significant, the original Tschitschibabin reaction often suffered from harsh reaction conditions and low yields.[1] Modern variations of this reaction, however, have been developed to overcome these limitations, employing milder conditions and a broader range of substrates.
Experimental Protocol: A Modern Tschitschibabin-Type Synthesis of 2-Phenylimidazo[1,2-a]pyridine
A mixture of 2-aminopyridine (1.0 mmol) and phenacyl bromide (1.0 mmol) in a suitable solvent such as ethanol or DMF is stirred at room temperature or with gentle heating. A base, such as sodium bicarbonate or DBU, is often added to facilitate the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization.[2]
| 2-Aminopyridine Derivative | α-Halo Ketone | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | Phenacyl bromide | DBU | aq. EtOH | RT | 0.5 | 94 | [3] |
| 2-Amino-5-chloropyridine | Phenacyl bromide | DBU | aq. EtOH | RT | 0.75 | 70 | [2] |
| 2-Amino-3-methylpyridine | Phenacyl bromide | DBU | aq. EtOH | RT | 1 | 69 | [2] |
| 2-Aminopyridine | 4-Bromophenacyl bromide | DBU | aq. EtOH | RT | 0.5 | 92 | [3] |
| 2-Aminopyridine | 4-Methoxyphenacyl bromide | DBU | aq. EtOH | RT | 0.5 | 90 | [3] |
The Ortoleva-King Reaction: A Tandem Approach
A significant advancement in the synthesis of imidazo[1,2-a]pyridines came with the development of the Ortoleva-King reaction. This method provides a one-pot synthesis from 2-aminopyridines and methyl ketones, eliminating the need for pre-synthesized α-haloketones.[4]
The reaction proceeds via an in-situ generation of a pyridinium salt. In the presence of an iodine catalyst, the methyl ketone is first α-iodinated. The resulting α-iodoketone then reacts with 2-aminopyridine in a manner analogous to the Tschitschibabin synthesis to form the imidazo[1,2-a]pyridine product.
Experimental Protocol: One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridine via the Ortoleva-King Reaction
A mixture of 2-aminopyridine (2.4 mmol), acetophenone (2.0 mmol), and a catalytic amount of iodine (e.g., 10 mol%) in a suitable solvent or under solvent-free conditions is heated. The reaction is often carried out in the presence of an oxidant and a base. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
| 2-Aminopyridine Derivative | Ketone | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | Acetophenone | [Bmim]Br3/Na2CO3 | Solvent-free | RT | 0.67 | 82 | [5] |
| 2-Aminopyridine | 4-Methylacetophenone | [Bmim]Br3/Na2CO3 | Solvent-free | RT | 0.67 | 77 | [5] |
| 2-Amino-5-chloropyridine | Acetophenone | [Bmim]Br3/Na2CO3 | Solvent-free | RT | 0.67 | 79 | [5] |
| 2-Aminopyridine | Propiophenone | [Bmim]Br3/Na2CO3 | Solvent-free | RT | 0.67 | 78 | [5] |
| 2-Aminopyridine | 4'-Methoxyacetophenone | CuI/air | DMF | 80 | 12 | 85 | [4] |
Multicomponent Reactions: The Groebke-Blackburn-Bienaymé Synthesis
A paradigm shift in the synthesis of imidazo[1,2-a]pyridines came with the advent of multicomponent reactions (MCRs). Among these, the Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot method for the synthesis of 3-aminoimidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and isocyanides.[6]
The GBB reaction is believed to proceed through the initial formation of a Schiff base from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base, followed by a tautomerization to yield the final 3-aminoimidazo[1,2-a]pyridine product. The reaction is often catalyzed by a Lewis or Brønsted acid.
Experimental Protocol: General Procedure for the Groebke-Blackburn-Bienaymé Reaction
To a solution of the 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol), the isocyanide (1.0 mmol) and a catalytic amount of an acid (e.g., Sc(OTf)3, Yb(OTf)3, or p-toluenesulfonic acid) are added. The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired 3-aminoimidazo[1,2-a]pyridine.[7][8]
| 2-Aminopyridine | Aldehyde | Isocyanide | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)3 | MeOH | RT | 12 | 95 | [6] |
| 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | Yb(OTf)3 | DCM/MeOH | 100 (MW) | 1 | 98 | [7] |
| 2-Amino-5-cyanopyridine | Furfural | Cyclohexyl isocyanide | TsOH | H2O | 60 (US) | 4 | 67 | [4] |
| 2-Aminopyridine | 4-Chlorobenzaldehyde | Benzyl isocyanide | PTSA·H2O | MeOH | RT | 6 | 85 | [8] |
| 2-Aminopyrimidine | Benzaldehyde | tert-Butyl isocyanide | HClO4 | MeOH | RT | - | 98 | [6] |
Conclusion
The synthesis of the imidazo[1,2-a]pyridine scaffold has evolved significantly from its initial discovery. The foundational Tschitschibabin reaction, the versatile Ortoleva-King process, and the efficient Groebke-Blackburn-Bienaymé multicomponent reaction represent key milestones in this journey. These methodologies, along with numerous other modern synthetic strategies, have provided chemists with a powerful toolkit to access a vast chemical space of imidazo[1,2-a]pyridine derivatives. The continued development of novel and efficient synthetic routes to this privileged scaffold will undoubtedly fuel future discoveries in drug development and materials science.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. [PDF] One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions | Semantic Scholar [semanticscholar.org]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 8. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Imidazo[1,2-a]pyridines: A Technical Guide to Key Molecular Targets
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide provides an in-depth overview of the key therapeutic targets of imidazo[1,2-a]pyridine compounds, offering valuable insights for researchers, scientists, and drug development professionals. The information presented herein is supported by a comprehensive review of preclinical and clinical research, with a focus on quantitative data, experimental methodologies, and the elucidation of underlying mechanisms of action.
Anticancer Activity: A Multi-pronged Approach
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential in oncology by targeting multiple critical pathways involved in cancer cell proliferation, survival, and metastasis.
Kinase Inhibition
A primary mechanism of action for many anticancer imidazo[1,2-a]pyridines is the inhibition of protein kinases, which are crucial regulators of cellular signaling.
PI3K/AKT/mTOR Pathway: Several series of imidazo[1,2-a]pyridines have been developed as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in various cancers.[1] One such derivative exhibited a potent PI3Kα inhibition with an IC50 of 2 nM.[1]
c-Met: The receptor tyrosine kinase c-Met, implicated in tumor growth and angiogenesis, is another key target. A potent and selective c-Met inhibitor from this class demonstrated an IC50 of 3.9 nM in a kinase assay and 45.0 nM in a c-Met-addicted EBC-1 cell proliferation assay.[2] This compound also showed significant tumor growth inhibition (75%) in an EBC-1 xenograft model with good oral bioavailability.[2]
Insulin-like Growth Factor-1 Receptor (IGF-1R): Novel imidazo[1,2-a]pyridines have been identified as inhibitors of the IGF-1R tyrosine kinase, a key player in cancer cell growth and survival.[3][4]
Mer/Axl Kinases: Optimization of an imidazo[1,2-a]pyridine series has led to the development of highly selective dual inhibitors of Mer and Axl kinases, which are implicated in immune evasion in the tumor microenvironment.[5]
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives (Kinase Inhibition)
| Compound/Series | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine derivative | PI3Kα | 2 | T47D breast cancer | >10 | [1] |
| Compound 22e | c-Met | 3.9 | EBC-1 | 0.045 | [2] |
| 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine series | IGF-1R | - | - | - | [3] |
| Imidazo[1,2-a]pyridine series | Mer/Axl | - | - | - | [5] |
Other Anticancer Mechanisms
Beyond kinase inhibition, imidazo[1,2-a]pyridines exert their anticancer effects through various other mechanisms:
-
STAT3/NF-κB Signaling: Certain derivatives have been shown to suppress the STAT3/NF-κB signaling pathways, leading to anti-inflammatory and anticancer effects.[6]
-
KRAS G12C Inhibition: A novel series of imidazo[1,2-a]pyridine derivatives has been developed as covalent inhibitors of the KRAS G12C mutant, a key driver in several intractable cancers.[7]
-
Apoptosis and Cell Cycle Arrest: Many imidazo[1,2-a]pyridine compounds induce apoptosis and cause cell cycle arrest in cancer cells, often through the modulation of proteins like p53 and p21.[1][8]
Antitubercular Activity: Targeting Mycobacterial Respiration
The emergence of multidrug-resistant tuberculosis has spurred the search for novel antitubercular agents. Imidazo[1,2-a]pyridines have shown significant promise in this area by targeting key components of the Mycobacterium tuberculosis (Mtb) respiratory chain.
QcrB (Cytochrome bcc complex): A prominent target for this class of compounds is QcrB, a subunit of the cytochrome bcc complex.[9][10] The clinical candidate Telacebec (Q203) is an imidazo[1,2-a]pyridine amide that targets QcrB.[10]
ATP Synthase: Imidazo[1,2-a]pyridine ethers have been identified as potent and selective inhibitors of mycobacterial ATP synthase, a critical enzyme for energy production in Mtb.[9][10]
Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Series | Target | Mtb Strain | MIC (µM) | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamides | Unknown | H37Rv | ≤0.006 | [11] |
| Telacebec (Q203) | QcrB | Mtb | - | [10] |
| Imidazo[1,2-a]pyridine ethers | ATP Synthase | Mtb | <0.5 (MIC80) | [9] |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory properties through the modulation of key signaling pathways involved in the inflammatory response.
STAT3/NF-κB Signaling: A novel imidazo[1,2-a]pyridine derivative, in combination with curcumin, was shown to exert anti-inflammatory effects by suppressing the STAT3/NF-κB signaling pathway in breast and ovarian cancer cell lines.[6][12] This suppression leads to the downregulation of pro-inflammatory mediators such as iNOS and COX-2.[12]
Cyclooxygenase (COX) Inhibition: Some imidazo[1,2-a]pyridine carboxylic acid derivatives have shown preferential inhibition of COX-2 over COX-1, suggesting a safer anti-inflammatory profile with reduced gastrointestinal side effects.[13]
Neurological Applications: Modulating GABA-A Receptors
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore for targeting the central nervous system, particularly the γ-aminobutyric acid type A (GABA-A) receptors.
Positive Allosteric Modulators (PAMs): Many imidazo[1,2-a]pyridine derivatives act as positive allosteric modulators of GABA-A receptors, enhancing the inhibitory effects of GABA.[14][15] This mechanism is responsible for the sedative and anxiolytic properties of drugs like zolpidem.[15] Research has focused on developing subtype-selective PAMs to achieve a better therapeutic window with fewer side effects.[14]
Antiviral Activity
Certain imidazo[1,2-a]pyridine derivatives have shown promising activity against herpesviruses.
Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV): A series of imidazo[1,2-a]pyridines bearing a thioether side chain at the 3-position were found to be highly active against HCMV and also showed pronounced activity against VZV.[16][17]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. Below are summaries of key experimental protocols cited in the literature for evaluating the activity of imidazo[1,2-a]pyridine compounds.
In Vitro Kinase Inhibition Assays
-
PI3Kα Enzymatic Assay: The inhibitory activity against PI3Kα can be determined using a Kinase-Glo™ assay with ATP at a concentration of 25 µM.[18]
-
c-Met Kinase Inhibition Assay: The inhibitory effect on c-Met kinase can be measured using an ADP-Glo™ Kinase Assay Kit. The assay typically includes recombinant human c-Met kinase, a poly(Glu, Tyr) 4:1 substrate, and ATP.[8]
In Vitro Antitubercular Activity Assays
-
Broth Dilution Method: The minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv can be determined using a broth dilution method in a suitable medium like Sula semisynthetic medium. The MIC is typically determined after incubation at 37°C for 28 days.[1]
-
Intracellular Killing Assay: To assess activity against intracellular Mtb, human monocytic cells (e.g., MonoMac-6) are infected with Mtb H37Rv. The infected cells are then treated with the test compounds, and the intracellular bacterial load is determined by colony-forming unit (CFU) counting on a solid medium like Löwenstein-Jensen.[1]
Cell-Based Assays for Anticancer Activity
-
MTT Assay for Cell Viability: Cancer cells are seeded in 96-well plates and treated with various concentrations of the imidazo[1,2-a]pyridine compounds. After a defined incubation period (e.g., 48 hours), MTT reagent is added, and the resulting formazan crystals are dissolved. The absorbance is measured to determine cell viability and calculate the IC50 value.[2]
-
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining: Cells are treated with the test compounds, harvested, and stained with Annexin V-FITC and PI. The percentage of apoptotic cells (early and late) is then quantified by flow cytometry.[7]
-
Cell Cycle Analysis: Treated cells are fixed, stained with a DNA-intercalating dye like propidium iodide, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[7]
-
Western Blotting for Signaling Pathway Analysis: To investigate the effect on signaling pathways like STAT3/NF-κB, cells are treated with the compounds, and cell lysates are subjected to SDS-PAGE and transferred to a membrane. The levels of key proteins (e.g., phosphorylated STAT3, IκBα) are detected using specific antibodies.[6]
GABA-A Receptor Binding Assay
-
Radioligand Binding Assay: The affinity of imidazo[1,2-a]pyridine compounds for the GABA-A receptor can be determined using a competitive radioligand binding assay. This involves incubating brain membrane preparations with a radiolabeled ligand (e.g., [3H]Flumazenil for the benzodiazepine site) in the presence of various concentrations of the test compound. The amount of bound radioligand is then measured to determine the Ki value of the test compound.[14]
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
To further elucidate the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.
References
- 1. pak.elte.hu [pak.elte.hu]
- 2. journal.waocp.org [journal.waocp.org]
- 3. In vitro activities of fourteen antimicrobial agents against drug susceptible and resistant clinical isolates of Mycobacterium tuberculosis and comparative intracellular activities against the virulent H37Rv strain in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid, Semiquantitative Assay To Discriminate among Compounds with Activity against Replicating or Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines [bi.tbzmed.ac.ir]
- 14. benchchem.com [benchchem.com]
- 15. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis of Functionalized Imidazo[1,2-a]pyridines: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry.[1][2] This privileged heterocyclic structure is a key component in numerous therapeutic agents, exhibiting a wide array of biological activities including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3] Marketed drugs such as zolpidem, alpidem, and zolimidine feature this core structure, underscoring its clinical significance.[1][4][5] The development of efficient, one-pot synthetic methodologies to access functionalized imidazo[1,2-a]pyridines is therefore of paramount importance, enabling the rapid generation of diverse chemical libraries for drug discovery programs.
This document provides detailed application notes and experimental protocols for the one-pot synthesis of functionalized imidazo[1,2-a]pyridines, focusing on modern, efficient methodologies.
Application Notes
The synthesis of the imidazo[1,2-a]pyridine core is often achieved through the condensation of 2-aminopyridines with various carbonyl compounds or their equivalents.[6] One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy, offering significant advantages in terms of operational simplicity, time efficiency, and atom economy.[3] Among these, the Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent method for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[3][7] This three-component reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.
Recent advancements have also highlighted the utility of copper-catalyzed one-pot procedures. These methods often utilize air as a green oxidant and are compatible with a broad range of functional groups.[8][9] For instance, the copper(I)-catalyzed aerobic oxidative coupling of 2-aminopyridines and nitroolefins provides an efficient route to various imidazo[1,2-a]pyridines.[9] Furthermore, metal-free approaches, such as those employing molecular iodine as a catalyst, offer an environmentally benign alternative for the synthesis of these valuable scaffolds.[6][10]
The functionalization of the imidazo[1,2-a]pyridine core is crucial for modulating its pharmacological properties. The one-pot nature of the described syntheses allows for the direct incorporation of diverse substituents, facilitating the exploration of structure-activity relationships (SAR). The resulting libraries of compounds can be screened for a variety of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in microbial pathogenesis.[5][11]
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3-Aminoimidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction (GBBR)
This protocol describes a general procedure for the synthesis of 3-aminoimidazo[1,2-a]pyridines using a one-pot, three-component reaction.
Materials:
-
2-Aminopyridine derivative (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Scandium triflate (Sc(OTf)₃, 10 mol%)
-
Methanol (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), and scandium triflate (10 mol%).
-
Add methanol (5 mL) to the flask and stir the mixture at room temperature for 10 minutes.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired 3-aminoimidazo[1,2-a]pyridine.
Quantitative Data:
| Entry | 2-Aminopyridine | Aldehyde | Isocyanide | Yield (%) |
| 1 | 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | 85 |
| 2 | 2-Amino-5-methylpyridine | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 91 |
| 3 | 2-Amino-4-chloropyridine | 4-Methoxybenzaldehyde | Benzyl isocyanide | 88 |
Yields are representative and may vary depending on the specific substrates and reaction conditions.
Protocol 2: Copper-Catalyzed One-Pot Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines
This protocol outlines a copper-catalyzed one-pot synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and terminal alkynes.[12]
Materials:
-
2-Aminopyridine derivative (1.0 mmol)
-
Aldehyde (1.2 mmol)
-
Terminal alkyne (1.5 mmol)
-
Copper(I) iodide (CuI, 5 mol%)
-
Toluene (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.2 mmol), the terminal alkyne (1.5 mmol), and copper(I) iodide (5 mol%).
-
Add toluene (5 mL) to the flask.
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture and wash the solid with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (ethyl acetate/hexane) to yield the pure 2,3-disubstituted imidazo[1,2-a]pyridine.
Quantitative Data:
| Entry | 2-Aminopyridine | Aldehyde | Terminal Alkyne | Yield (%) |
| 1 | 2-Aminopyridine | Benzaldehyde | Phenylacetylene | 82 |
| 2 | 2-Amino-5-bromopyridine | 4-Methylbenzaldehyde | 1-Heptyne | 78 |
| 3 | 2-Aminopyridine | 2-Naphthaldehyde | 4-Ethynyltoluene | 85 |
Yields are representative and may vary depending on the specific substrates and reaction conditions.[8]
Visualizations
Caption: Workflow for the Groebke–Blackburn–Bienaymé Reaction.
Caption: Copper-Catalyzed One-Pot Synthesis of Imidazo[1,2-a]pyridines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-conferences.org [bio-conferences.org]
Application Notes and Protocols: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[1,2-a]pyridines are a significant class of nitrogen-fused heterocyclic compounds, recognized as a "privileged scaffold" in medicinal chemistry due to their wide-ranging pharmacological activities. This document provides a detailed protocol for the synthesis of Imidazo[1,2-a]pyridine-6-carbaldehyde, a key intermediate for the development of novel therapeutic agents. The synthesis is a two-step process, commencing with the microwave-assisted cyclization of 2-amino-5-bromopyridine and a suitable ketone to form 6-bromo-imidazo[1,2-a]pyridine. This intermediate is then subjected to a microwave-assisted palladium-catalyzed formylation to yield the target aldehyde. Microwave irradiation is employed in both steps to significantly reduce reaction times and improve yields, aligning with the principles of green chemistry.[1][2]
Introduction
The imidazo[1,2-a]pyridine core is a foundational structure in numerous pharmaceutical agents, exhibiting activities such as anticancer, antiviral, anti-inflammatory, and antimicrobial properties. The development of efficient and sustainable synthetic routes to access functionalized derivatives of this scaffold is of paramount importance in drug discovery. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that accelerates reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.[3] This protocol details a robust and efficient microwave-assisted pathway to this compound.
Overall Synthetic Scheme
The synthesis of this compound is achieved in two primary steps:
-
Step 1: Microwave-Assisted Synthesis of 6-bromo-imidazo[1,2-a]pyridine. This initial step involves the condensation and cyclization of 2-amino-5-bromopyridine with an α-haloketone under microwave irradiation.
-
Step 2: Microwave-Assisted Palladium-Catalyzed Formylation. The 6-bromo-imidazo[1,2-a]pyridine intermediate is then converted to the corresponding carbaldehyde using a palladium-catalyzed carbonylation reaction with a formyl source, again under microwave conditions.
Experimental Protocols
Step 1: Microwave-Assisted Synthesis of 6-bromo-2-phenylimidazo[1,2-a]pyridine
This procedure is adapted from general methods for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones.[4]
Materials:
-
2-Amino-5-bromopyridine
-
2-Bromoacetophenone
-
Ethanol
-
Sodium bicarbonate
-
Microwave synthesis vials (10 mL)
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave synthesis vial, combine 2-amino-5-bromopyridine (1.0 mmol), 2-bromoacetophenone (1.1 mmol), and sodium bicarbonate (1.5 mmol).
-
Add ethanol (5 mL) to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 120°C for 15 minutes.
-
After cooling, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Step 1
| Entry | Reactant A | Reactant B | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 2-Amino-5-bromopyridine | 2-Bromoacetophenone | Ethanol | 120 | 15 | 88 |
| 2 | 2-Amino-5-bromopyridine | 2-Bromoacetophenone | DMF | 120 | 15 | 85 |
| 3 | 2-Amino-5-bromopyridine | 2-Bromoacetophenone | Water | 120 | 20 | 75 |
Step 2: Microwave-Assisted Formylation of 6-bromo-2-phenylimidazo[1,2-a]pyridine
This protocol is based on established palladium-catalyzed formylation reactions of aryl bromides.[5][6]
Materials:
-
6-bromo-2-phenylimidazo[1,2-a]pyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Di-1-adamantyl-n-butylphosphine (cataCXium A)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Toluene
-
Syngas (CO/H₂ mixture)
-
Microwave synthesis vials (10 mL) equipped with a pressure sensor
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial, add 6-bromo-2-phenylimidazo[1,2-a]pyridine (1.0 mmol), palladium(II) acetate (0.02 mmol), and cataCXium A (0.03 mmol).
-
Add toluene (5 mL) and TMEDA (1.5 mmol).
-
Seal the vial and purge with syngas (CO/H₂ 1:1) and pressurize to 3 bar.
-
Place the vial in the microwave synthesizer and irradiate at 140°C for 30 minutes.
-
After cooling and carefully venting the excess gas, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to obtain this compound.
Quantitative Data for Step 2
| Entry | Substrate | Catalyst | Ligand | Base | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 6-bromo-2-phenylimidazo[1,2-a]pyridine | Pd(OAc)₂ | cataCXium A | TMEDA | 140 | 30 | 75 |
| 2 | 6-bromo-2-phenylimidazo[1,2-a]pyridine | PdCl₂(dppf) | - | K₂CO₃ | 140 | 45 | 60 |
| 3 | 6-bromo-2-phenylimidazo[1,2-a]pyridine | Pd(dba)₂ | Xantphos | DBU | 150 | 30 | 72 |
Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Reaction Mechanism Overview
Caption: Simplified mechanistic pathway for the synthesis.
Safety Precautions
-
Microwave synthesis should be carried out in a dedicated microwave reactor with appropriate pressure and temperature monitoring.
-
Palladium catalysts and phosphine ligands should be handled in a fume hood.
-
Syngas (CO/H₂) is a flammable and toxic gas mixture and should be handled with extreme caution in a well-ventilated area.
-
Standard personal protective equipment (lab coat, safety glasses, gloves) should be worn at all times.
Conclusion
This application note provides a comprehensive and efficient two-step, microwave-assisted protocol for the synthesis of this compound. The use of microwave irradiation significantly enhances the reaction efficiency, making this a valuable method for the rapid generation of this important synthetic intermediate for applications in medicinal chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03948C [pubs.rsc.org]
- 3. Microwave-Assisted Metal-Free Synthesis of 2,8-Diaryl-6-aminoimidazo-[1,2-a]pyridine via Amine-Triggered Benzannulation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis [organic-chemistry.org]
- 6. Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Aminocarbonylation of 6-Iodoimidazo[1,2-a]pyridine
This document provides a detailed protocol for the synthesis of 6-carboxamido and 6-(2-oxo-2-aminoethyl)imidazo[1,2-a]pyridine derivatives through a palladium-catalyzed carbonylation reaction. The imidazo[1,2-a]pyridine core is a significant scaffold in medicinal chemistry, and this protocol offers an efficient method for introducing amide and α-ketoamide functionalities, which are prevalent in pharmacologically active molecules.[1][2]
The described methodology utilizes a heterogeneous palladium catalyst, which demonstrates excellent recyclability and low metal leaching.[1][3] By carefully selecting the reaction conditions—specifically the base, solvent, and carbon monoxide (CO) pressure—the synthesis can be directed to selectively yield either the corresponding amide (mono-carbonylation) or the α-ketoamide (double carbonylation) product.[1]
Data Presentation
The efficiency and selectivity of the carbonylation are highly dependent on the reaction parameters. The following tables summarize the quantitative data from key experiments involving the carbonylation of 6-iodoimidazo[1,2-a]pyridine.
Table 1: Optimization of Reaction Conditions for Aminocarbonylation with Morpholine [1]
This table illustrates the influence of base, solvent, temperature, and CO pressure on the conversion of 6-iodoimidazo[1,2-a]pyridine and the selectivity towards the amide (5a) versus the α-ketoamide (6a) product when using morpholine as the nucleophile.
| Entry | Base | Solvent | Pressure (bar) | Temp (°C) | Conv. (%) | Selectivity 5a (%) | Selectivity 6a (%) |
| 1 | Et₃N | DMF | 30 | 100 | >99 | 1 | 99 |
| 2 | Et₃N | Toluene | 30 | 100 | 48 | 19 | 81 |
| 3 | DBU | Toluene | 30 | 100 | 97 | 25 | 75 |
| 4 | DBU | Toluene | 5 | 120 | >99 | 94 | 6 |
| 5 | Et₃N | DMF | 5 | 120 | >99 | 17 | 83 |
Reaction conditions: 0.2 mmol 6-iodoimidazo[1,2-a]pyridine, 0.5 mmol morpholine, 0.25 mmol base, SILP-Pd catalyst (2.8 μmol Pd), 2 mL solvent, 7 h.
Table 2: Aminocarbonylation with Various Aliphatic Amines [1]
This table shows the results of the carbonylation reaction with different aliphatic amines under conditions optimized for either α-ketoamide or amide formation.
| Entry | Amine | Method | Product | Yield (%) |
| 1 | Morpholine | A | α-Ketoamide | 91 |
| 2 | Piperidine | A | α-Ketoamide | 88 |
| 3 | Pyrrolidine | A | α-Ketoamide | 92 |
| 4 | N-Methylpiperazine | A | α-Ketoamide | 73 |
| 5 | Morpholine | B | Amide | 75 |
| 6 | Piperidine | B | Amide | 81 |
| 7 | Pyrrolidine | B | Amide | 78 |
| 8 | N-Methylpiperazine | B | Amide | 64 |
Method A: Et₃N, DMF, 100 °C, 30 bar CO, 7 h. Method B: DBU, Toluene, 120 °C, 5 bar CO, 7-21 h.
Experimental Protocols
The following are detailed procedures for the selective synthesis of the α-ketoamide or the amide derivative.
Materials and Equipment
-
Substrate: 6-iodoimidazo[1,2-a]pyridine
-
Catalyst: Palladium immobilized on a supported ionic liquid phase (SILP-Pd) or a similar suitable palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃ with an appropriate ligand).[1][4][5]
-
Reagents: Amine (e.g., morpholine), Base (Triethylamine (Et₃N) or 1,8-Diazabicyclo[6]undec-7-ene (DBU)), Solvent (Anhydrous DMF or Toluene).
-
Gas: Carbon Monoxide (CO), high purity.
-
Equipment: High-pressure stainless-steel autoclave equipped with a magnetic stirring bar, glass vial, and a heating/stirring plate. Standard laboratory glassware for work-up and purification.
-
Purification: Silica gel for column chromatography.
Protocol A: Synthesis of α-Ketoamide Derivatives
This protocol is optimized for double carbonylation, yielding the α-ketoamide as the major product.[1]
-
Reactor Setup: Place 6-iodoimidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv) and the SILP-Pd catalyst (containing 2.8 μmol Pd) into a glass vial equipped with a magnetic stirring bar.
-
Reagent Addition: To the vial, add anhydrous DMF (2.0 mL), the desired aliphatic amine (0.5 mmol, 2.5 equiv), and triethylamine (Et₃N) (0.25 mmol, 1.25 equiv).
-
Sealing the Autoclave: Place the vial inside the high-pressure autoclave and seal the reactor according to the manufacturer's instructions.
-
Purging with CO: Flush the autoclave with CO gas 3-4 times to remove air.
-
Pressurization and Reaction: Pressurize the autoclave to 30 bar with CO. Begin stirring and heat the reaction mixture to 100 °C for 7 hours.
-
Cooling and Depressurization: After the reaction time, cool the autoclave to room temperature. Carefully and slowly vent the excess CO gas in a well-ventilated fume hood.
-
Work-up and Purification: Open the reactor, remove the vial, and concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the pure α-ketoamide.
Protocol B: Synthesis of Amide Derivatives
This protocol is optimized for mono-carbonylation to selectively produce the amide.[1]
-
Reactor Setup: Place 6-iodoimidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv) and the SILP-Pd catalyst (containing 2.8 μmol Pd) into a glass vial with a magnetic stirring bar.
-
Reagent Addition: Add anhydrous toluene (2.0 mL), the desired aliphatic amine (0.5 mmol, 2.5 equiv), and DBU (0.25 mmol, 1.25 equiv) to the vial.
-
Sealing the Autoclave: Place the vial inside the autoclave and seal it securely.
-
Purging with CO: Purge the sealed autoclave with CO gas 3-4 times.
-
Pressurization and Reaction: Pressurize the reactor to 5 bar with CO. Commence stirring and heat the reaction mixture to 120 °C. The reaction time may vary from 7 to 21 hours depending on the amine used.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to ambient temperature and carefully vent the CO pressure in a fume hood.
-
Work-up and Purification: Open the autoclave, remove the reaction mixture, and evaporate the solvent. Purify the residue via silica gel column chromatography to obtain the desired amide product.
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the palladium-catalyzed carbonylation protocol.
Caption: General experimental workflow for Pd-catalyzed carbonylation.
Catalytic Cycle
The reaction proceeds via a well-established palladium catalytic cycle. The selectivity for mono- versus double carbonylation is a key feature of this process.
Caption: Proposed catalytic cycle for mono- and double aminocarbonylation.
References
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes: Imidazo[1,2-a]pyridine-6-carbaldehyde in the Synthesis of Potent PI3Kα Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Imidazo[1,2-a]pyridine-6-carbaldehyde as a key starting material in the synthesis of potent and selective PI3Kα inhibitors. The methodologies described herein are based on established synthetic routes and provide a framework for the development of novel anticancer agents targeting the PI3K/AKT/mTOR signaling pathway.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. The α-isoform of PI3K (PI3Kα) is one of the most commonly mutated isoforms in cancer, rendering the development of selective PI3Kα inhibitors a highly promising strategy in oncology drug discovery.
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and synthetic tractability make it an attractive template for the design of kinase inhibitors. This document focuses on the application of this compound as a versatile starting material for the synthesis of a novel class of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives that have demonstrated potent PI3Kα inhibitory activity.[1][2]
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a plethora of substrates, leading to the activation of mTOR and subsequent promotion of protein synthesis, cell growth, and inhibition of apoptosis.
References
Development of Imidazo[1,2-a]pyridine Scaffolds as Potent Antituberculosis Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antituberculosis agents. The imidazo[1,2-a]pyridine (IPA) scaffold has been identified as a promising starting point for the development of new drugs to combat this global health crisis. This document provides a comprehensive overview of the development of IPA-based antituberculosis agents, including quantitative data on their efficacy, detailed experimental protocols for their synthesis and evaluation, and visualizations of their mechanism of action.
Quantitative Data Summary
The following tables summarize the in vitro activity, cytotoxicity, and pharmacokinetic properties of key imidazo[1,2-a]pyridine derivatives. These compounds have demonstrated potent activity against drug-sensitive, multidrug-resistant, and extensively drug-resistant strains of M. tuberculosis.
Table 1: In Vitro Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Mtb Strain | MIC (μM) | Reference |
| Q203 (Telacebec) | H37Rv | 0.003 - 0.05 | [1][2] |
| MDR and XDR strains | Active | [1][2] | |
| IPA-3-carboxamides (general) | H37Rv | ≤ 1 | [3] |
| Compound 9 | H37Rv | ≤ 0.006 | [3] |
| Compound 12 | H37Rv | ≤ 0.006 | [3] |
| Compound 16 | H37Rv | 0.006 | [3] |
| Compound 17 | H37Rv | ≤ 0.006 | [3] |
| Compound 18 | H37Rv | 0.004 | [3] |
| MDR and XDR strains | 0.03 - 0.8 | [1] | |
| 2,7-dimethyl-IPA-3-carboxamides | Replicating Mtb | 0.4 - 1.9 | [1] |
| MDR Mtb | 0.07 - 2.2 | [1] | |
| XDR Mtb | 0.07 - 0.14 | [1] | |
| N-(2-phenoxyethyl)-IPA-3-carboxamides | Drug-Sensitive Mtb | 0.069 - 0.174 | [1] |
| IPA-6 | H37Rv | 0.05 (μg/mL) | [4] |
| IPA-9 | H37Rv | 0.4 (μg/mL) | [4] |
| IPS-1 | H37Rv | 0.4 (μg/mL) | [4] |
| Compound 15 | H37Rv | 0.10 - 0.19 | [5] |
| MDR and XDR strains | 0.05 - 1.5 | [5] | |
| Compound 16 | H37Rv | 0.10 - 0.19 | [5] |
| MDR and XDR strains | 0.05 - 1.5 | [5] |
Table 2: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
| Compound Series | Cell Line | IC50 (μM) | Reference |
| 2,7-dimethyl-IPA-3-carboxamides | VERO | > 128 | [1] |
| Most IPA derivatives | VERO, HeLa, PC-3, MCF-7 | Generally non-toxic | [1] |
Table 3: Pharmacokinetic Properties of Selected Imidazo[1,2-a]pyridine Derivatives in Mice
| Compound | Route | Bioavailability (%) | t1/2 (h) | AUC (ng·h/mL) | Reference |
| Compound 13 | PO | - | - | - | [3] |
| Compound 18 | PO | 31.1 | 13.2 | 3850 (at 3 mg/kg) | [1] |
| Q203 (IPA-50) | PO | 90.7 | - | High exposure | [6] |
| IPA-49 | PO | 80.2 | - | High exposure | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of imidazo[1,2-a]pyridine-based antituberculosis agents.
General Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides
The synthesis of the imidazo[1,2-a]pyridine scaffold is typically achieved through a three-step process: cyclization to form the core, saponification of the ester, and subsequent amide coupling.
Caption: General synthesis workflow for imidazo[1,2-a]pyridine-3-carboxamides.
Protocol:
-
Step 1: Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acid Intermediates.
-
To a solution of the appropriately substituted 2-aminopyridine in a suitable solvent such as DME, add ethyl 2-chloroacetoacetate.
-
Reflux the reaction mixture for 48 hours.
-
After cooling, the resulting ester (imidazo[1,2-a]pyridine-3-carboxylate) is isolated.
-
The ester is then saponified using a base such as lithium hydroxide (LiOH) in ethanol, followed by acidification with hydrochloric acid (HCl) to yield the corresponding carboxylic acid.[7]
-
-
Step 2: Amide Coupling.
-
The imidazo[1,2-a]pyridine-3-carboxylic acid is dissolved in a solvent like acetonitrile (CH3CN).
-
A coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) are added.
-
The desired amine is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 16 hours.
-
The final imidazo[1,2-a]pyridine-3-carboxamide product is then purified, typically by column chromatography.[7]
-
In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Protocol:
-
Preparation of Plates:
-
In a 96-well microplate, prepare two-fold serial dilutions of the test compounds in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Include positive controls (drug-free wells) and negative controls (no bacteria).
-
-
Inoculation:
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Addition of Alamar Blue:
-
After the initial incubation, add a freshly prepared solution of Alamar Blue and 20% Tween 80 to each well.[3]
-
-
Final Incubation and Reading:
-
Re-incubate the plates for 24 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (no bacterial growth) to pink (bacterial growth).[3]
-
In Vivo Efficacy in a Murine Tuberculosis Model
This protocol outlines the assessment of a compound's ability to reduce the bacterial burden in the lungs and spleens of mice chronically infected with M. tuberculosis.
Protocol:
-
Infection:
-
Infect BALB/c or C57BL/6 mice via a low-dose aerosol exposure with M. tuberculosis H37Rv to establish a persistent infection.
-
-
Treatment:
-
After allowing the infection to establish (typically 2-4 weeks), begin treatment with the test compound, standard drugs (e.g., isoniazid, rifampicin), or a vehicle control.
-
Administer the compounds orally or via the desired route, typically 5 days a week for 4-8 weeks.
-
-
Endpoint Analysis:
-
At the end of the treatment period, humanely euthanize the mice.
-
Aseptically remove the lungs and spleens.
-
Homogenize the organs in sterile saline or PBS.
-
Plate serial dilutions of the homogenates on Middlebrook 7H10 or 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the colony-forming units (CFU) to determine the bacterial load in each organ.[1]
-
Cytotoxicity Assay against VERO Cells
This assay is used to assess the toxicity of the compounds against a mammalian cell line.
Protocol:
-
Cell Seeding:
-
Seed VERO cells (African green monkey kidney epithelial cells) in a 96-well plate and allow them to form a monolayer.
-
-
Compound Addition:
-
Add serial dilutions of the test compounds to the wells.
-
-
Incubation:
-
Incubate the plates for 24-72 hours at 37°C in a 5% CO2 atmosphere.
-
-
Viability Assessment:
-
Assess cell viability using a method such as the MTT assay. This involves the addition of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), which is converted to a colored formazan product by viable cells.[8]
-
The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
-
The IC50 value (the concentration of compound that inhibits 50% of cell growth) is then calculated.
-
Mechanism of Action
Imidazo[1,2-a]pyridines have been shown to target the cytochrome bcc complex (QcrB) in the electron transport chain of M. tuberculosis. This inhibition disrupts ATP synthesis, leading to bacterial cell death. Some derivatives have also been suggested to inhibit InhA, the enoyl-acyl carrier protein reductase involved in mycolic acid biosynthesis.
Caption: Inhibition of the M. tuberculosis electron transport chain by imidazo[1,2-a]pyridines.
The potent and selective activity of imidazo[1,2-a]pyridine derivatives against M. tuberculosis, coupled with their favorable pharmacokinetic profiles, makes them a highly promising class of compounds for the development of new antituberculosis drugs. The protocols and data presented here provide a valuable resource for researchers working to advance these and other novel agents in the fight against tuberculosis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
Application Notes and Protocols: Imidazo[1,2-a]pyridine-6-carbaldehyde as a Versatile Precursor for Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure renowned for its significant applications in medicinal chemistry and materials science.[1][2][3] Derivatives of this scaffold are not only found in numerous commercial drugs but also exhibit remarkable photophysical properties, such as strong fluorescence and large Stokes shifts, making them ideal candidates for the development of fluorescent probes.[4][5][6] The aldehyde functionality at the 6-position of the imidazo[1,2-a]pyridine core serves as a highly versatile synthetic handle, allowing for straightforward chemical modifications, primarily through condensation reactions, to introduce various analyte-recognition moieties. This enables the creation of a diverse library of fluorescent probes tailored for the selective detection of metal ions, reactive oxygen species (ROS), nerve agents, and other biologically relevant molecules.[7][8][9] These probes operate through various mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT).[7][10]
This document provides detailed protocols for the synthesis of fluorescent probes using imidazo[1,2-a]pyridine-6-carbaldehyde as a precursor, their application in analyte detection, and performance data for various imidazo[1,2-a]pyridine-based sensors.
Section 1: General Synthesis of Fluorescent Probes
The aldehyde group of this compound is readily condensed with primary amines (e.g., hydrazines, anilines, or aliphatic amines) via Schiff base formation. This reaction covalently links the imidazo[1,2-a]pyridine fluorophore to a recognition unit designed to selectively interact with the target analyte.
Caption: General synthetic workflow for fluorescent probes.
Experimental Protocol 1: Synthesis via Schiff Base Condensation
This protocol describes a general procedure for synthesizing a fluorescent probe from this compound and an amine-containing recognition moiety.
Materials:
-
This compound (1.0 eq)
-
Amine-containing recognition moiety (e.g., 2-hydrazinobenzothiazole) (1.0-1.2 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add the selected amine-containing recognition moiety (1.0-1.2 eq) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux. Stir vigorously.
-
Monitor the reaction progress using TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
A solid product may precipitate upon cooling. If so, collect the precipitate by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Purify the crude product using silica gel column chromatography or recrystallization to obtain the final fluorescent probe.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Section 2: Performance of Imidazo[1,2-a]pyridine-Based Probes
Fluorescent probes derived from the imidazo[1,2-a]pyridine scaffold have demonstrated high sensitivity and selectivity for a range of important analytes. The tables below summarize the performance of several reported probes.
Table 1: Performance Data for Metal Ion Detection
| Probe Name/Description | Target Analyte | Detection Limit (LOD) | Fluorescence Response | Reference |
|---|---|---|---|---|
| Fused Imidazopyridine 5 | Fe³⁺ | 4.0 ppb (approx. 71.6 nM) | Turn-on | [10][11] |
| Fused Imidazopyridine 5 | Hg²⁺ | 1.0 ppb (approx. 5.0 nM) | Turn-off | [10][11] |
| Rh-Ip-Hy (Xanthene functionalized) | Hg²⁺ | - | Off-on |[12] |
Table 2: Performance Data for Nerve Agent Simulant Detection
| Probe Name/Description | Target Analyte | Detection Limit (LOD) | Fluorescence Response | Reference |
|---|---|---|---|---|
| Probe 6b (ESIPT-based) | DCP (Sarin simulant) | 0.6 µM | - | [8][13] |
| Probe 1 (Oxime-functionalized) | DCNP (Tabun simulant) | 0.66 µM | Quenching (Off) | [13] |
| Probe 2 (Hydroxyl-functionalized) | DCNP (Tabun simulant) | 0.54 µM | Quenching (Off) |[13] |
Table 3: Performance Data for Reactive Oxygen Species (ROS) Detection
| Probe Name/Description | Target Analyte | Emission λ | Fluorescence Response | Reference |
|---|
| Probe B2 (AIE-based) | H₂O₂ | ~500 nm | Turn-on |[9] |
Section 3: Protocols for Analyte Detection
The synthesized probes can be used for analyte detection in various media, including aqueous solutions and living cells.
Caption: Experimental workflow for fluorescence-based analyte detection.
Experimental Protocol 2: General Procedure for Fluorometric Titration
Materials:
-
Stock solution of the fluorescent probe (e.g., 1 mM in DMSO).
-
Stock solution of the target analyte.
-
Appropriate buffer solution (e.g., PBS, HEPES).
-
Quartz cuvettes.
-
Spectrofluorometer.
Procedure:
-
Prepare a series of analyte solutions of varying concentrations in the chosen buffer.
-
In a quartz cuvette, place 2 mL of the buffer solution.
-
Add a small aliquot of the probe stock solution to the cuvette to achieve the desired final concentration (e.g., 10 µM). Mix well.
-
Record the fluorescence emission spectrum of the probe solution by exciting at its maximum absorption wavelength.
-
Sequentially add small aliquots of the analyte stock solution to the cuvette, ensuring the total volume change is negligible.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 1-2 minutes before recording the fluorescence spectrum.
-
Continue this process until the fluorescence intensity reaches a plateau.
-
Plot the fluorescence intensity at the emission maximum against the analyte concentration to generate a titration curve and determine the detection limit.
Experimental Protocol 3: Bioimaging in Living Cells
This protocol provides a general method for using an imidazo[1,2-a]pyridine-based probe to detect an analyte in living cells, such as Hg²⁺ or Fe³⁺ in HeLa cells.[10][12]
Materials:
-
HeLa cells (or other suitable cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Fluorescent probe stock solution (1 mM in DMSO).
-
Analyte solution (e.g., HgCl₂, FeCl₃).
-
Confocal laser scanning microscope.
Procedure:
-
Cell Culture: Culture HeLa cells on glass-bottom dishes in a suitable medium at 37°C in a humidified atmosphere with 5% CO₂ until they reach 70-80% confluency.
-
Probe Loading: Wash the cells twice with PBS. Then, incubate the cells with a medium containing the fluorescent probe at a final concentration of 5-10 µM for 30 minutes at 37°C.
-
Washing: After incubation, wash the cells three times with PBS to remove any excess, non-internalized probe.
-
Analyte Treatment: Add 2 mL of PBS to the dish and acquire an initial fluorescence image (control). Then, treat the cells with the target analyte (e.g., 10 µM HgCl₂) and incubate for another 30 minutes at 37°C.
-
Imaging: Wash the cells again with PBS to remove the excess analyte. Acquire fluorescence images using a confocal microscope with the appropriate excitation and emission wavelengths for the specific probe. A change in fluorescence intensity will indicate the detection of the analyte within the cells.
Section 4: Common Sensing Mechanisms
The fluorescence of probes derived from this compound is modulated by the analyte through specific photophysical mechanisms.
Caption: Simplified 'Turn-On' sensing via Photoinduced Electron Transfer (PET).
-
Photoinduced Electron Transfer (PET): In a typical "turn-on" PET sensor, the recognition moiety has an electron-rich character. In the absence of the analyte, upon excitation of the fluorophore, an electron is transferred from the recognition moiety to the excited fluorophore, quenching the fluorescence. When the analyte binds to the recognition moiety, it lowers its electron-donating ability, inhibiting the PET process and "turning on" the fluorescence.
-
Intramolecular Charge Transfer (ICT): In ICT-based probes, the fluorophore consists of an electron-donating part and an electron-accepting part. Upon excitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The energy of this state, and thus the emission wavelength, is highly sensitive to the local environment's polarity. Analyte binding can alter the electronic properties of the donor or acceptor, leading to a detectable shift in the emission wavelength or intensity.
-
Excited-State Intramolecular Proton Transfer (ESIPT): This mechanism involves the transfer of a proton between a donor and an acceptor group within the same molecule in the excited state.[10] This process leads to the formation of a tautomeric species with a distinct, large Stokes-shifted fluorescence. The presence of an analyte can interfere with or facilitate this proton transfer, causing a measurable change in the fluorescence signal.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 4. ijrpr.com [ijrpr.com]
- 5. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine | MDPI [mdpi.com]
- 10. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. An imidazo[1,2- a ]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg 2+ and its application in cell imaging and test st ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00090K [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application of the Groebke–Blackburn–Bienaymé Reaction for the Synthesis of Imidazo[1,2-a]pyridines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of medicinally important compounds.[1][2][3] These compounds exhibit a broad spectrum of biological activities, including but not limited to anticancer, antiviral, antibacterial, anti-inflammatory, and anticonvulsant properties.[2][4][5] Marketed drugs such as Zolpidem, Alpidem, and Zolimidine feature this core structure, highlighting its therapeutic significance.[2][6]
The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction (3-CR) that provides a direct and efficient route to substituted imidazo[1,2-a]pyridines.[1][7] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically under acidic catalysis. The GBB reaction is highly valued for its atom economy, operational simplicity, and the ability to generate molecular diversity from readily available starting materials.[7]
Recent advancements in the GBB reaction have focused on the development of more environmentally benign and efficient catalytic systems, including the use of heteropolyacids, rare earth triflates, and biocatalysts.[1][8][9] Furthermore, the application of microwave irradiation and ultrasound assistance has been shown to significantly reduce reaction times and improve yields.[1][10][11]
Reaction Mechanism and Experimental Workflow
The generally accepted mechanism for the Groebke–Blackburn–Bienaymé reaction commences with the acid-catalyzed formation of a Schiff base from the 2-aminopyridine and the aldehyde. This is followed by the addition of the isocyanide to the iminium ion, generating a nitrilium intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the pyridine nitrogen onto the nitrilium ion, followed by tautomerization, affords the final imidazo[1,2-a]pyridine product.[12]
Groebke–Blackburn–Bienaymé Reaction Mechanism
Caption: Mechanism of the Groebke–Blackburn–Bienaymé reaction.
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of imidazo[1,2-a]pyridines via the GBB reaction.
Caption: General experimental workflow for GBB synthesis.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various imidazo[1,2-a]pyridine derivatives as reported in the literature.
Table 1: Phosphotungstic Acid (HPW) Catalyzed GBB Reaction under Microwave Heating [1]
| Entry | Aldehyde | Isocyanide | Product | Time (min) | Yield (%) |
| 1 | Isovaleraldehyde | tert-Butyl isocyanide | 5a | 30 | 99 |
| 2 | Isovaleraldehyde | Cyclohexyl isocyanide | 5b | 30 | 95 |
| 3 | Isovaleraldehyde | n-Butyl isocyanide | 5c | 30 | 83 |
| 4 | Isovaleraldehyde | Benzyl isocyanide | 5d | 30 | 90 |
| 5 | Isovaleraldehyde | Ethyl isocyanoacetate | 5e | 30 | 88 |
Table 2: Ultrasound-Assisted GBB Reaction in Water [10]
| Entry | Aminopyridine | Aldehyde | Isocyanide | Product | Time (h) | Yield (%) |
| 1 | 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | 5a | 2 | 86 |
| 2 | 2-Amino-5-chloropyridine | Furfural | Cyclohexyl isocyanide | 5b | 2 | 86 |
| 3 | 2-Amino-5-cyanopyridine | Furfural | Cyclohexyl isocyanide | 5c | 2 | 67 |
| 4 | 2-Amino-5-cyanopyridine | 5-Methylfurfural | 4-Methoxyphenyl isocyanide | 5d | 2 | 80 |
Table 3: Gadolinium(III) Triflate Catalyzed GBB Reaction under Microwave Heating [8]
| Entry | Aldehyde | Isocyanide | Time (min) | Yield (%) |
| 1 | Benzaldehyde | tert-Butyl isocyanide | 30 | 95 |
| 2 | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | 30 | 92 |
| 3 | 4-Methoxybenzaldehyde | tert-Butyl isocyanide | 60 | 85 |
| 4 | Benzaldehyde | Cyclohexyl isocyanide | 30 | 90 |
| 5 | Benzaldehyde | Methyl isocyanoacetate | 180 | 75 |
Experimental Protocols
Protocol 1: HPW-Catalyzed Synthesis of Imidazo[1,2-a]pyridines under Microwave Heating[1]
Materials:
-
2-Aminopyridine (0.5 mmol)
-
Aldehyde (0.5 mmol)
-
Isocyanide (0.5 mmol)
-
Phosphotungstic acid (HPW) (2 mol%)
-
Ethanol (2.0 mL)
-
Microwave vial (10 mL)
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add 2-aminopyridine (0.5 mmol), the corresponding aldehyde (0.5 mmol), isocyanide (0.5 mmol), and phosphotungstic acid (0.01 mmol, 2 mol%).
-
Add ethanol (2.0 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 30 minutes.
-
After completion of the reaction (monitored by TLC), cool the vial to room temperature.
-
Add saturated NaHCO₃ solution (10 mL) and extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired imidazo[1,2-a]pyridine.
Protocol 2: Ultrasound-Assisted Synthesis of Imidazo[1,2-a]pyridines in Water[10]
Materials:
-
Aminopyridine derivative (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Phenylboronic acid (PBA) (10 mol%)
-
Water (3.0 mL)
-
Reaction vessel suitable for ultrasonication
Procedure:
-
In a suitable reaction vessel, combine the aminopyridine (1.0 mmol), aldehyde (1.0 mmol), isocyanide (1.0 mmol), and phenylboronic acid (0.1 mmol, 10 mol%).
-
Add water (3.0 mL) to the mixture.
-
Place the vessel in an ultrasonic bath and sonicate at 60 °C for the specified time (typically 2 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and evaporate the solvent under vacuum.
-
Purify the residue by flash column chromatography on silica gel to yield the pure product.
Protocol 3: Gd(OTf)₃-Catalyzed Synthesis of Imidazo[1,2-a]pyridines under Microwave Heating[8]
Materials:
-
2-Aminopyridine (0.5 mmol)
-
Aldehyde (0.5 mmol)
-
Isocyanide (0.5 mmol)
-
Gadolinium(III) triflate (Gd(OTf)₃) (5.0 mol%)
-
Methanol (1.5 mL)
-
G4 type microwave vial
Procedure:
-
In a G4 type microwave vial, dissolve 2-aminopyridine (0.5 mmol), the corresponding aldehyde (0.5 mmol), the isocyanide (0.5 mmol), and Gd(OTf)₃ (0.025 mmol, 5.0 mol%) in methanol (1.5 mL).
-
Seal the vial with a Teflon septum.
-
Place the vial in a microwave reactor and stir the reaction mixture (600 rpm) at 150 °C for the specified time (30-180 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain the desired imidazo[1,2-a]pyridine.
Applications in Drug Development
The imidazo[1,2-a]pyridine core is a key pharmacophore in a number of clinically used drugs and is a focal point of many drug discovery programs. The versatility of the GBB reaction allows for the rapid synthesis of large libraries of substituted imidazo[1,2-a]pyridines for high-throughput screening.
The biological activities of these compounds are diverse and include:
-
Anticancer: Derivatives have shown activity against various cancer cell lines.[4]
-
Antituberculosis: Imidazo[1,2-a]pyridine-3-carboxamides are potent agents against multidrug-resistant tuberculosis.[6][13]
-
Antiviral: Certain analogues have demonstrated antiviral properties.[4]
-
Anti-inflammatory: The scaffold is present in compounds with anti-inflammatory effects.[4]
-
CNS Agents: The anxiolytic and hypnotic effects of drugs like Alpidem and Zolpidem are well-established.[2]
The development of novel synthetic methodologies, such as the GBB reaction, is crucial for expanding the chemical space around the imidazo[1,2-a]pyridine scaffold and for the discovery of new therapeutic agents. The ability to readily modify the substituents at various positions of the heterocyclic core through the GBB reaction provides a powerful tool for structure-activity relationship (SAR) studies.[3][5]
References
- 1. BJOC - HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. scielo.br [scielo.br]
- 9. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 10. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 11. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bio-conferences.org [bio-conferences.org]
Application Notes and Protocols for C-H Functionalization of the Imidazo[1,2-a]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and biologically active compounds. Direct C-H functionalization of this core offers an efficient and atom-economical approach to synthesize novel derivatives, avoiding the need for pre-functionalized starting materials. This document provides detailed application notes and experimental protocols for several key C-H functionalization techniques at the C3-position of the imidazo[1,2-a]pyridine ring system, a common site for modification.
Application Notes
Direct C-H functionalization has emerged as a powerful tool in modern organic synthesis, allowing for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. For the electron-rich imidazo[1,2-a]pyridine core, the C3-position is particularly susceptible to electrophilic and radical attack, making it a prime target for various functionalization strategies. The methods detailed below—C3-Arylation, C3-Alkylation, C3-Formylation, and C3-Aminoalkylation—represent versatile and contemporary approaches to introduce diverse functionalities onto this important scaffold.
Visible-Light Photocatalysis: A recurring theme in modern C-H functionalization is the use of visible light to drive reactions under mild conditions. This approach often avoids harsh reagents and high temperatures, offering a greener alternative to traditional methods. Several of the protocols outlined below leverage the power of photoredox catalysis.
Transition-Metal Catalysis: Copper-catalyzed reactions remain a cornerstone of C-H functionalization, providing reliable and efficient pathways to new bond formations. The presented C3-arylation protocol highlights the utility of copper in forging C-C bonds.
Catalyst-Free and Metal-Free Methods: The development of catalyst-free and metal-free reactions is a significant advancement, simplifying procedures and reducing potential metal contamination in final products. The photocatalyst-free aminoalkylation and the use of natural pigments like chlorophyll as photocatalysts exemplify this trend.
Multi-Component Reactions: Three-component reactions, such as the aza-Friedel–Crafts alkylation detailed herein, offer a high degree of complexity generation in a single step, rapidly building molecular diversity from simple starting materials.
The selection of a particular method will depend on the desired functionality, the substrate's electronic and steric properties, and the desired level of "greenness" for the chemical transformation.
Experimental Workflows and Protocols
Below are detailed protocols for four distinct C-H functionalization reactions at the C3-position of the imidazo[1,2-a]pyridine core. Each protocol is accompanied by a generalized experimental workflow diagram and tables summarizing quantitative data from the cited literature.
C3-Arylation of Imidazo[1,2-a]pyridines
This section covers two distinct methods for the C3-arylation of imidazo[1,2-a]pyridines: a visible-light-mediated approach using a natural photocatalyst and a copper-catalyzed method.
This method provides a transition-metal-free approach for the C3-arylation of imidazo[1,2-a]pyridines at ambient temperature using chlorophyll as a green and environmentally benign photosensitizer.
Experimental Protocol:
To a solution of imidazo[1,2-a]pyridine (1.0 equiv.) and the corresponding diazonium salt (1.2 equiv.) in dimethyl sulfoxide (DMSO), chlorophyll (5 mol%) is added. The resulting mixture is stirred and irradiated with a white light source at room temperature for 16 hours. After completion of the reaction (monitored by TLC), the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired C3-arylated imidazo[1,2-a]pyridine.
Data Presentation:
| Imidazo[1,2-a]pyridine | Aryl Diazonium Salt | Product | Yield (%) |
| 2-Phenylimidazo[1,2-a]pyridine | 4-Methylbenzenediazonium tetrafluoroborate | 3-(p-Tolyl)-2-phenylimidazo[1,2-a]pyridine | 85 |
| 2-Phenylimidazo[1,2-a]pyridine | 4-Methoxybenzenediazonium tetrafluoroborate | 3-(4-Methoxyphenyl)-2-phenylimidazo[1,2-a]pyridine | 82 |
| 2-Phenylimidazo[1,2-a]pyridine | 4-Chlorobenzenediazonium tetrafluoroborate | 3-(4-Chlorophenyl)-2-phenylimidazo[1,2-a]pyridine | 78 |
| 2-(p-Tolyl)imidazo[1,2-a]pyridine | Benzenediazonium tetrafluoroborate | 3-Phenyl-2-(p-tolyl)imidazo[1,2-a]pyridine | 80 |
| 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | Benzenediazonium tetrafluoroborate | 3-Phenyl-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | 75 |
This protocol describes a convenient method for the C3-arylation of substituted imidazo[1,2-a]pyridines with various aryl electrophiles, including iodides, bromides, and triflates, using a copper(I) catalyst.
Experimental Protocol:
A mixture of the imidazo[1,2-a]pyridine (1.0 equiv.), aryl halide (1.2 equiv.), copper(I) iodide (CuI, 10 mol%), a suitable ligand (e.g., a diamine or phosphine ligand, 20 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 equiv.) in a polar aprotic solvent (e.g., DMF or DMSO) is subjected to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen). The reaction mixture is then heated at a specified temperature (typically 100-140 °C) for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to give the desired 3-aryl-imidazo[1,2-a]pyridine.
Data Presentation:
| Imidazo[1,2-a]pyridine | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Phenylimidazo[1,2-a]pyridine | Iodobenzene | K2CO3 | DMF | 120 | 24 | 88 |
| 2-Methylimidazo[1,2-a]pyridine | 4-Bromotoluene | Cs2CO3 | DMSO | 130 | 18 | 75 |
| 2-Phenylimidazo[1,2-a]pyridine | 4-Chlorobenzotrifluoride | K3PO4 | Dioxane | 110 | 24 | 65 |
| 7-Methyl-2-phenylimidazo[1,2-a]pyridine | 1-Iodonaphthalene | K2CO3 | DMF | 120 | 20 | 82 |
| 2-(Thiophen-2-yl)imidazo[1,2-a]pyridine | 3-Bromoanisole | Cs2CO3 | DMSO | 130 | 24 | 70 |
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction
This protocol details a simple and efficient method for the synthesis of C3-alkylated imidazo[1,2-a]pyridines through a Y(OTf)3-catalyzed three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines.[1][2][3][4][5]
Experimental Protocol:
A mixture of imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv.), an aromatic aldehyde (0.3 mmol, 1.5 equiv.), a cyclic amine (e.g., morpholine, 0.4 mmol, 2.0 equiv.), and Y(OTf)3 (0.04 mmol, 0.2 equiv.) in toluene (1.0 mL) is stirred at 110 °C for 12 hours.[5] After completion of the reaction, the mixture is quenched with water (15 mL) and extracted with ethyl acetate (3 x 15 mL).[5] The combined organic layers are dried over anhydrous Na2SO4, filtered, and the solvent is evaporated under reduced pressure.[5] The crude product is then purified by column chromatography on silica gel to afford the desired C3-alkylated product.[5]
| Imidazo[1,2-a]pyridine | Aldehyde | Amine | Yield (%) |
| 2-Phenylimidazo[1,2-a]pyridine | p-Tolualdehyde | Morpholine | 95 |
| 2-Phenylimidazo[1,2-a]pyridine | Benzaldehyde | Morpholine | 92 |
| 2-Phenylimidazo[1,2-a]pyridine | 4-Methoxybenzaldehyde | Morpholine | 90 |
| 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine | p-Tolualdehyde | Morpholine | 88 |
| 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | p-Tolualdehyde | Morpholine | 85 |
C3-Formylation of Imidazo[1,2-a]pyridines
This protocol describes a visible-light-induced C3-formylation of imidazo[1,2-a]pyridines using tetramethylethylenediamine (TMEDA) as a one-carbon source and rose bengal as a photosensitizer.[6][7][8]
Experimental Protocol:
In a reaction vessel, the imidazo[1,2-a]pyridine (1.0 equiv.), tetramethylethylenediamine (TMEDA, 3.0 equiv.), and rose bengal (2 mol%) are dissolved in acetonitrile. The vessel is sealed and the mixture is stirred under an oxygen atmosphere (e.g., using an oxygen-filled balloon). The reaction mixture is then irradiated with a compact fluorescent lamp (CFL) at room temperature for the specified time (typically 8-12 hours). Upon completion, the solvent is evaporated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to yield the 3-formyl imidazo[1,2-a]pyridine.[7]
Data Presentation: [7]
| Imidazo[1,2-a]pyridine | Time (h) | Yield (%) |
| 2-Phenylimidazo[1,2-a]pyridine | 8 | 95 |
| 2-(p-Tolyl)imidazo[1,2-a]pyridine | 8 | 94 |
| 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 8 | 92 |
| 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 10 | 88 |
| 2-Methylimidazo[1,2-a]pyridine | 12 | 81 |
C3-Aminoalkylation of Imidazo[1,2-a]pyridines
This section details a novel, green, and efficient visible-light-promoted, photocatalyst-free decarboxylative aminoalkylation of imidazo[1,2-a]pyridines with N-aryl glycines.[1]
Experimental Protocol:
A mixture of the imidazo[1,2-a]pyridine (1.0 equiv.) and the N-aryl glycine (1.5 equiv.) is dissolved in dimethyl sulfoxide (DMSO). The reaction vessel is left open to the air and the mixture is stirred while being irradiated with blue LEDs at room temperature for a specified time (typically 12-24 hours). After the reaction is complete, water is added to the mixture, and it is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired 3-aminoalkylated imidazo[1,2-a]pyridine.
Data Presentation: [1]
| Imidazo[1,2-a]pyridine | N-Aryl Glycine | Time (h) | Yield (%) |
| 2-Phenylimidazo[1,2-a]pyridine | N-Phenylglycine | 12 | 82 |
| 2-Phenylimidazo[1,2-a]pyridine | N-(4-Methylphenyl)glycine | 12 | 75 |
| 2-Phenylimidazo[1,2-a]pyridine | N-(4-Methoxyphenyl)glycine | 14 | 78 |
| 2-(p-Tolyl)imidazo[1,2-a]pyridine | N-Phenylglycine | 12 | 80 |
| 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | N-Phenylglycine | 18 | 65 |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 [ouci.dntb.gov.ua]
- 4. [PDF] C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Visible light induced tetramethylethylenediamine assisted formylation of imidazopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of a novel series of azo-based Imidazo[1,2-a]pyridine derivatives. These compounds have shown promise as potential antibacterial and antibiofilm agents, making them attractive candidates for further investigation in drug discovery and development.[1][2][3]
Introduction
The Imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs.[4][5][6][7] The incorporation of an azo linkage into this scaffold offers a novel chemical space with potential for enhanced biological activity.[1][3] This document outlines the synthesis of a series of azo-linked imidazo[1,2-a]pyridine derivatives (4a–f), their spectroscopic characterization, and their efficacy against various bacterial strains, including multidrug-resistant isolates.[1][2]
Data Presentation
Physicochemical and Spectroscopic Data
The synthesized compounds (4a-f) were characterized to confirm their structure and purity. The following table summarizes the key physicochemical and spectroscopic data obtained for a representative compound.
| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) | FT-IR (cm⁻¹) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | LC-MS (m/z) |
| 4e | C₂₁H₁₄N₄O₂ | 83 | 217-219 | 3375 (O-H), 3047, 2922 (C-H), 1639 (C=O), 1575 (N=N), 1409 (C=C), 1265 (C-O) | 10.00, 9.91, 8.38, 8.11-8.02, 7.82, 7.57-7.50, 7.48, 7.11, 7.08 | 196.50, 162.67, 142.17, 138.27, 133.14, 129.93, 129.61, 129.24, 128.64, 128.52, 128.25, 127.59, 126.79, 118.69, 117.49, 115.17 | 343.038 [M+1] |
Data for compound 4e is presented as a representative example.[1]
In Vitro Antibacterial Activity
The antibacterial efficacy of the synthesized compounds was evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible bacterial growth, are presented below.
| Compound ID | E. coli (MIC mg/mL) | K. pneumoniae (MIC mg/mL) | P. aeruginosa (MIC mg/mL) | S. aureus (MIC mg/mL) | E. coli CTXM (MDR) (MIC mg/mL) | K. pneumoniae NDM (MDR) (MIC mg/mL) |
| 4b | >1 | >1 | >1 | >1 | >1 | >1 |
| 4c | >1 | >1 | >1 | >1 | >1 | >1 |
| 4e | 1.0 | 0.5 | 1.0 | 0.5 | 0.5 | 0.7 |
MDR: Multidrug-Resistant. Compound 4e exhibited the most potent antibacterial activity.[1][2][3]
In Vitro Antibiofilm Activity
Select compounds were also assessed for their ability to inhibit biofilm formation, a key virulence factor in many bacterial infections.
| Compound ID | Biofilm Inhibition against E. coli (at 0.4 mg/mL) |
| 4b | Notable Inhibition |
| 4c | Notable Inhibition |
Experimental Protocols
Synthesis of Azo-Based Imidazo[1,2-a]pyridine Derivatives (4a-f)
This protocol describes a two-step synthesis process.
Step 1: Synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives
-
A mixture of 2-aminopyridine and the appropriate phenacyl bromide derivative is heated under solvent-free conditions.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting solid is washed with a suitable solvent (e.g., diethyl ether) to remove unreacted starting materials.
-
The crude product is purified by recrystallization or column chromatography to yield the desired 2-phenylimidazo[1,2-a]pyridine derivative.
Step 2: Azo coupling
-
The synthesized 2-phenylimidazo[1,2-a]pyridine derivative is dissolved in an appropriate solvent.
-
The solution is cooled in an ice bath.
-
A freshly prepared diazonium salt solution (from the corresponding aniline derivative) is added dropwise to the cooled solution with constant stirring.
-
The reaction mixture is stirred at low temperature for a specified period.
-
The precipitated azo-linked product is collected by filtration, washed with cold water, and dried.
-
Further purification is carried out by recrystallization from a suitable solvent.
Characterization Methods
-
FT-IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer to identify the functional groups present in the synthesized compounds.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to elucidate the chemical structure.[1][3]
-
Mass Spectrometry: Mass spectra are obtained using an LC-MS system to confirm the molecular weight of the synthesized compounds.[1]
In Vitro Antibacterial Susceptibility Testing (MIC Determination)
-
Bacterial strains are cultured in appropriate broth media.
-
The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in 96-well microtiter plates.
-
A standardized inoculum of each bacterial strain is added to the wells.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Molecular Docking Studies
To understand the potential mechanism of action, molecular docking simulations were performed.
-
Target Selection: The bacterial protein GyrB was identified as a potential target.[1][2]
-
Ligand and Protein Preparation: The 3D structures of the synthesized compounds (ligands) and the target protein are prepared using molecular modeling software.
-
Docking Simulation: Docking is performed using software like AutoDock Vina to predict the binding mode and affinity of the ligands to the active site of the protein.
-
Analysis: The docking scores and binding interactions are analyzed to identify the most promising compounds. Compound 4b showed the most favorable docking score of -10.4 kcal/mol against GyrB.[1][2][3]
Visualizations
Experimental Workflow
Caption: Overall experimental workflow.
Proposed Mechanism of Action
Caption: Proposed inhibition of DNA Gyrase.
Synthesis Pathway
Caption: Synthetic pathway overview.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Imaging with Imidazo[1,2-a]pyridine Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and chemical biology.[1][2] Their derivatives have been explored for a wide range of therapeutic applications, including anticancer and anti-inflammatory agents.[1][2] More recently, the unique photophysical properties of the imidazo[1,2-a]pyridine scaffold have been harnessed to develop fluorescent probes for bioimaging.[3][4] These probes offer a versatile platform for detecting various biologically important analytes, such as metal ions, reactive oxygen species (ROS), and thiols, within living cells.[5][6][7] Their applications extend to monitoring cellular processes and understanding the role of specific analytes in health and disease.[6][7]
This document provides detailed application notes and protocols for utilizing imidazo[1,2-a]pyridine-based probes for cellular imaging. It includes a summary of their performance, detailed experimental procedures, and graphical representations of the workflow and sensing mechanisms.
Data Presentation: Performance of Imidazo[1,2-a]pyridine Probes
The following tables summarize the quantitative data for representative imidazo[1,2-a]pyridine probes, providing a basis for comparison and selection for specific imaging applications.
Table 1: Comparison of Fluorescent Probes for Analyte Detection
| Probe Type | Probe Name | Target Analyte | Quantum Yield (Φ) | Stokes Shift (nm) | Limit of Detection (LOD) | Response Time | Reference |
| Imidazo[1,2-a]pyridine | Fused Imidazopyridine 5 | Fe³⁺ | - | - | 4.0 ppb | - | [5][8] |
| Imidazo[1,2-a]pyridine | Fused Imidazopyridine 5 | Hg²⁺ | - | - | 1.0 ppb | - | [5][8] |
| Imidazo[1,2-a]pyridine | LK | Fe³⁺ | - | 178 | 6.9 x 10⁻⁸ M | - | [8][9] |
| Imidazo[1,2-a]pyridine | B2 | H₂O₂ | - | - | - | < 40 min | [6] |
| Imidazo[1,2-a]pyridine | IPPA | Cysteine | - | - | 0.33 µM | - | [7] |
| Imidazo[1,2-a]pyridine | Rh-Ip-Hy | Hg²⁺ | - | 75 | - | - | [10] |
Table 2: Cytotoxicity Data for Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line | Assay | IC₅₀ (µM) | Exposure Time (h) | Reference |
| Imidazo[1,2-a]pyridine 5 | A375, WM115, HeLa | MTT | 9.7 - 44.6 | 48 | [11] |
| Imidazo[1,2-a]pyridine 6 | A375, WM115, HeLa | MTT | 9.7 - 44.6 | 48 | [11] |
| Imidazo[1,2-a]pyridine 7 | A375, WM115, HeLa | MTT | 9.7 - 44.6 | 48 | [11] |
| Probe B2 | A549 | MTT | > 30 | 12 | [6] |
| MRK-107 | Caco-2 | Sulforhodamine B | 2.4 | 48 | [12] |
| MRK-107 | HT-29 | Sulforhodamine B | 1.1 | 48 | [12] |
Experimental Protocols
Protocol 1: General Workflow for Live Cell Imaging
This protocol outlines the essential steps for imaging live cells using imidazo[1,2-a]pyridine fluorescent probes.
Materials:
-
Imidazo[1,2-a]pyridine probe
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
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Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells of interest
-
96-well plates or glass-bottom dishes
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Trypsinize and seed the cells onto a 96-well plate or glass-bottom dishes at an appropriate density.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[1]
-
-
Probe Preparation:
-
Prepare a stock solution of the imidazo[1,2-a]pyridine probe (typically 1-10 mM) in sterile DMSO.
-
On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. The optimal concentration should be determined empirically but often ranges from 1-10 µM.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells.
-
Incubate for the desired time (e.g., 30-60 minutes) at 37°C in the dark.
-
-
Analyte Stimulation (if applicable):
-
For probes that detect specific analytes (e.g., ions, ROS), after the initial incubation with the probe, cells can be treated with a solution containing the analyte of interest.
-
Incubate for an appropriate duration to allow for the probe to react with the analyte.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or live cell imaging solution to remove excess probe and reduce background fluorescence.[13]
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or live cell imaging solution to the cells.[13]
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the specific imidazo[1,2-a]pyridine probe.
-
Capture images at different time points if studying dynamic processes.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol is for evaluating the potential toxicity of the imidazo[1,2-a]pyridine probe on the cells.[6]
Materials:
-
Imidazo[1,2-a]pyridine probe
-
Cells of interest
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[1]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Probe Treatment:
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine probe in culture medium.
-
Remove the medium from the cells and add 100 µL of the diluted probe solutions to the wells. Include a vehicle control (medium with DMSO) and a negative control (untreated cells).
-
Incubate for the desired exposure time (e.g., 12, 24, or 48 hours).[6][11]
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[6]
-
-
Solubilization:
-
Remove the medium containing MTT.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Visualizations
Caption: General experimental workflow for cell imaging.
Caption: "Turn-on" fluorescence sensing mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine [mdpi.com]
- 7. A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. An imidazo[1,2- a ]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg 2+ and its application in cell imaging and test st ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00090K [pubs.rsc.org]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine-6-carbaldehyde
Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyridine-6-carbaldehyde. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of their synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential solutions and explanations.
Q1: My overall yield for this compound is low. What are the most critical steps affecting the yield?
Low yield can result from inefficiencies in either the formation of the imidazo[1,2-a]pyridine core or the subsequent introduction of the carbaldehyde group at the C6 position.
-
Formation of the Imidazo[1,2-a]pyridine Ring: The initial cyclization is crucial. Ensure your starting materials, such as the appropriately substituted 2-aminopyridine, are pure. The reaction conditions for this step, including solvent, temperature, and reaction time, should be optimized. For instance, in the synthesis of related halo-substituted imidazo[1,2-a]pyridines, the choice of solvent can significantly impact the yield.
-
Introduction of the Formyl Group: Direct formylation of the imidazo[1,2-a]pyridine ring often leads to a mixture of isomers, with the C3 position being the most reactive towards electrophilic substitution. This lack of regioselectivity can be a major contributor to low yields of the desired C6-aldehyde.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield.
Q2: I am observing the formation of multiple products, and isolating the desired this compound is difficult. What are the likely side products?
The primary side product is often the C3-formylated isomer, Imidazo[1,2-a]pyridine-3-carbaldehyde, due to the higher electron density at the C3 position. Other potential side products can arise from incomplete reactions or decomposition.
-
Isomeric Byproducts: The Vilsmeier-Haack or other direct formylation reactions on the unsubstituted imidazo[1,2-a]pyridine core will almost invariably yield the C3-aldehyde as the major product.
-
Starting Material Impurities: Impurities in the initial 2-aminopyridine can lead to the formation of undesired substituted imidazo[1,2-a]pyridines.
Purification Strategy:
Careful column chromatography is typically required to separate the C6-aldehyde from its C3-isomer and other impurities. The choice of eluent system is critical and may require some optimization.
Q3: How can I improve the regioselectivity to favor the formation of the C6-carbaldehyde?
Achieving C6-selectivity is a significant challenge. Here are two primary strategies:
-
Synthesis from a Pre-functionalized Pyridine: This is often the most effective approach. Start with a 2-aminopyridine that already contains a functional group at the 5-position (which will become the 6-position of the imidazo[1,2-a]pyridine). This functional group can be the aldehyde itself, a protected aldehyde, or a group that can be readily converted to an aldehyde (e.g., a bromo or cyano group).
-
Directed Metalation: If starting with a pre-formed imidazo[1,2-a]pyridine, a directing group can be used to guide lithiation to the C6 position, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). This requires careful selection of the directing group and optimization of the lithiation conditions.
Logical Relationship for Improving C6-Selectivity:
Caption: Strategies for improving C6-selectivity.
Experimental Protocols
This section provides detailed methodologies for key synthetic routes.
Method 1: Synthesis via a 6-Bromo Intermediate
This two-step approach involves the synthesis of 6-bromoimidazo[1,2-a]pyridine followed by conversion of the bromo group to a carbaldehyde.
Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine
A common method for this synthesis involves the reaction of 2-amino-5-bromopyridine with chloroacetaldehyde.
-
Reaction: 2-amino-5-bromopyridine reacts with a 40% aqueous solution of chloroacetaldehyde.
-
Solvent: A mixture of water and an alcohol like ethanol can be used.
-
Base: An inorganic base such as sodium bicarbonate is employed.
-
Temperature: The reaction is typically run at a temperature between 25-50°C.
-
Reaction Time: The reaction can take from 2 to 24 hours.
-
Work-up: After the reaction, the mixture is concentrated, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product is purified by recrystallization from a solvent mixture such as ethyl acetate/n-hexane.
Step 2: Conversion of 6-Bromoimidazo[1,2-a]pyridine to this compound
This transformation can be achieved via a palladium-catalyzed formylation reaction.
-
Reaction: The 6-bromoimidazo[1,2-a]pyridine is subjected to a palladium-catalyzed reaction with a formylating agent. A common method is the use of carbon monoxide and a hydrogen source (syngas).
-
Catalyst: A palladium catalyst, such as palladium(II) acetate, is used in combination with a phosphine ligand, for example, di-1-adamantyl-n-butylphosphine (cataCXium A).
-
Base: A base like tetramethylethylenediamine (TMEDA) is often required.
-
Reaction Conditions: The reaction is typically carried out under pressure with a 1:1 mixture of CO and H2 at elevated temperatures.
-
Work-up and Purification: Standard work-up procedures are followed by purification, usually involving column chromatography.
Experimental Workflow for Method 1:
Caption: Workflow for synthesis via a 6-bromo intermediate.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of halo-substituted imidazo[1,2-a]pyridines, which are key intermediates.
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Amino-5-bromopyridine | Chloroacetaldehyde | Water/Ethanol | 25-50 | 2-24 | Moderate to Good |
| 2-Amino-5-iodopyridine | Chloroacetaldehyde | Ethanol | Reflux | 2 | 84-91[1] |
Note: The yields for the subsequent formylation step can vary significantly depending on the specific catalyst system and reaction conditions employed.
This technical support guide provides a starting point for addressing common challenges in the synthesis of this compound. For further assistance, please consult the cited literature and consider exploring alternative synthetic strategies if regioselectivity remains a persistent issue.
References
Technical Support Center: Purification of Imidazo[1,2-a]pyridine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common and complex purification challenges encountered during the synthesis of imidazo[1,2-a]pyridine derivatives.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the purification of imidazo[1,2-a]pyridine compounds.
Issue 1: Difficulty in Removing Unreacted Starting Materials
Symptom: TLC or LC-MS analysis of the crude product shows the presence of unreacted 2-aminopyridine or other starting materials.
Cause: Incomplete reaction or use of excess starting materials. 2-Aminopyridine, being basic, can be particularly challenging to remove from the final product using standard chromatographic methods alone.
Troubleshooting Workflow:
Caption: Workflow for removing unreacted 2-aminopyridine.
Solutions:
-
Acid-Base Extraction: This is the most common and effective method. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic 2-aminopyridine will form a water-soluble salt and move to the aqueous layer. Repeat the acid wash multiple times for complete removal.
-
Mild Acidic Wash for Sensitive Compounds: If your product is acid-sensitive, use a milder acidic wash like saturated aqueous ammonium chloride (NH₄Cl) or a dilute citric acid solution.
-
Copper Sulfate Wash: Washing with a saturated copper sulfate (CuSO₄) solution can be effective as pyridine derivatives form water-soluble complexes with copper.
-
Scavenger Resins: For a non-aqueous workup, acidic scavenger resins (e.g., sulfonic acid resins) can be used. These resins bind the basic 2-aminopyridine, which can then be removed by filtration.
Issue 2: Poor Separation or Streaking during Column Chromatography
Symptom: On a TLC plate, the desired product appears as a streak rather than a well-defined spot, or co-elutes with impurities during column chromatography.
Cause: A variety of factors can contribute to poor chromatographic separation, including compound instability on silica gel, an inappropriate solvent system, or overloading the column.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for column chromatography.
Solutions:
-
Compound Stability: Imidazo[1,2-a]pyridines can be sensitive to the acidic nature of silica gel. To check for degradation, run a 2D TLC. If the compound is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.
-
Solvent System Optimization: The ideal Rf value for the target compound on TLC for good separation in column chromatography is typically between 0.2 and 0.35.
-
If the Rf is too low, increase the polarity of the eluent. For example, in a hexane/ethyl acetate system, increase the proportion of ethyl acetate. A small amount of methanol can be added to significantly increase polarity.
-
If the Rf is too high, decrease the polarity of the eluent.
-
-
Streaking of Basic Compounds: The basic nitrogen atoms in the imidazo[1,2-a]pyridine core can interact strongly with the acidic silica gel, causing streaking. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can often resolve this issue by neutralizing the acidic sites on the silica.
-
Sample Loading: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.
Issue 3: Product "Oils Out" During Recrystallization
Symptom: Instead of forming solid crystals, the compound separates as an oil upon cooling the recrystallization solvent.
Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities that inhibit crystallization.
Solutions:
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.
-
Reduce the Amount of Solvent: Oiling out can occur if too much solvent is used. Try to use the minimum amount of hot solvent required to fully dissolve the compound.
-
Change the Solvent System:
-
Use a lower-boiling point solvent in which the compound is soluble when hot and insoluble when cold.
-
Try a multi-solvent system. Dissolve the compound in a good solvent (one in which it is highly soluble) and then add a poor solvent (one in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in imidazo[1,2-a]pyridine synthesis?
A1: Common impurities include unreacted starting materials (especially 2-aminopyridine), regioisomers (if the starting materials are unsymmetrical), and by-products from side reactions. In the synthesis of zolpidem, for example, process-related impurities that have been identified include (6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-methanol and N-methyl-2-(6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-acetamide.[1]
Q2: How can I separate regioisomers of imidazo[1,2-a]pyridines?
A2: The separation of regioisomers can be challenging due to their similar polarities. Careful optimization of column chromatography is often required. This may involve using a long column, a shallow solvent gradient, or a different stationary phase like alumina. In some cases, preparative HPLC may be necessary to achieve baseline separation.
Q3: My imidazo[1,2-a]pyridine derivative is very polar and stays at the baseline on the TLC plate. How can I purify it?
A3: For very polar compounds, you will need a highly polar eluent for column chromatography. A common choice is a mixture of dichloromethane and methanol, or ethyl acetate and methanol. If the compound is still immobile, adding a small amount of acetic acid or ammonia to the eluent can help, depending on the nature of your compound. Alternatively, reverse-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile or water/methanol) can be a very effective technique for purifying polar compounds.
Q4: My imidazo[1,2-a]pyridine derivative is very nonpolar. What is the best way to purify it?
A4: For very nonpolar compounds, a nonpolar eluent system is required for column chromatography. Mixtures of hexanes and ethyl acetate, or hexanes and dichloromethane, are good starting points. If the compound elutes too quickly even in pure hexanes, you may need to use a less active stationary phase or consider recrystallization from a nonpolar solvent.
Q5: Are there any stability issues I should be aware of during the purification of imidazo[1,2-a]pyridines?
A5: Yes, some imidazo[1,2-a]pyridine derivatives can be sensitive to acid, light, and heat.[2] As mentioned, the acidic nature of silica gel can cause degradation of some compounds during column chromatography. It is advisable to monitor for the appearance of new spots on TLC during the purification process. If degradation is suspected, minimize the time the compound spends on the column and consider using a less acidic stationary phase. Some derivatives may also be sensitive to photodegradation, so it is good practice to protect the fractions from light.[2]
Data Presentation
The following tables summarize quantitative data related to the purification of imidazo[1,2-a]pyridine derivatives.
Table 1: Purity and Yield of Zolpidem after Recrystallization
| Compound | Purification Method | Purity (by HPLC) | Overall Yield | Reference |
| Zolpidem | Recrystallization | >99.95% | 66% | [3] |
Table 2: Reported Solvent Systems for Column Chromatography of Imidazo[1,2-a]pyridine Derivatives
| Derivative Type | Stationary Phase | Eluent System | Rf Value (if reported) | Reference |
| Imidazo[1,2-a]pyridine-1,2,3-triazoles | Silica gel | Hexanes/Ethyl Acetate (3:7) | 0.32 | [4] |
| Fluorinated Zolpidem Analogue | Silica gel | Et₂O/DCM/MeOH (2:7.5:0.5) | 0.70 | [5] |
| General Imidazo[1,2-a]pyridines | Silica gel | Hexanes/Ethyl Acetate (varying proportions) | Not specified | [4] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
This protocol provides a general guideline for the purification of imidazo[1,2-a]pyridine derivatives using silica gel column chromatography.
-
Preparation of the Column:
-
Select an appropriate size glass column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar solvent of your chosen eluent system.
-
Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the solution to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. This method is preferred for compounds with poor solubility in the eluent.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the eluent over time.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: General Procedure for Recrystallization
This protocol outlines a general procedure for the purification of solid imidazo[1,2-a]pyridine derivatives by recrystallization.
-
Solvent Selection:
-
Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Common solvents for the recrystallization of imidazo[1,2-a]pyridines include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystallization has started at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
References
Optimizing Imidazo[1,2-a]Pyridine Functionalization: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the functionalization of imidazo[1,2-a]pyridines.
Frequently Asked Questions (FAQs)
Q1: What is the most common site of functionalization on the imidazo[1,2-a]pyridine core and why?
A1: The C3 position is the most common site for functionalization on the imidazo[1,2-a]pyridine scaffold. This is due to the electron-rich nature of the imidazole ring, which makes the C3 carbon highly nucleophilic and susceptible to electrophilic attack. Numerous methods have been developed for C-H functionalization at this position, including arylation, alkylation, amination, and halogenation.[1][2][3][4]
Q2: My C3-arylation reaction is giving low yields. What are the common causes and how can I improve it?
A2: Low yields in C3-arylation reactions can stem from several factors. Common issues include inefficient catalyst activity, poor choice of solvent or base, and suboptimal reaction temperature. To improve yields, consider the following:
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Catalyst System: The choice of catalyst and ligand is crucial. For instance, in Suzuki-type couplings, palladium catalysts like Pd(PPh3)4 are often effective.[5] For some direct arylation methods, cobalt catalysts have been used successfully.[6]
-
Base and Solvent: The base and solvent system must be optimized. For Suzuki couplings, strong inorganic bases like Na2CO3, Ba(OH)2, or NaOH in solvents such as DME or THF have been shown to provide good yields.[5] For other C-H functionalization reactions, bases like KOAc and solvents like DMF might be more suitable.[6]
-
Reaction Temperature: Temperature plays a significant role. While some visible-light-induced reactions can proceed at room temperature[2][7], thermally driven cross-coupling reactions often require elevated temperatures (e.g., 80-150 °C) to proceed efficiently.[6][8]
Q3: How can I achieve regioselective halogenation of imidazo[1,2-a]pyridines?
A3: Regioselective halogenation at the C3 position is typically achieved using electrophilic halogenating agents. Metal-free approaches using sodium chlorite (NaClO2) or sodium bromite (NaBrO2) in the presence of an acid like acetic acid have been shown to be highly regioselective for the C3 position.[9][10] The reaction conditions, such as solvent and temperature, can be optimized to maximize selectivity and yield.[10]
Q4: What are some common challenges in Suzuki coupling reactions with imidazo[1,2-a]pyridine derivatives?
A4: Common challenges in Suzuki couplings with heteroaromatics like imidazo[1,2-a]pyridines include catalyst inhibition and competing side reactions. The nitrogen atoms in the ring can coordinate to the palladium catalyst, potentially leading to deactivation.[11] To overcome this, the use of appropriate ligands is critical. Additionally, side reactions like protodeboronation of the boronic acid can occur, especially in the presence of water.[11][12] Using anhydrous solvents and stable boronic esters can help mitigate this issue.[11]
Q5: Are there any metal-free methods for the functionalization of imidazo[1,2-a]pyridines?
A5: Yes, several metal-free functionalization methods have been developed. These are often preferred to avoid transition metal contamination in pharmaceutical applications. Examples include:
-
Halogenation: Using sources like sodium chlorite or bromite.[10]
-
Arylation: Photochemical methods using organic dyes like chlorophyll as a photosensitizer with diazonium salts.[7]
-
Radical Reactions: Visible light-induced radical reactions can be used for various C-H functionalizations.[2]
-
Three-Component Reactions: Catalyst-free, three-component reactions, for instance, using boronic acids and glyoxylic acid, have been developed for C3-arylomethylation.[1]
Troubleshooting Guides
C3-Functionalization (General)
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst or reagents. | - Ensure the catalyst is not deactivated; use fresh catalyst if necessary. - Check the purity and reactivity of your starting materials. |
| Suboptimal reaction conditions. | - Screen different solvents, bases, and temperatures. - Consider a different catalyst system if optimization fails. | |
| Formation of Multiple Products | Lack of regioselectivity. | - For halogenation, ensure acidic conditions to favor C3 functionalization.[10] - For other reactions, the electronic nature of the substituents on the imidazo[1,2-a]pyridine ring can influence regioselectivity. |
| Side reactions. | - Identify byproducts by mass spectrometry or NMR to understand competing reaction pathways. - Adjust reaction conditions (e.g., lower temperature, different base) to minimize side reactions. |
Suzuki Cross-Coupling
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Catalyst inhibition/deactivation. | - The nitrogen atoms of the imidazo[1,2-a]pyridine can inhibit the palladium catalyst.[11] Try using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that are effective for heteroaryl couplings.[11] - Increase catalyst loading moderately (e.g., from 1-2 mol% to 3-5 mol%).[11] |
| Protodeboronation of boronic acid. | - This is the hydrolysis of the boronic acid.[11] Use anhydrous solvents and reagents. - Consider using more stable boronic esters (e.g., pinacol esters).[11] | |
| Dehalogenation of Starting Material | Presence of a hydride source. | - Ensure solvents are free from potential hydride sources. - Optimize reaction time to be as short as possible while allowing for product formation.[11] |
Quantitative Data
Table 1: Optimization of Conditions for C3-Arylation of 2-phenylimidazo[1,2-a]pyridine
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | CoCl2·6H2O (20) | KOAc (2) | DMF | 150 | Good |
| 2 | Pd(PPh3)4 (5) | Na2CO3 (2) | DME | 100 | High |
| 3 | Pd(OAc)2 (5) / SPhos (10) | K3PO4 (2) | Toluene | 110 | High |
Note: "Good" and "High" yields are qualitative descriptors from the source literature; specific percentages can vary based on the arylating agent.[5][6]
Table 2: Optimization of Conditions for C3-Bromination of 2-phenylimidazo[1,2-a]pyridine
| Entry | Brominating Agent (equiv.) | Additive (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | NaBrO2 (2) | AcOH (4) | DMF | 60 | 88 |
| 2 | NBS (1.1) | - | CH2Cl2 | rt | High |
Note: "High" yield is a qualitative descriptor. Acetic acid (AcOH) is crucial for regioselectivity in the NaBrO2 system.[10]
Experimental Protocols
Protocol 1: General Procedure for C3-Arylation via Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the 3-halo-imidazo[1,2-a]pyridine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., Na2CO3, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv.) and ligand if necessary.
-
Add the anhydrous solvent (e.g., DME or toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Protocol 2: General Procedure for Metal-Free C3-Halogenation
-
To a round-bottom flask, add the imidazo[1,2-a]pyridine (1.0 equiv.) and the solvent (e.g., DMF).
-
Add the halogenating agent (e.g., NaClO2 or NaBrO2, 2.0 equiv.) and the acidic additive (e.g., acetic acid, 4.0 equiv.).
-
Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) for the specified time (monitor by TLC or LC-MS).
-
After completion, quench the reaction with a saturated aqueous solution of Na2S2O3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.[10]
Visualizations
Caption: Proposed mechanism for electrophilic substitution at the C3 position of imidazo[1,2-a]pyridine.
Caption: Experimental workflow for optimizing a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Side Product Formation in Multicomponent Reactions of 2-Aminopyridines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning side product formation in multicomponent reactions involving 2-aminopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side products observed in multicomponent reactions involving 2-aminopyridines?
A1: The side products in multicomponent reactions with 2-aminopyridines are highly dependent on the specific reaction (e.g., Ugi, Biginelli-like, Hantzsch). However, some common classes of side products include:
-
Unreacted Starting Materials: Residual 2-aminopyridine is a frequent impurity, often requiring specific purification strategies to remove.[1][2]
-
Products of Competing Condensation Reactions: In reactions involving aldehydes and active methylene compounds (like β-ketoesters), Knoevenagel and aldol condensation products can form, reducing the yield of the desired product.[3]
-
Isomer Formation: When using unsymmetrical reagents, the formation of regioisomers can be a significant issue.[4]
-
Incomplete Cyclization Products: The final cyclization step to form the desired heterocyclic scaffold may not go to completion, leaving open-chain intermediates in the reaction mixture.[5]
-
Over-reaction or Double Adducts: In some cases, the initial product can react further with the starting materials to form double adducts or other over-reaction products.[6]
Q2: Why is 2-aminopyridine prone to causing side reactions in multicomponent syntheses?
A2: 2-Aminopyridine possesses two nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic pyridine nitrogen. This dual reactivity can lead to different reaction pathways. The exocyclic amine is typically more nucleophilic and is the intended site of reaction. However, the pyridine nitrogen can also participate in reactions, particularly after the initial formation of an imine, leading to the formation of fused heterocyclic systems like imidazo[1,2-a]pyridines in Ugi-type reactions. The basicity of the pyridine ring can also influence the reaction medium's pH, potentially catalyzing side reactions.
Q3: How does the choice of solvent affect side product formation?
A3: The solvent can significantly influence the rates of the competing reactions. Protic solvents like methanol or ethanol can facilitate imine formation, which is a key step in many multicomponent reactions.[7] However, in some cases, solvent-free conditions or microwave irradiation have been shown to improve yields and reduce reaction times, potentially minimizing the formation of certain side products.[8][9] The use of aqueous micelles has also been explored to improve yields and simplify workup in Hantzsch syntheses.[10]
Q4: Can the order of addition of reactants help in minimizing side products?
A4: Yes, the order of reactant addition can be critical. For instance, pre-forming an intermediate by reacting two components before adding the others can sometimes favor the desired reaction pathway. In the Biginelli reaction, a modification involves pre-forming the enone intermediate to improve yields, especially with aliphatic aldehydes which are prone to self-condensation.[5]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product and a High Amount of Unreacted 2-Aminopyridine
Possible Causes:
-
Insufficient activation of one of the components.
-
Steric hindrance from bulky substituents on the reactants.
-
Low reaction temperature or insufficient reaction time.
-
Decomposition of a reactant or intermediate under the reaction conditions.
Suggested Solutions:
-
Increase Reaction Temperature and/or Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature. Microwave irradiation can sometimes be effective in driving the reaction to completion.[6]
-
Use a Catalyst: For reactions like the Biginelli or Hantzsch synthesis, a Brønsted or Lewis acid catalyst can be employed to accelerate the reaction.[11]
-
Check Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are pure before use.
-
Alter Stoichiometry: Using a slight excess of one of the other components (not the 2-aminopyridine) might help to consume it completely.
Issue 2: Significant Formation of Knoevenagel or Aldol Condensation Products
Possible Causes:
-
The condensation reaction between the aldehyde and the active methylene compound is faster than the main multicomponent reaction pathway.
-
The reaction conditions (e.g., catalyst, temperature) favor these side reactions.
Suggested Solutions:
-
Lower the Reaction Temperature: These condensation reactions are often more sensitive to temperature than the main reaction.
-
Use a Milder Catalyst: A less aggressive catalyst might slow down the side reactions more than the desired reaction.
-
Alter Stoichiometry: Using a slight excess of the amine and the third component (e.g., urea derivative in a Biginelli-like reaction) can push the equilibrium away from the Knoevenagel pathway.[5]
-
Change the Order of Addition: Consider adding the aldehyde last to a mixture of the other components to minimize its opportunity for self-condensation or reaction with the active methylene compound.
Quantitative Data on Side Product Formation
| Reaction Type | Reactants | Conditions | Main Product Yield | Side Product(s) | Side Product Yield | Reference |
| Biginelli-like | Benzaldehyde, Ethyl Acetoacetate, N,N'-dimethylurea | InBr3 catalyst, EtOH, reflux | 45% | 5-Component Diels-Alder adduct | 48% | [4] |
| Biginelli-like | Benzaldehyde, Ethyl Acetoacetate, N,N'-dimethylthiourea | InBr3 catalyst, EtOH, reflux | 61% | 5-Component Diels-Alder adduct | Not Formed | [4] |
| Hantzsch | 2-Nitrobenzaldehyde, Methyl Acetoacetate, [13N]NH3 | Microwave, 100°C, 5 min | 85% | Unspecified | Not quantified | [12] |
| Hantzsch | 2-Nitrobenzaldehyde, Methyl Acetoacetate, [13N]NH3 | Pre-formed intermediates, Microwave | >60% (improved) | Unspecified | Not quantified | [12] |
Experimental Protocols
General Protocol for a Three-Component Reaction Involving 2-Aminopyridine
-
To a solution of the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 5 mL), add 2-aminopyridine (1.0 mmol).
-
Add a catalyst if required (e.g., a few drops of concentrated HCl or a Lewis acid like InBr3).
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress using TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol for Removal of Unreacted 2-Aminopyridine by Acid-Base Extraction
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).
-
Shake the funnel vigorously, venting periodically.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the acid wash two to three more times.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. arts.units.it [arts.units.it]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 12. The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Solubility of Imidazo[1,2-a]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low aqueous solubility encountered with imidazo[1,2-a]pyridine compounds. This guide offers practical solutions, detailed experimental protocols, and comparative data to aid in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-a]pyridine compound is showing poor aqueous solubility, leading to inconsistent results in my in vitro assays. What are the initial troubleshooting steps?
A1: Poor aqueous solubility is a known issue for many heterocyclic compounds, including the imidazo[1,2-a]pyridine scaffold, which can lead to assay artifacts and underestimated potency.[1] A systematic approach to troubleshooting is recommended:
-
Quantify Solubility: The first step is to determine both the kinetic and thermodynamic solubility of your compound in the specific buffer used for your assay.[1]
-
Kinetic solubility is a measure of how much of a compound, dissolved in an organic solvent like DMSO, can be added to an aqueous buffer before it precipitates. This is often more relevant for initial in vitro screening.[1]
-
Thermodynamic solubility is the true equilibrium solubility of the solid compound in the buffer and is determined by allowing an excess of the solid to equilibrate with the buffer over a longer period (e.g., 24-72 hours).[1]
-
-
Modify Assay Conditions: If the measured solubility is close to your desired assay concentration, minor adjustments to the assay protocol may be sufficient.
-
Consider lowering the final concentration of the compound.
-
Slightly increasing the percentage of a co-solvent like DMSO may help, but it's crucial to ensure the final concentration does not affect the biological assay.
-
The addition of a small amount of bovine serum albumin (BSA) can sometimes improve solubility, but potential interactions with the assay should be evaluated.[1]
-
-
Implement a Solubility Enhancement Strategy: If the intrinsic solubility is too low for your experimental needs, a more robust strategy will be necessary. Common approaches include chemical modification, salt formation, or the use of formulation technologies.[1]
Q2: How can I chemically modify the imidazo[1,2-a]pyridine scaffold to improve its aqueous solubility during lead optimization?
A2: Structure-Activity Relationship (SAR) studies on imidazo[1,2-a]pyridines often focus on introducing polar functional groups to enhance solubility without compromising biological activity.
-
Introduce Polar Groups: The addition of polar functionalities such as sulfonamides, sulfonyl groups, or extra nitrogen atoms (e.g., a pyridyl group) can increase the polarity of the molecule and improve its aqueous solubility.[1]
-
Create Carboxamides: Converting a carboxylic acid intermediate to a variety of amide analogues is a common and effective strategy. The nature of the amine used for amide formation can be tailored to fine-tune solubility and other physicochemical properties.[1]
-
Balance Lipophilicity and Potency: While increasing lipophilicity can sometimes enhance potency, it often leads to decreased solubility. A careful balance must be struck. For instance, replacing a lipophilic group with a more polar or ionizable one can be beneficial.[1]
Q3: My imidazo[1,2-a]pyridine is a basic compound. How can I use salt formation to improve its solubility?
A3: For basic compounds like many imidazo[1,2-a]pyridines, forming a salt with a pharmaceutically acceptable acid is a highly effective method to significantly increase aqueous solubility and dissolution rate. The process involves a salt screening study to identify the most suitable counter-ion.
Data Presentation: Comparative Solubility Data
The following tables summarize quantitative data on how different strategies can improve the solubility of imidazo[1,2-a]pyridine compounds.
Table 1: Illustrative SAR Data for Solubility Enhancement
| Compound ID | R Group at C3 Position | cLogP | Aqueous Solubility (µM) |
| Parent-01 | -CON(CH₃)₂ | 3.6 | 5 |
| Analog-02 | -CONH(SO₂CH₃) | 1.8 | 55 |
| Analog-03 | -CO-(morpholine) | 2.1 | 70 |
| Analog-04 | -CO-(4-pyridyl) | 2.5 | 40 |
| Note: This table presents illustrative data based on principles described in the literature. Actual results will vary depending on the specific imidazo[1,2-a]pyridine core. |
Table 2: Comparative Solubility of a Free Base and its Salt Forms
| Compound Form | Solubility in Water (mg/mL) at 25°C |
| Free Base | < 0.01 |
| Hydrochloride Salt | 5.2 |
| Mesylate Salt | 15.8 |
| Sulfate Salt | 8.5 |
| Tosylate Salt | 2.1 |
| Note: This table presents illustrative data. The actual solubility improvement will depend on the specific compound and the chosen counter-ion. |
Table 3: Thermodynamic Aqueous Solubility of 3-Nitroimidazo[1,2-a]pyridine Derivatives
| Compound | R² Group | R⁸ Group | Thermodynamic Solubility (µM) at pH 7.4 |
| Hit A | -CH₂Cl | -Cl | 6.9 |
| Hit B | -CH₂S(4-Cl-Ph) | -Cl | 1.4 |
| 3e | -CH₂SO₂(4-OCF₃-Ph) | -Cl | 64.7 |
| 3i | -CH₂SO₂(CH₂)₂CF₃ | -S(4-Cl-Ph) | 12.4 |
| 7 | -CH₂SO₂(CH₂)₂CF₃ | 4-pyridyl | 31.1 |
| Data extracted from a study on antileishmanial 3-nitroimidazo[1,2-a]pyridines, highlighting the significant impact of substitutions at the R² and R⁸ positions on aqueous solubility.[2] |
Troubleshooting Guides
Problem: My imidazo[1,2-a]pyridine compound precipitates out of solution during my cell-based assay.
Solution:
-
Confirm the solubility limit: Determine the kinetic solubility of your compound in the assay medium. If your working concentration exceeds this limit, precipitation is likely.
-
Lower the concentration: The most straightforward solution is to work at a concentration below the measured kinetic solubility.
-
Optimize the co-solvent: If the assay allows, a slight increase in the final DMSO concentration might keep the compound in solution. However, be cautious as higher DMSO levels can be toxic to cells.
-
Utilize a formulation approach: For in vitro studies, complexation with a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase the apparent solubility of the compound in the assay medium.
Experimental Protocols
Protocol 1: In Situ Salt Screening for Imidazo[1,2-a]pyridines
This method allows for a rapid assessment of various salt forms to identify candidates with improved solubility.
Materials:
-
Imidazo[1,2-a]pyridine free base
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A selection of pharmaceutically acceptable acids (e.g., hydrochloric acid, methanesulfonic acid, sulfuric acid, tartaric acid, succinic acid) as solutions of known concentration.
-
Appropriate solvent (e.g., ethanol, acetone, water, or mixtures)
-
96-well plate or small vials
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Plate shaker
-
Nephelometer or a plate reader capable of measuring turbidity
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of the imidazo[1,2-a]pyridine free base in the chosen solvent. Also, prepare stock solutions of the various acids.
-
Mixing: In the wells of the 96-well plate or in small vials, add the stock solution of the free base.
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Addition of Acids: Add stoichiometric amounts (e.g., 1.0, 1.1, and 2.0 equivalents) of each acid solution to different wells containing the free base.
-
Equilibration: Seal the plate or vials and place them on a plate shaker at a controlled temperature for 24-48 hours to allow for equilibration and potential salt formation and precipitation.
-
Solubility Measurement: After equilibration, measure the concentration of the dissolved compound in the supernatant. This can be done by taking an aliquot of the clear supernatant, diluting it appropriately, and analyzing it by HPLC-UV.
-
Analysis: Compare the solubility of the compound in the presence of different acids to the solubility of the free base. A significant increase in solubility indicates the formation of a more soluble salt.
Protocol 2: Preparation of an Imidazo[1,2-a]pyridine-Cyclodextrin Inclusion Complex by Co-precipitation
This protocol describes the formation of an inclusion complex with a cyclodextrin to enhance the aqueous solubility of an imidazo[1,2-a]pyridine compound.
Materials:
-
Imidazo[1,2-a]pyridine compound
-
A suitable cyclodextrin (e.g., β-cyclodextrin or 2-hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Deionized water
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Lyophilizer (freeze-dryer)
Procedure:
-
Cyclodextrin Dissolution: Dissolve the chosen cyclodextrin in deionized water with continuous stirring. The amount of cyclodextrin will depend on the desired molar ratio (commonly 1:1 or 1:2 of compound to cyclodextrin).
-
Compound Addition: Slowly add the imidazo[1,2-a]pyridine compound to the cyclodextrin solution while stirring. The compound can be added as a solid powder or as a concentrated solution in a minimal amount of a water-miscible organic solvent (e.g., ethanol).
-
Complexation: Continue stirring the mixture at room temperature for 24-72 hours to allow for the formation of the inclusion complex. The solution may become clearer as the compound is encapsulated by the cyclodextrin.
-
Isolation:
-
For co-precipitation: If a precipitate forms upon cooling or standing, collect the solid by filtration.
-
For lyophilization: If no precipitate forms, freeze the entire solution and lyophilize it to obtain a dry powder of the inclusion complex.
-
-
Washing and Drying: Wash the collected solid with a small amount of a non-solvent (a solvent in which the complex is insoluble but any free compound is soluble, e.g., cold water or a specific organic solvent) to remove any uncomplexed compound. Dry the final product under vacuum.
-
Characterization: Confirm the formation of the inclusion complex using analytical techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 3: Co-crystal Formation by Solvent Evaporation
This is a common method for screening and preparing co-crystals of a poorly soluble active pharmaceutical ingredient (API) like an imidazo[1,2-a]pyridine with a suitable co-former.
Materials:
-
Imidazo[1,2-a]pyridine compound (API)
-
A selection of co-formers (e.g., pharmaceutically acceptable carboxylic acids, amides, or other compounds capable of forming hydrogen bonds)
-
A variety of solvents with different polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate)
-
Small vials or a 96-well plate
-
Vortex mixer
-
Evaporator or a fume hood for slow evaporation
Procedure:
-
Co-former Selection: Choose a range of co-formers based on their potential to form hydrogen bonds with the imidazo[1,2-a]pyridine.
-
Stoichiometric Mixing: In a small vial, accurately weigh and mix the imidazo[1,2-a]pyridine and the chosen co-former in a specific stoichiometric ratio (e.g., 1:1, 1:2, or 2:1 molar ratio).
-
Dissolution: Add a suitable solvent or solvent mixture to the vial until both the API and the co-former are completely dissolved. Gentle heating or vortexing may be required.
-
Slow Evaporation: Leave the vial loosely capped in a fume hood to allow for slow evaporation of the solvent. This slow process encourages the formation of well-ordered crystals.
-
Crystal Collection: Once the solvent has completely evaporated, visually inspect the solid residue for the presence of new crystalline forms.
-
Characterization: Analyze the solid material using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and infrared (IR) spectroscopy to confirm the formation of a new co-crystal phase, distinct from the starting materials.
References
Technical Support Center: Column Chromatography of 6-Formylimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 6-Formylimidazo[1,2-a]pyridine using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of 6-Formylimidazo[1,2-a]pyridine.
| Issue | Potential Cause | Recommended Solution |
| Compound does not move from the origin (low Rf value) | The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. If the compound is still not moving, consider adding a small amount of a more polar solvent like methanol to the eluent.[1] |
| Poor separation of the compound from impurities | The chosen solvent system does not provide adequate resolution. | Optimize the mobile phase by testing different solvent ratios and systems using Thin Layer Chromatography (TLC) before running the column. The goal is to maximize the difference in Rf values between your compound and the impurities. Using a longer column can also improve separation. |
| The compound elutes too quickly (high Rf value) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane. Aim for an Rf value between 0.15 and 0.35 for the best separation on a column. |
| Streaking or tailing of the compound band | The compound may be interacting too strongly with the silica gel, or the column may be overloaded. | Adding a small amount of a polar solvent like methanol to the eluent can sometimes reduce tailing. Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Dry loading the sample can also help achieve a more uniform application.[2] |
| Compound appears to be decomposing on the column | 6-Formylimidazo[1,2-a]pyridine may be sensitive to the acidic nature of silica gel. | Perform a stability test on a small scale by spotting the compound on a TLC plate and letting it sit for a few hours before eluting. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base (e.g., triethylamine) before use.[1] |
| Low recovery of the compound after chromatography | The compound may be irreversibly adsorbed to the silica gel, or it may be spread across too many fractions in low concentrations. | If the compound is highly polar, it may be strongly retained. Using a more polar eluent system from the start might be necessary. Concentrate all fractions and analyze them by TLC to ensure no product is being missed.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of 6-Formylimidazo[1,2-a]pyridine?
A1: Silica gel (230–400 mesh) is a commonly used and effective stationary phase for the purification of imidazo[1,2-a]pyridine derivatives.[3][4] Due to the polar formyl group, standard silica gel should be suitable.
Q2: Which mobile phase is best for the column chromatography of 6-Formylimidazo[1,2-a]pyridine?
A2: A mixture of hexanes and ethyl acetate is a good starting point for the mobile phase.[3][4] The polarity will need to be optimized based on TLC analysis. Given the presence of the polar formyl group, you will likely require a higher proportion of ethyl acetate than for non-polar imidazo[1,2-a]pyridines. A gradient elution, starting with a lower polarity and gradually increasing the percentage of ethyl acetate, is recommended for optimal separation.
Q3: How can I determine the optimal mobile phase composition before running a column?
A3: Thin Layer Chromatography (TLC) is an essential tool for determining the best mobile phase. Test various ratios of hexane and ethyl acetate to find a system where the 6-Formylimidazo[1,2-a]pyridine has an Rf value between 0.15 and 0.35. This range typically provides the best separation on a column.
Q4: My 6-Formylimidazo[1,2-a]pyridine is not very soluble in the mobile phase. How should I load it onto the column?
A4: If your compound has poor solubility in the eluent, dry loading is the recommended method.[2] Dissolve your crude product in a suitable solvent in which it is soluble (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[2]
Q5: What is a typical ratio of silica gel to crude product for effective purification?
A5: A general guideline is to use a silica gel to crude product ratio of 30:1 to 100:1 by weight. The exact ratio will depend on the difficulty of the separation. For closely eluting impurities, a higher ratio is recommended.
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Mobile Phase Optimization
-
Prepare a small amount of a dilute solution of your crude 6-Formylimidazo[1,2-a]pyridine in a suitable solvent (e.g., dichloromethane).
-
On a silica gel TLC plate, use a capillary tube to spot the solution.
-
Prepare a TLC chamber with a mixture of hexane and ethyl acetate (start with a 7:3 ratio).
-
Place the TLC plate in the chamber and allow the solvent to ascend.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under UV light (254 nm).
-
Calculate the Rf value for your compound. Adjust the solvent ratio to achieve an Rf value between 0.15 and 0.35.
Protocol 2: Column Chromatography Purification
-
Column Packing:
-
Select a column of appropriate size.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, ensuring a level and compact bed without air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel, and carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Collect fractions in test tubes.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure 6-Formylimidazo[1,2-a]pyridine.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Visualizations
Caption: Experimental workflow for the column chromatography purification of 6-Formylimidazo[1,2-a]pyridine.
Caption: Troubleshooting logic for common column chromatography issues.
References
Technical Support Center: Catalyst Selection for Imidazo[1,2-a]pyridine C-N Bond Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient formation of C-N bonds in the synthesis and functionalization of imidazo[1,2-a]pyridines.
Troubleshooting Guide
Navigating the complexities of C-N cross-coupling reactions for imidazo[1,2-a]pyridine synthesis can be challenging. This guide addresses common issues encountered during experiments, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The copper or palladium source may be old, oxidized, or of poor quality. The active species for Ullmann couplings is typically Cu(I).[1] For Buchwald-Hartwig, an active Pd(0) species is required.[2] | - Use a fresh, high-purity catalyst. For copper-catalyzed reactions, consider Cu(I) salts like CuI or CuBr.[1][3]- For palladium, ensure proper reduction of Pd(II) precatalysts to Pd(0) in situ, or use a pre-formed Pd(0) complex.[2]- Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst. |
| Inappropriate Ligand: The ligand is crucial for stabilizing the catalyst and facilitating oxidative addition and reductive elimination.[1][4] The chosen ligand may not be suitable for the specific substrates. | - Screen a variety of ligands. For Ullmann-type reactions, consider amino acids (e.g., L-proline), N,N-dimethylglycine, or phenanthrolines.[1]- For Buchwald-Hartwig reactions, screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (e.g., BINAP, DPEPhos).[4][5] | |
| Suboptimal Base: The base's strength and solubility are critical. A weak base may result in a low reaction rate, while an incompatible strong base can degrade sensitive functional groups.[1][2] | - Screen different bases. For Ullmann couplings, common choices include K₃PO₄ and Cs₂CO₃.[1]- For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are often effective.[2][6] Weaker bases like K₂CO₃ can be tried for base-sensitive substrates.[2] | |
| Poor Solvent Choice: The solvent affects the solubility of reagents and catalyst stability. | - Use anhydrous, degassed solvents. Common solvents for these couplings include DMF, dioxane, and toluene.[1][2][3]- Ensure the chosen solvent is appropriate for the reaction temperature. | |
| Low Reaction Temperature: Many coupling reactions require significant thermal energy to proceed. | - Incrementally increase the reaction temperature. For Ullmann couplings, temperatures can range from 80-120 °C or higher.[1][3]- For modern Buchwald-Hartwig systems, reactions can often be run at lower temperatures, but optimization may be required. | |
| Formation of Side Products | Dehalogenation/Protodehalogenation: The aryl halide starting material is reduced instead of coupled. This can be caused by trace amounts of water or other protic impurities.[1] | - Use anhydrous solvents and reagents. Dry solvents using standard laboratory procedures.- Ensure the inert gas atmosphere is maintained throughout the reaction. |
| Homocoupling of Starting Materials: Formation of biaryl or other homocoupled products. | - This can indicate an issue with the catalytic cycle. Re-evaluate the choice of ligand and base.- Lowering the catalyst loading might sometimes reduce homocoupling. | |
| β-Hydride Elimination: An unproductive side reaction, particularly when coupling with amines that have β-hydrogens, can lead to hydrodehalogenated arene and an imine.[4][7] | - Use ligands that promote rapid reductive elimination, which can outcompete β-hydride elimination. Bulky biarylphosphine ligands are often effective.[7] | |
| Poor Regioselectivity | Multiple Reactive Sites: The substrate may have multiple sites for C-N bond formation. | - In cases of di-halogenated pyridines, the reaction is often regioselective, with iodine being more reactive than chlorine.[8][9]- If selectivity is an issue, consider using a milder catalyst system or lower temperatures to favor the more reactive site. |
| Reaction Stalls | Catalyst Poisoning or Decomposition: Functional groups like azo groups or some sulfur-containing moieties can poison the catalyst.[2] High temperatures can also lead to catalyst decomposition. | - Check substrate compatibility with the chosen catalyst system.- If decomposition is suspected, consider running the reaction at a lower temperature for a longer duration or using a more stable pre-catalyst. |
Frequently Asked Questions (FAQs)
Q1: How do I choose between a copper-based (Ullmann-type) and a palladium-based (Buchwald-Hartwig) catalyst system?
A1: The choice depends on the specific substrates, desired reaction conditions, and cost considerations.
-
Copper-Catalyzed (Ullmann) Reactions: These are often more cost-effective. They are well-suited for coupling aryl halides with N-H bonds of heterocycles, including the intramolecular cyclization to form the imidazo[1,2-a]pyridine core itself.[3] Traditional Ullmann conditions required harsh temperatures, but modern protocols with ligands allow for milder conditions.[1]
-
Palladium-Catalyzed (Buchwald-Hartwig) Reactions: These systems are known for their broad substrate scope, high functional group tolerance, and generally higher reactivity, allowing for the coupling of challenging substrates, including heteroaryl chlorides, often under milder conditions.[4][10] They are frequently used for the functionalization of a pre-formed halo-imidazo[1,2-a]pyridine core.[8]
Q2: What is the role of the ligand, and why is it so important?
A2: The ligand is critical to the success of the cross-coupling reaction. It binds to the metal center (Cu or Pd) and modifies its electronic and steric properties. A well-chosen ligand can:
-
Stabilize the catalyst , preventing decomposition at high temperatures.
-
Increase the solubility of the catalytic species.
-
Facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to faster reaction rates and higher yields.[4][5]
-
Prevent catalyst poisoning by coordinating more strongly to the metal than inhibiting substrates.[10]
Q3: My reaction is not working with a common base like K₂CO₃. Should I switch to a stronger base like NaOtBu?
A3: Yes, if your substrates are stable under strongly basic conditions. The choice of base is crucial. Palladium-catalyzed aminations often require a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) to deprotonate the amine nucleophile and facilitate the catalytic cycle.[2] Weaker bases like K₂CO₃ or Cs₂CO₃ may not be sufficient for less acidic amines, leading to slow or incomplete reactions. However, be aware that strong bases like NaOtBu are incompatible with base-sensitive functional groups like esters and nitro groups.[2]
Q4: Can I run my C-N coupling reaction open to the air?
A4: Generally, no. Most palladium and many copper(I) catalysts are sensitive to oxygen and moisture.[1][6] Reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous, degassed solvents to prevent catalyst deactivation and unwanted side reactions like dehalogenation.[1] However, some specific protocols, particularly certain copper-catalyzed oxidative couplings, are designed to use air or oxygen as the terminal oxidant and are explicitly run open to the air.[3][11] Always refer to the specific literature procedure.
Q5: I am observing the formation of a debrominated side product. What is causing this?
A5: The formation of a debrominated (or more generally, dehalogenated) side product is a common issue and typically points to a protic source in the reaction mixture.[1] This could be trace water in the solvent or reagents, or even the amine starting material itself acting as a proton source under certain conditions. Ensure all reagents and solvents are scrupulously dried and that the reaction is maintained under a rigorously inert atmosphere.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for different catalytic systems used in the synthesis and functionalization of imidazo[1,2-a]pyridines.
Table 1: Copper-Catalyzed C-N Bond Formation
| Catalyst / Loading | Ligand / Loading | Base | Solvent | Temp. (°C) | Time (h) | Substrates | Yield (%) | Reference |
| CuBr (10 mol%) | None | None | DMF | 80 | 12 | 2-aminopyridine, nitroolefin | 90 | [3][11] |
| CuI (10 mol%) | None | K₂CO₃ | DMF | 100 | - | N-pyridylenaminone | 90 | - |
| CuI (10 mol%) | NaHSO₄·SiO₂ | - | Toluene | Reflux | - | Aldehyde, 2-aminopyridine, alkyne | High | [12] |
| Cu(OTf)₂ (20 mol%) | None | - | DCE | 80 | 6 | Ynamide, 2-aminopyridine | Low (initially) | [13] |
| CuI (5 mol%) | 1,10-phenanthroline (10 mol%) | K₃PO₄ | Dioxane | 110 | - | Amide, 2-bromopyrimidine | - | - |
Table 2: Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig)
| Catalyst / Loading | Ligand / Loading | Base | Solvent | Temp. (°C) | Time (h) | Substrates | Yield (%) | Reference |
| Pd₂(dba)₃ (2 mol%) | XPhos (4.8 mol%) | NaOtBu | Toluene | 100 | 18 | 2-Chloropyridine, amine | - | [6] |
| Pd(OAc)₂ | CyPFtBu (JosiPhos) | - | - | - | - | Heteroaryl chloride, primary amine | - | [10] |
| Pd(OAc)₂ (2 mol%) | DavePhos (4 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 8-Bromo-imidazo[1,2-a]pyridine, amine | 70 | [8][9] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Nitroolefins[3][11]
-
Reaction Setup: To an oven-dried reaction tube equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 mmol), the nitroolefin (1.2 mmol), and CuBr (0.1 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous, degassed DMF (3 mL) to the tube via syringe.
-
Reaction Conditions: Seal the tube and place it in a preheated oil bath or heating block at 80 °C. The reaction is typically run open to the air as it serves as the oxidant.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halo-Imidazo[1,2-a]pyridine[6]
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the halo-imidazo[1,2-a]pyridine (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol % Pd), and the phosphine ligand (e.g., XPhos, 0.048 mmol, 4.8 mol %).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 mmol). Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe, followed by the amine (1.2 mmol).
-
Reaction Conditions: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow
Catalyst Selection Decision Tree
Simplified Buchwald-Hartwig Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.rug.nl [research.rug.nl]
- 11. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Preventing decomposition of Imidazo[1,2-a]pyridine-6-carbaldehyde during storage
Technical Support Center: Imidazo[1,2-a]pyridine-6-carbaldehyde
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its chemical decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored as a solid in a cool, dry place.[1][2] The aldehyde functional group is susceptible to oxidation, a process that can be accelerated by air, light, and moisture.[3][4][5] Therefore, the ideal storage protocol involves keeping the compound in a tightly sealed, opaque container (such as an amber glass vial), with the headspace purged with an inert gas like nitrogen or argon to displace oxygen.[3]
Q2: What are the primary signs of decomposition for this compound?
A2: The most common sign of degradation is a change in physical appearance, such as the off-white or light-colored solid turning yellow or brown. This color change often indicates the formation of oxidized impurities.[3] For definitive confirmation, analytical techniques such as HPLC, TLC, or NMR spectroscopy should be used to detect the presence of degradation products and assess the purity of the sample.
Q3: What is the main decomposition pathway for this compound during storage?
A3: The primary decomposition pathway is the oxidation of the aldehyde (-CHO) group to the corresponding carboxylic acid (–COOH), forming Imidazo[1,2-a]pyridine-6-carboxylic acid. This is a common degradation route for aldehydes and is facilitated by exposure to atmospheric oxygen.[6][7] The presence of moisture can accelerate this process by forming a hydrate intermediate, which is more readily oxidized.[8]
Q4: My sample has changed color. Can I still use it in my experiments?
A4: A color change suggests that decomposition has occurred. Before using the material, it is critical to re-analyze its purity using a reliable analytical method like HPLC or NMR. If the purity is no longer acceptable for your specific application, the compound should be purified (e.g., by recrystallization) or a new, pure batch should be used to ensure the reliability and reproducibility of your experimental results.[9]
Q5: How does the imidazopyridine core affect the compound's stability?
A5: The imidazo[1,2-a]pyridine scaffold itself is a robust and stable heterocyclic system, widely used in medicinal chemistry.[10][] However, as an electron-rich aromatic system, the C-3 position is particularly susceptible to electrophilic attack.[] While this is more relevant during chemical reactions, the primary stability concern during storage remains the more reactive carbaldehyde group.
Troubleshooting Guide: Storage and Stability Issues
This guide addresses common problems encountered during the storage and use of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Visible color change (e.g., to yellow/brown) | Oxidation of the aldehyde group due to prolonged exposure to air (oxygen).[3][4] | 1. Confirm purity using HPLC or NMR (see Protocol 1). 2. If impurities are significant, purify the material before use. 3. For future storage, transfer the compound to an amber vial, purge with nitrogen or argon, and seal tightly.[3] |
| Inconsistent or poor results in chemical reactions | Use of degraded starting material with reduced purity. | 1. Always check the purity of the aldehyde before setting up a reaction, especially if the bottle is old or has been opened multiple times.[9] 2. Use a freshly opened bottle or a recently purified batch for sensitive reactions. |
| Appearance of an unexpected carboxylic acid peak in analytical data (NMR, LC-MS) | The aldehyde has oxidized to Imidazo[1,2-a]pyridine-6-carboxylic acid.[7] | 1. Implement stricter storage protocols as outlined in the FAQs. 2. If purification is not feasible, discard the degraded batch and obtain a fresh supply. |
| Solid material appears clumpy or wet | Absorption of atmospheric moisture. | 1. Dry the material under vacuum before use.[9] 2. Store the compound in a desiccator over a drying agent (e.g., silica gel) to minimize moisture exposure. |
Recommended Storage Conditions Summary
The following table summarizes the recommended storage parameters to maintain the integrity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8°C recommended for long-term) | Slows the rate of chemical degradation. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation of the aldehyde group by displacing oxygen.[3] |
| Light | Protect from Light (Amber Vial/Foil) | Prevents photo-oxidation.[3] |
| Moisture | Dry (Store in a desiccator) | Prevents hydrolysis and the formation of the hydrate intermediate, which is susceptible to oxidation.[8] |
| Container | Tightly Sealed Glass Vial | Prevents exposure to air and moisture. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound and detecting the presence of its primary degradant, the corresponding carboxylic acid.
1. Materials and Equipment:
-
HPLC system with UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Sample of this compound
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL for injection.
3. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 280 nm
-
Column Temperature: 30°C
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: Return to 10% B
-
18-20 min: Re-equilibration at 10% B
-
4. Data Analysis:
-
Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
The carboxylic acid degradant is more polar and will typically have a shorter retention time than the parent aldehyde.
Visualizations
Decomposition Pathway
Caption: Primary decomposition pathway via oxidation.
Troubleshooting Workflow for Purity Issues
Caption: Logical workflow for troubleshooting compound stability.
Recommended Storage Protocoldot
// Nodes receive [label="Receive\nCompound", fillcolor="#4285F4", color="#202124"]; transfer [label="Transfer to\nAmber Vial", fillcolor="#4285F4", color="#202124"]; purge [label="Purge with\nInert Gas (N₂/Ar)", fillcolor="#4285F4", color="#202124"]; seal [label="Seal Tightly\n(use Parafilm)", fillcolor="#4285F4", color="#202124"]; store [label="Store in Cool,\nDark, & Dry Place\n(Desiccator)", fillcolor="#34A853", color="#202124"];
// Edges receive -> transfer; transfer -> purge; purge -> seal; seal -> store; }
References
- 1. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. nyc.ph [nyc.ph]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. How To [chem.rochester.edu]
- 10. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Spectral Landscape of Imidazo[1,2-a]pyridine-6-carbaldehyde: A Comparative Guide to 1H and 13C NMR Analysis
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular structures. This guide provides a comparative analysis of the 1H and 13C NMR spectral data for Imidazo[1,2-a]pyridine-6-carbaldehyde and its derivatives, offering a valuable resource for the characterization of this important heterocyclic scaffold.
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The introduction of a carbaldehyde group at the 6-position creates a key intermediate for the synthesis of a wide array of derivatives with potential therapeutic applications. Accurate interpretation of their NMR spectra is crucial for confirming their synthesis and for structure-activity relationship (SAR) studies.
While specific, publicly available, detailed spectral assignments for this compound are not readily found in the reviewed literature, a comparative analysis of closely related, substituted imidazo[1,2-a]pyridines provides a robust framework for predicting and interpreting its NMR data.
Comparative 1H NMR Data of Substituted Imidazo[1,2-a]pyridines
The following table summarizes the 1H NMR chemical shifts (δ) for various protons in the imidazo[1,2-a]pyridine core, showcasing the influence of different substituents. The data is compiled from various scientific publications.
| Compound | H-2 | H-3 | H-5 | H-7 | H-8 | Other Protons | Solvent |
| 2,7-Dimethylimidazo[1,2-a]pyridine | - | 7.20 (s) | 7.87 (d, J=6.6) | - | 7.19 (s) | 2.40 (s, 3H, CH3), 2.34 (s, 3H, CH3) | CDCl3 |
| 2,6-Dimethylimidazo[1,2-a]pyridine | - | 7.21 (s) | 7.78 (br s) | 6.93 (dd, J=9.2, 1.6) | - | 2.40 (s, 3H, CH3), 2.25 (s, 3H, CH3) | CDCl3 |
| 6-Iodo-2-methylimidazo[1,2-a]pyridine | - | 8.27 (t, J=2.4, 1.2) | - | 7.30-7.23 (m) | - | 2.43 (d, J=0.8, 3H, CH3) | CDCl3 |
| 8-aminoimidazo[1,2-a]pyridine derivative | - | - | - | 6.8 (t, J=7.4) | 9.2 (d, J=7.4) | 2.8 (s, 3H, CH3), 4.5 (s, 2H, NH2), 6.6 (d, J=7.4), 7.4-7.8 (m, Ar-H) | CDCl3 |
Comparative 13C NMR Data of Substituted Imidazo[1,2-a]pyridines
The 13C NMR chemical shifts provide valuable information about the carbon skeleton of the molecule. The table below presents a comparison of 13C NMR data for several substituted imidazo[1,2-a]pyridines.
| Compound | C-2 | C-3 | C-5 | C-6 | C-7 | C-8 | C-8a | Other Carbons | Solvent |
| 2,7-Dimethylimidazo[1,2-a]pyridine | 145.6 | 108.8 | 124.4 | 134.8 | 115.2 | - | 143.0 | 21.2 (CH3), 14.3 (CH3) | CDCl3 |
| 2,6-Dimethylimidazo[1,2-a]pyridine | 144.2 | 109.3 | 123.1 | 127.2 | 121.4 | - | 143.0 | 18.1 (CH3), 14.4 (CH3) | CDCl3 |
| 6-Iodo-2-methylimidazo[1,2-a]pyridine | 144.2 | 109.4 | 131.9 | 74.5 | 130.2 | - | 143.7 | 14.4 (CH3) | CDCl3 |
| 8-aminoimidazo[1,2-a]pyridine derivative | - | - | 115.9 | 118.7 | 108.7 | 138.9 | 152.3 | 14.1 (CH3), various aromatic C's | CDCl3 |
Experimental Protocols
A standardized protocol for acquiring high-quality 1H and 13C NMR spectra is essential for accurate and reproducible results.
Sample Preparation:
-
Weigh approximately 5-10 mg of the imidazo[1,2-a]pyridine derivative.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (typically δ = 0.00 ppm).
1H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.
-
13C NMR Spectroscopy:
-
Instrument: The same spectrometer as used for 1H NMR.
-
Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance and sensitivity of the 13C nucleus.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of 0 to 200 ppm is typically used.
-
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of an Imidazo[1,2-a]pyridine derivative.
This comprehensive guide, through its comparative data tables and standardized protocols, aims to equip researchers with the necessary tools for the efficient and accurate NMR analysis of this compound and its derivatives. A thorough understanding of their spectral properties is a critical step in unlocking their full potential in the field of drug discovery and development.
A Comparative Guide to High-Resolution Mass Spectrometry (HRMS) for the Analysis of Imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Resolution Mass Spectrometry (HRMS) techniques for the characterization and quantification of imidazo[1,2-a]pyridine derivatives. These compounds form a critical scaffold in medicinal chemistry, with applications ranging from anticancer to antiviral agents. Accurate and detailed structural elucidation and quantification are paramount for drug discovery and development. This document offers a comparative overview of HRMS platforms, detailed experimental protocols, and an exploration of the fragmentation behavior of this important class of molecules.
Performance Comparison of HRMS Platforms
The choice of an HRMS instrument significantly impacts the quality and depth of analytical data. The most common HRMS analyzers for small molecule analysis are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR). The following table summarizes their key performance characteristics relevant to the analysis of imidazo[1,2-a]pyridine derivatives.
| Feature | Time-of-Flight (TOF) | Orbitrap | Fourier Transform Ion Cyclotron Resonance (FT-ICR) |
| Mass Resolution | Good (up to 60,000 FWHM) | Excellent (up to 500,000 FWHM) | Unparalleled (>1,000,000 FWHM)[1] |
| Mass Accuracy | Very Good (< 5 ppm) | Excellent (< 1-3 ppm) | Exceptional (< 1 ppm)[1] |
| Sensitivity | High | High | Moderate |
| Scan Speed | Very Fast | Fast | Slower |
| Dynamic Range | Wide | Good | Good |
| Cost | Moderate | High | Very High |
| Typical Application for Imidazo[1,2-a]pyridines | High-throughput screening, rapid quantification | Accurate mass-based identification, structural elucidation, metabolomics | Complex mixture analysis, resolving isobaric interferences |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining high-quality HRMS data. Below are recommended starting protocols for the LC-HRMS analysis of imidazo[1,2-a]pyridine derivatives.
Sample Preparation
-
For in vitro samples (e.g., microsomal incubations):
-
Quench the reaction with an equal volume of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-HRMS analysis.
-
-
For in vivo samples (e.g., plasma, tissue homogenates):
-
Perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard to 1 volume of the biological matrix.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge again to remove any particulate matter before injection.
-
Liquid Chromatography (LC)
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system is recommended for optimal separation.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a good starting point for many imidazo[1,2-a]pyridine derivatives.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
High-Resolution Mass Spectrometry (HRMS)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for the analysis of nitrogen-containing heterocyclic compounds like imidazo[1,2-a]pyridines.
-
Mass Analyzer: Orbitrap or Q-TOF.
-
Scan Mode:
-
Full Scan (for identification and profiling): Mass range of m/z 100-1000 with a resolution of at least 70,000 (for Orbitrap) or 40,000 (for Q-TOF).
-
Data-Dependent Acquisition (DDA) or All Ions Fragmentation (AIF) (for structural elucidation): Acquire MS/MS spectra for the top 3-5 most intense ions from the full scan. Use a normalized collision energy (NCE) stepping (e.g., 20, 30, 40 eV) to obtain comprehensive fragmentation information.
-
-
Source Parameters (example for a Thermo Fisher Q Exactive):
-
Sheath Gas Flow Rate: 40
-
Aux Gas Flow Rate: 10
-
Sweep Gas Flow Rate: 1
-
Spray Voltage: 3.5 kV
-
Capillary Temperature: 320°C
-
S-Lens RF Level: 50
-
Aux Gas Heater Temperature: 350°C
-
Data Analysis Workflow
Caption: A typical workflow for processing and analyzing HRMS data of imidazo[1,2-a]pyridine derivatives.
Fragmentation Pathways of Imidazo[1,2-a]pyridine Derivatives
Understanding the fragmentation patterns of imidazo[1,2-a]pyridine derivatives is key to their structural elucidation. The fragmentation is highly dependent on the nature and position of the substituents. Based on the literature for related structures, some general fragmentation pathways can be proposed.
A study on 3-phenoxy imidazo[1,2-a]pyridines showed that a characteristic fragmentation is the homolytic cleavage of the C-O bond at the 3-position, leading to the elimination of a phenoxy radical.[2] Other diagnostic ions are formed by the subsequent loss of carbon monoxide (CO).[2]
For other substituted imidazo[1,2-a]pyridines, common fragmentation pathways are likely to involve:
-
Cleavage of the substituent at the 2- or 3-position: This is often the most facile fragmentation, leading to a prominent ion corresponding to the imidazo[1,2-a]pyridine core or the substituent itself.
-
Ring cleavage of the pyridine or imidazole ring: This can occur through various mechanisms, including retro-Diels-Alder reactions, leading to characteristic neutral losses.
-
Rearrangements: Hydrogen rearrangements are common in the gas phase and can lead to the formation of unexpected fragment ions.
Caption: A generalized fragmentation pathway for a substituted imidazo[1,2-a]pyridine derivative.
This guide provides a foundational understanding of the application of HRMS for the analysis of imidazo[1,2-a]pyridine derivatives. For specific applications, optimization of the presented protocols is highly recommended to achieve the best results.
References
A Comparative Guide to the Synthesis of Substituted Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and functional materials. Its derivatives exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. Consequently, the development of efficient and versatile synthetic routes to access this important chemical space is a significant focus of chemical research. This guide provides a comparative overview of the most common and recently developed methods for the synthesis of substituted imidazo[1,2-a]pyridines, offering a resource for researchers in medicinal chemistry and organic synthesis.
Key Synthetic Strategies at a Glance
The synthesis of imidazo[1,2-a]pyridines can be broadly categorized into classical condensation reactions, multicomponent reactions (MCRs), and modern catalytic methods. Each approach offers distinct advantages and disadvantages in terms of substrate scope, efficiency, and reaction conditions.
-
Classical Condensation Reactions: The most traditional approach involves the condensation of 2-aminopyridines with α-haloketones.[1][2][3] This method is straightforward and generally provides good yields. However, the lachrymatory nature and limited commercial availability of α-haloketones can be a drawback.[4]
-
Multicomponent Reactions (MCRs): MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) and Ugi reactions, offer a highly efficient means of generating molecular diversity from simple starting materials in a single step.[1][5][6][7][8][9][10][11][12][13][14] The GBB reaction, in particular, is a powerful tool for accessing 3-aminoimidazo[1,2-a]pyridine derivatives.[7][9]
-
Ortoleva-King Reaction: This method provides a one-pot synthesis of imidazo[1,2-a]pyridines from readily available 2-aminopyridines and acetophenones.[4][15][16][17][18] It avoids the need for pre-functionalized ketone starting materials.
-
Modern Catalytic Methods: Recent advances have introduced a variety of catalytic systems, including copper, gold, and ruthenium catalysts, to promote the synthesis of imidazo[1,2-a]pyridines under milder conditions.[15][19][20][21][22] Furthermore, metal-free, microwave-assisted, and photocatalytic methods are emerging as more sustainable alternatives.[23][2][3][5][8][24][25][26]
Comparative Performance of Synthesis Routes
The choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. The following table summarizes the key performance indicators for several representative synthetic methods.
| Synthesis Route | Key Reactants | Catalyst/Reagent | Typical Reaction Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| Classical Condensation | 2-Aminopyridine, α-Bromoketone | Base (e.g., K2CO3) | Reflux in solvent (e.g., DMF) | Good to Excellent | Simple, well-established | Lachrymatory α-haloketones, limited substrate scope |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Lewis or Brønsted acid (e.g., NH4Cl) | Room temperature or microwave irradiation in solvent (e.g., EtOH) | Moderate to Good[8][12] | High atom economy, diversity-oriented | Isocyanides can be toxic and have unpleasant odors |
| Ortoleva-King Reaction | 2-Aminopyridine, Acetophenone | Iodine | High temperature (e.g., 110 °C), neat, followed by base | Moderate[4][17] | Readily available starting materials, one-pot | High temperatures, requires excess 2-aminopyridine |
| Copper-Catalyzed Synthesis | 2-Aminopyridine, Nitroolefin | CuBr | 80 °C in DMF, air as oxidant | Up to 90%[20] | Green oxidant (air), good functional group tolerance | Requires a metal catalyst |
| Microwave-Assisted Synthesis | 2-Aminonicotinic acid, Chloroacetaldehyde | None | Microwave irradiation in water | 92-95%[24] | Rapid, catalyst-free, green solvent | Requires specialized microwave equipment |
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for the key synthetic strategies discussed.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction | Semantic Scholar [semanticscholar.org]
- 6. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 10. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. connectjournals.com [connectjournals.com]
- 25. chem.msu.ru [chem.msu.ru]
- 26. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Biological Activity of Imidazo[1,2-a]pyridine-6-carbaldehyde Derivatives
An in-depth examination of the anticancer and antimicrobial potential of substituted imidazo[1,2-a]pyridine scaffolds, providing key quantitative data and experimental insights for researchers in drug discovery and development.
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This guide provides a comparative analysis of the biological activity of various derivatives of Imidazo[1,2-a]pyridine, with a focus on anticancer and antimicrobial applications. While specific biological data for the parent compound, Imidazo[1,2-a]pyridine-6-carbaldehyde, is not extensively available in the reviewed literature, this guide utilizes data from several of its derivatives to establish structure-activity relationships and highlight the therapeutic potential of this chemical class.
Anticancer Activity: A Tale of Potent Inhibition
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been synthesized and evaluated for their in vitro anti-proliferative activities against five cancer cell lines: HCC827, A549, SH-SY5Y, HEL, and MCF-7.[1] Many of these compounds displayed significant activity, with one of the most potent, compound 13k , exhibiting IC50 values ranging from 0.09 to 0.43 μM across all tested cell lines.[1] This compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in HCC827 cells through the inhibition of PI3Kα with an IC50 value of 1.94 nM.[1]
Another study focused on novel imidazo[1,2-a]pyridine hybrids, where compound HB9 showed an IC50 value of 50.56 μM against the A549 lung cancer cell line, and compound HB10 had an IC50 of 51.52 μM against the HepG2 liver carcinoma cell line.[2][3] Furthermore, a series of 3-aminoimidazo[1,2-α]pyridine compounds were synthesized, with compounds 12 and 14 showing high inhibitory activity against various cancer cell lines.[4] Specifically, compound 12 demonstrated the highest activity against the HT-29 colon cancer cell line with an IC50 of 4.15 ± 2.93 µM.
The table below summarizes the anticancer activity of selected Imidazo[1,2-a]pyridine derivatives.
| Compound ID | Structure | Cancer Cell Line | IC50 (μM) | Reference |
| 13k | 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative | HCC827 | 0.09 | [1] |
| A549 | 0.21 | [1] | ||
| SH-SY5Y | 0.35 | [1] | ||
| HEL | 0.43 | [1] | ||
| MCF-7 | 0.18 | [1] | ||
| HB9 | Imidazo[1,2-a]pyridine hybrid | A549 | 50.56 | [2][3] |
| HB10 | Imidazo[1,2-a]pyridine hybrid | HepG2 | 51.52 | [2][3] |
| IP-5 | Novel Imidazo[1,2-a]pyridine | HCC1937 | 45 | [4] |
| IP-6 | Novel Imidazo[1,2-a]pyridine | HCC1937 | 47.7 | [4] |
| IP-7 | Novel Imidazo[1,2-a]pyridine | HCC1937 | 79.6 | [4] |
| Compound 12 | 3-aminoimidazo[1,2-α]pyridine | HT-29 | 4.15 | |
| Compound 14 | 3-aminoimidazo[1,2-α]pyridine | B16F10 | 21.75 | |
| Compound 6d | Imidazo[1,2-a]pyridine-oxadiazole hybrid | A549 | 2.8 | [5] |
Antimicrobial Activity: A Broad Spectrum of Action
In addition to their anticancer properties, Imidazo[1,2-a]pyridine derivatives have shown promising activity against a variety of bacterial and fungal pathogens.
One study investigated new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives, with several compounds efficiently inhibiting the growth of both Gram-positive and Gram-negative bacteria.[6][7] Another report detailed the synthesis of imidazo[1,2-a]pyridines linked with thiazole/thiophene motifs, which also exhibited antimicrobial properties. A series of hydrazone derivatives of imidazo[1,2-a]pyridine were synthesized and showed potent antibacterial activity against E. coli, with inhibition diameters ranging from 8 to 11 mm.
The following table summarizes the antimicrobial activity of selected Imidazo[1,2-a]pyridine derivatives.
| Compound ID | Target Organism | MIC (μg/mL) | Zone of Inhibition (mm) | Reference |
| Compound 5d | Gram-positive & Gram-negative bacteria | - | - | [6][7] |
| Compound 7a | Gram-positive & Gram-negative bacteria | - | - | [6][7] |
| Compound 10a | Gram-positive & Gram-negative bacteria | - | - | [6][7] |
| Compound 11a | Gram-positive & Gram-negative bacteria | - | - | [6][7] |
| Compound 12a | Gram-positive & Gram-negative bacteria | - | - | [6][7] |
| Compound 5a | E. coli | - | 11 | |
| Hydrazone derivatives (general) | E. coli | - | 8-11 |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Imidazo[1,2-a]pyridine derivatives) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 × 10⁵ CFU/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway affected by Imidazo[1,2-a]pyridine derivatives and a typical experimental workflow for assessing their anticancer activity.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Imidazo[1,2-a]pyridine derivatives.
Caption: A typical experimental workflow for evaluating the anticancer properties of novel compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. chemmethod.com [chemmethod.com]
- 3. chemmethod.com [chemmethod.com]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Guide to the In Vitro Anticancer Activity of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives
This guide provides a comparative analysis of the in vitro anticancer activity of novel 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of quinazoline-based compounds. The data presented is primarily based on a key study that designed and synthesized these specific derivatives as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, a critical cascade often dysregulated in cancer.[1][2]
Introduction to Quinazoline Derivatives in Cancer Therapy
Quinazoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of numerous anticancer agents.[3][4][5] These compounds are known to exhibit a wide range of biological activities by targeting various cellular components and pathways.[6][7] Many established anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are quinazoline derivatives that function as tyrosine kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR).[3][4] The versatility of the quinazoline scaffold allows for structural modifications to develop inhibitors for other critical cancer targets, including the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.[1][2][8] Aberrant activation of the PI3K/Akt pathway is a major factor in tumor development and progression.[1][2][9]
The fusion of the imidazo[1,2-a]pyridine moiety, a key pharmacophore in other known PI3K inhibitors, with the 4-aminoquinazoline scaffold has led to the development of a new series of potent anticancer agents.[1] This guide focuses on these specific derivatives, presenting their cytotoxic activity against various cancer cell lines and elucidating their mechanism of action.
Quantitative Data Presentation: Antiproliferative Activity
The in vitro antiproliferative activity of the synthesized 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives was evaluated against a panel of five human cancer cell lines using the MTT assay. The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized below.
Table 1: IC50 Values (μM) of Lead 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives
| Compound | HCC827 (Lung) | A549 (Lung) | SH-SY5Y (Neuroblastoma) | HEL (Leukemia) | MCF-7 (Breast) |
| 13k | 0.09 | 0.24 | 0.43 | 0.25 | 0.11 |
| 10t | 0.13 | 0.45 | 0.87 | 0.53 | 0.21 |
| 13j | 0.15 | 0.51 | 0.66 | 0.41 | 0.19 |
| 10u | 0.17 | 0.62 | 0.95 | 0.68 | 0.28 |
| 13i | 0.21 | 0.78 | 1.02 | 0.75 | 0.33 |
Data sourced from a 2023 study on novel 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives. Most synthesized compounds showed submicromolar inhibitory activity.[1]
Analysis:
-
Compound 13k emerged as the most potent derivative, exhibiting IC50 values ranging from 0.09 μM to 0.43 μM across all tested cell lines.[1]
-
The compounds generally showed higher sensitivity in HCC827 (non-small cell lung cancer) and MCF-7 (breast cancer) cell lines.[1]
Comparison with Other Quinazoline-Based Inhibitors
The quinazoline scaffold is versatile, leading to derivatives that target various kinases. For context, the activity of compound 13k is compared with other classes of quinazoline inhibitors.
Table 2: Comparative IC50 Values of Different Quinazoline-Based Inhibitors
| Compound/Drug | Primary Target(s) | Cancer Cell Line | IC50 (μM) |
| Compound 13k | PI3Kα | HCC827 (Lung) | 0.09 |
| Gefitinib | EGFR | A549 (Lung, gefitinib-sensitive) | 0.54 |
| Erlotinib | EGFR | HCC827 (Lung) | 0.001 (hydroxylated form) |
| Lapatinib | EGFR, HER2 | MCF-7 (Breast) | Varies |
| Compound 6b | PI3Kα | HCT-116 (Colon) | 0.0136 (kinase assay) |
| Compound 46 | Aurora A/B | SH-SY5Y (Neuroblastoma) | Not specified (in vivo activity) |
*Note: Compound 6b is a 4-aminoquinazoline derivative, and Compound 46 is a 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivative. Direct comparison of IC50 values across different studies and assays should be done with caution due to variations in experimental conditions.
This comparison highlights that while EGFR inhibitors like erlotinib can show very high potency, the PI3Kα inhibitor 13k demonstrates significant, broad-spectrum submicromolar activity, making it a promising lead compound for a different therapeutic target.[1][3][9][10]
Mechanism of Action of Lead Compound 13k
Further investigation into the most potent compound, 13k , revealed a multi-faceted mechanism of action targeting the PI3K pathway and inducing apoptosis.
PI3Kα Kinase Inhibition
The primary mechanism for the anticancer activity of compound 13k is the direct inhibition of the PI3Kα enzyme. In a kinase assay, compound 13k demonstrated potent inhibitory activity against PI3Kα with an IC50 value of 1.94 nM.[1][2] This targeted inhibition blocks the downstream signaling cascade that promotes cancer cell survival and proliferation.[1][2][11]
Caption: PI3K/Akt Signaling Pathway Inhibition by Compound 13k.
Cell Cycle Arrest and Apoptosis
By inhibiting the PI3K/Akt pathway, compound 13k triggers downstream cellular events that halt cancer progression.
-
Cell Cycle Arrest: Treatment of HCC827 cells with compound 13k resulted in the accumulation of cells in the G2/M phase of the cell cycle, indicating a disruption in cell division processes.[1][2]
-
Apoptosis Induction: The compound was shown to induce programmed cell death (apoptosis) in HCC827 cells.[1][2] This is a crucial mechanism for eliminating cancerous cells.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the anticancer activity of the 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 7. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]
- 9. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Structure-Activity Relationships of Imidazo[1,2-a]pyridine Inhibitors
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds. Its unique chemical properties have made it a focal point in medicinal chemistry for the development of potent inhibitors targeting a range of diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) for three distinct classes of imidazo[1,2-a]pyridine inhibitors: antitubercular agents, anticancer kinase inhibitors, and central nervous system (CNS) imaging agents for β-amyloid plaques. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and visual representations of key concepts.
Antitubercular Imidazo[1,2-a]pyridine-3-carboxamides
Imidazo[1,2-a]pyridines have emerged as a promising class of antitubercular agents, with several compounds exhibiting potent activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Mtb).[1][2][3][4][5][6] A significant portion of these inhibitors function by targeting the cytochrome b subunit (QcrB) of the electron transport chain, a critical component for Mtb survival.[3]
Structure-Activity Relationship (SAR) Summary
The SAR for this class of compounds reveals that modifications at several positions on the imidazo[1,2-a]pyridine core and the carboxamide side chain are critical for their antimycobacterial potency.
-
Imidazo[1,2-a]pyridine Core: The core structure is essential for activity. Substitutions on the pyridine ring, particularly at the 7-position, can modulate potency. For instance, a chloro group at the 7-position has been shown to be beneficial in some analogs.[2]
-
C3-Carboxamide Linker: The carboxamide linkage at the 3-position is a key structural feature.
-
Amide Substituent: The nature of the substituent on the amide nitrogen has a profound impact on the inhibitory activity. Large, lipophilic groups, especially biaryl ethers, are associated with a significant increase in potency, leading to compounds with nanomolar activity.[2][5]
Quantitative Data Comparison
The following table summarizes the in vitro antitubercular activity of representative imidazo[1,2-a]pyridine-3-carboxamide analogs against M. tuberculosis H37Rv.
| Compound | R (Amide Substituent) | 7-Position Substitution | MIC (μM) | Reference |
| 1 | 4-Phenoxyphenyl | H | 0.2 | [2] |
| 2 | 4-(4-Chlorophenoxy)phenyl | H | 0.006 | [2] |
| 3 | 4-(4-Fluorophenoxy)phenyl | CH₃ | 0.004 | [2] |
| 4 | 4-(4-Fluorophenoxy)phenyl | Cl | 0.02 | [2] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC): The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard in vitro measure of a compound's efficacy.
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv is commonly used.
-
Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% albumin-dextrose-catalase (ADC) is a typical medium.
-
Assay Procedure:
-
A serial dilution of the test compounds is prepared in a 96-well microplate.
-
A standardized inoculum of Mtb is added to each well.
-
The plates are incubated at 37°C for a defined period (e.g., 5 days).
-
Bacterial growth is assessed visually or by using a growth indicator like resazurin. The MIC is the lowest compound concentration that inhibits visible growth.[2]
-
Logical Relationship of SAR
Caption: SAR of antitubercular imidazo[1,2-a]pyridines.
Anticancer Imidazo[1,2-a]pyridines as Kinase Inhibitors
The imidazo[1,2-a]pyridine scaffold has been extensively explored for the development of anticancer agents, particularly as inhibitors of various protein kinases that are often dysregulated in cancer.[7][8][9][10] Key targets include cyclin-dependent kinases (CDKs) and components of the PI3K/mTOR signaling pathway.[7][8]
Structure-Activity Relationship (SAR) Summary
The anticancer activity of these compounds is highly dependent on the substitution pattern around the imidazo[1,2-a]pyridine ring.
-
Positions of Substitution: The SAR studies have identified that substitutions at specific positions on the heterocyclic core can significantly influence both the potency and selectivity of the inhibitors.[7]
-
Physicochemical Properties: Modifications at certain positions can be used to fine-tune the physicochemical properties of the compounds, which is crucial for optimizing their pharmacokinetic profiles for in vivo applications.[7]
Quantitative Data Comparison
The following table presents the inhibitory activity of representative imidazo[1,2-a]pyridine-based kinase inhibitors against cancer cell lines.
| Compound | Target Kinase | Cancer Cell Line | IC₅₀ (μM) | Reference |
| 5 | CDK2 | Not Specified | Potent Inhibition | [7] |
| 6 | c-Met | EBC-1 | 1.626 | [10] |
| 7 | Not Specified | A549 | 5.2 | [10] |
| 8 | PI3K/mTOR | Not Specified | Potent Inhibition | [8] |
Experimental Protocols
MTT Cell Viability Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Lines: Human cancer cell lines such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma) are commonly used.[9]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[9]
-
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024) | Ankush Kumar | 1 Citations [scispace.com]
- 9. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Docking Studies of Imidazo[1,2-a]pyridine Ligands: A Comparative Guide for Drug Discovery
A comprehensive analysis of imidazo[1,2-a]pyridine derivatives reveals their significant potential as versatile ligands for a range of protein targets implicated in various diseases. This guide provides a comparative overview of their docking performance, supported by experimental data and detailed methodologies, to aid researchers in the development of novel therapeutics.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs.[1] Its derivatives have been extensively studied for a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Molecular docking studies have been instrumental in elucidating the binding modes of these ligands and guiding the design of more potent and selective inhibitors.[1][2] This guide synthesizes findings from multiple studies to offer a comparative perspective on the interaction of imidazo[1,2-a]pyridine ligands with key protein targets.
Comparative Docking Performance of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the docking scores and, where available, the corresponding experimental inhibitory activities of various imidazo[1,2-a]pyridine derivatives against different protein targets. This data highlights the scaffold's ability to be tailored for high-affinity binding to diverse protein active sites.
| Ligand/Derivative | Protein Target | PDB ID | Docking Score (kcal/mol) | Experimental Activity (IC50) | Reference |
| Anticancer Agents | |||||
| Compound HB7 | Human LTA4H | 3U9W | -11.237 | - | [3][4] |
| Compound C | Oxidoreductase (Breast Cancer) | - | -9.207 | 50.56 µM (MCF7) | [5][6] |
| Compound 6h | MARK4 | - | - | K = 0.1 x 10⁷ | [7] |
| Compound 11 | Akt1 | 1O6K | - | 0.64 µM | [8] |
| Compound I-11 | KRAS G12C | - | - | Potent in NCI-H358 cells | [9] |
| Kinase Inhibitors | |||||
| Compound 4c | CLK1 | - | - | 0.7 µM | [10] |
| Compound 4c | DYRK1A | - | - | 2.6 µM | [10] |
| Antibacterial Agents | |||||
| Compound 4b | Bacterial GyrB | - | -10.4 | - | |
| Compound 8b, 8d, 8e, 8h, 8i | Glucosamine-6-phosphate synthase | - | - | Potent antibacterial agents |
Experimental Protocols: A Closer Look at the Methodologies
The reliability of docking studies hinges on the rigor of the experimental protocol. Below are summaries of the methodologies employed in the cited studies.
General Molecular Docking Workflow
A typical molecular docking workflow was followed in most studies, which can be generalized into the following steps:
Caption: A generalized workflow for molecular docking studies.
Specific Protocols from Cited Studies
-
Study on LTA4H Inhibition: Molecular docking simulations were performed using software to predict the binding affinity of novel imidazo[1,2-a]pyridine hybrids with the 3D structure of human LTA4H (PDB ID: 3U9W).[3][4] The protein and ligands were prepared using standard protocols, and the docking scores were calculated to identify the best binding poses.[3][4]
-
Study on Oxidoreductase Inhibition: The binding affinity of novel imidazo[1,2-a]pyridine derivatives towards oxidoreductase, a key enzyme in breast cancer, was evaluated through molecular docking.[5][6] The interactions with key amino acid residues like His 222, Tyr 216, and Lys 270 were analyzed to understand the binding mode.[5][6]
-
Study on Kinase Inhibition (DYRK1A and CLK1): New imidazo[1,2-a]pyridine derivatives were designed and evaluated as potent kinase inhibitors.[10] Docking studies were conducted to provide a rationale for the observed structure-activity relationship (SAR) data for the inhibition of DYRK1A and CLK1.[10]
-
Study on Akt Inhibition: Computational docking experiments were performed with the crystal structure of Akt1 (PDB: 1O6K) to understand the interaction between the enzyme and imidazo[1,2-a]pyridine-based peptidomimetics.[8] The docking protocol was validated by self-docking the native ligand.[8]
Signaling Pathways and Mechanisms of Action
The therapeutic potential of imidazo[1,2-a]pyridine derivatives stems from their ability to modulate key signaling pathways.
Kinase Inhibition Signaling Pathway
Many imidazo[1,2-a]pyridine derivatives function as kinase inhibitors, which is a critical mechanism in cancer therapy. By blocking the activity of kinases like Akt, MARK4, and others, these compounds can disrupt downstream signaling pathways that control cell proliferation, survival, and apoptosis.
Caption: Inhibition of kinase signaling by imidazo[1,2-a]pyridines.
Conclusion
The collective findings from numerous docking studies strongly support the imidazo[1,2-a]pyridine scaffold as a highly promising starting point for the design of potent and selective inhibitors for a variety of protein targets. The data presented in this guide offers a valuable resource for researchers in the field of drug discovery, providing a comparative analysis of binding affinities and insights into the underlying molecular interactions. Further exploration and optimization of this versatile scaffold are warranted to develop novel therapeutic agents for a range of human diseases.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemmethod.com [chemmethod.com]
- 4. chemmethod.com [chemmethod.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: Metal-Free vs. Metal-Catalyzed Approaches
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and functional materials. Its synthesis has been a subject of intense research, leading to a diverse array of synthetic methodologies. This guide provides a comparative analysis of two major approaches for constructing this bicyclic system: metal-free and metal-catalyzed synthesis. We will delve into the performance of representative methods, supported by experimental data, to aid researchers in selecting the most suitable strategy for their specific needs.
At a Glance: Metal-Free vs. Metal-Catalyzed Synthesis
| Feature | Metal-Free Synthesis | Metal-Catalyzed Synthesis |
| Catalysts | Often employs simple reagents like iodine, acids, or is catalyst-free. | Utilizes transition metals, most commonly copper and palladium. |
| Cost & Availability | Generally lower cost due to inexpensive and readily available reagents. | Can be more expensive due to the cost of metal catalysts and ligands. |
| Environmental Impact | Often considered "greener" with less toxic waste. | Potential for heavy metal contamination and hazardous waste generation. |
| Reaction Conditions | Can range from room temperature to elevated temperatures. | Often requires specific ligands, additives, and controlled atmospheres. |
| Substrate Scope | Can be broad, but may be limited by the reactivity of certain functional groups. | Generally offers a wide substrate scope and high functional group tolerance. |
| Yields | Variable, but high yields can be achieved under optimized conditions. | Typically provides good to excellent yields. |
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data for representative metal-free and metal-catalyzed methods for the synthesis of imidazo[1,2-a]pyridines.
Table 1: Metal-Free Synthesis of 2-Arylimidazo[1,2-a]pyridines via Iodine Catalysis
This method involves a three-component reaction of a 2-aminopyridine, an acetophenone derivative, and dimedone, catalyzed by molecular iodine under ultrasonic irradiation in water.[1]
| Entry | 2-Aminopyridine | Acetophenone | Yield (%) |
| 1 | 2-Aminopyridine | Acetophenone | 92 |
| 2 | 2-Amino-5-methylpyridine | Acetophenone | 94 |
| 3 | 2-Aminopyridine | 4-Methylacetophenone | 95 |
| 4 | 2-Aminopyridine | 4-Methoxyacetophenone | 96 |
| 5 | 2-Aminopyridine | 4-Chloroacetophenone | 90 |
| 6 | 2-Aminopyridine | 4-Bromoacetophenone | 88 |
Table 2: Metal-Catalyzed Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines via Copper-Catalyzed A³ Coupling
This approach utilizes a copper(II)-ascorbate catalyzed domino A³-coupling reaction of a 2-aminopyridine derivative, an aldehyde, and an alkyne in an aqueous micellar medium.
| Entry | 2-Aminopyridine | Aldehyde | Alkyne | Yield (%) |
| 1 | 2-Aminopyridine | Benzaldehyde | Phenylacetylene | 85 |
| 2 | 2-Aminopyridine | 4-Chlorobenzaldehyde | Phenylacetylene | 82 |
| 3 | 2-Aminopyridine | 4-Methylbenzaldehyde | Phenylacetylene | 88 |
| 4 | 2-Amino-5-methylpyridine | Benzaldehyde | Phenylacetylene | 87 |
| 5 | 2-Aminopyridine | Benzaldehyde | 1-Hexyne | 78 |
Experimental Protocols
1. Metal-Free Synthesis: Ultrasonic-Assisted Iodine-Catalyzed Synthesis of 3-Hydroxy-5,5-dimethyl-2-(2-phenylimidazo[1,2-a]pyridin-3-yl)cyclohex-2-en-1-one [1]
-
Materials: 2-aminopyridine (1.0 mmol), acetophenone (1.0 mmol), dimedone (1.0 mmol), iodine (20 mol %), distilled water (4.0 mL).
-
Procedure:
-
A mixture of acetophenone (1.0 mmol) and iodine (20 mol %) in distilled water (4.0 mL) is irradiated using an ultrasound bath at room temperature for 30 minutes.
-
2-aminopyridine (1.0 mmol) and dimedone (1.0 mmol) are added to the mixture.
-
The reaction mixture is further irradiated with ultrasound at room temperature for an additional 30 minutes.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated, purified by column chromatography, and characterized.
-
2. Metal-Catalyzed Synthesis: Copper-Catalyzed A³ Coupling for 3-Benzyl-2-phenylimidazo[1,2-a]pyridine
-
Materials: 2-aminopyridine (1 mmol), benzaldehyde (1 mmol), phenylacetylene (1.2 mmol), CuSO₄·5H₂O (10 mol %), sodium ascorbate (20 mol %), sodium dodecyl sulfate (SDS) (10 mol %), water (2 mL).
-
Procedure:
-
In a 10 mL round-bottom flask, SDS (10 mol %) is dissolved in water (2 mL) with vigorous stirring for 5 minutes.
-
2-aminopyridine (1 mmol), benzaldehyde (1 mmol), CuSO₄·5H₂O (10 mol %), and sodium ascorbate (20 mol %) are added to the micellar solution.
-
Phenylacetylene (1.2 mmol) is then added to the reaction mixture.
-
The mixture is stirred at 50 °C for 6-16 hours, with the reaction progress monitored by TLC.
-
After completion, the product is extracted, purified via column chromatography, and characterized.
-
Visualizing the Process
To better understand the methodologies, the following diagrams illustrate a general experimental workflow and a comparative analysis of the two approaches.
Conclusion
Both metal-free and metal-catalyzed methods offer effective routes to the imidazo[1,2-a]pyridine core. The choice between them is contingent upon the specific requirements of the synthesis.
Metal-free approaches are often favored for their cost-effectiveness, operational simplicity, and adherence to green chemistry principles. They are particularly attractive for large-scale synthesis where cost and environmental impact are major considerations.
Metal-catalyzed methods , on the other hand, provide versatility with a generally broader substrate scope and high efficiency, often under milder conditions. These are invaluable for the synthesis of complex and highly functionalized imidazo[1,2-a]pyridine derivatives, which are frequently sought after in drug discovery and development.
This guide provides a foundational understanding to aid in the strategic selection of a synthetic pathway. Researchers are encouraged to consult the primary literature for more detailed information and specific applications of these and other emerging methodologies.
References
A Crystallographic Comparison of Novel Imidazo[1,2-a]pyridine Derivatives
A detailed analysis of the single-crystal X-ray diffraction data of recently synthesized imidazo[1,2-a]pyridine compounds reveals key structural insights relevant to their potential applications in drug development. This guide provides an objective comparison of their molecular geometries and crystal packing, supported by experimental data and detailed protocols for researchers in medicinal chemistry and materials science.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, as determined by X-ray crystallography, is fundamental to understanding the structure-activity relationships, physicochemical properties, and potential solid-state behaviors of these novel compounds. This guide compares the crystallographic parameters of three recently reported imidazo[1,2-a]pyridine derivatives, offering a valuable resource for scientists engaged in the design and development of new pharmaceuticals.
Comparative Crystallographic Data
The following table summarizes the key crystallographic data for three novel imidazo[1,2-a]pyridine derivatives, providing a basis for a comparative analysis of their solid-state structures.
| Parameter | Compound 1 | Compound 2 [1] | Compound 3 [2] |
| CCDC Number | 1049287 | 2181759 | 2344717 |
| Empirical Formula | C₂₁H₁₆BrNOS | C₁₈H₁₅ClN₄ | C₁₄H₉FN₂O |
| Formula Weight | 410.33 | 338.81 | 240.23 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n | P2₁/c |
| a (Å) | 11.595(2) | 12.138(3) | 7.965(2) |
| b (Å) | 10.380(2) | 13.844(3) | 12.551(3) |
| c (Å) | 15.341(3) | 10.038(2) | 11.201(3) |
| α (°) | 90 | 90 | 90 |
| β (°) | 109.11(1) | 102.78(1) | 106.87(1) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1742.9(6) | 1642.1(6) | 1070.7(5) |
| Z | 4 | 4 | 4 |
| Calculated Density (g/cm³) | 1.563 | 1.371 | 1.492 |
| Absorption Coeff. (mm⁻¹) | 2.546 | 0.268 | 0.111 |
| F(000) | 832 | 704 | 496 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 | 0.30 x 0.25 x 0.20 | 0.28 x 0.22 x 0.18 |
| Theta range for data collection (°) | 2.3 to 26.0 | 2.5 to 27.0 | 2.6 to 28.0 |
| Reflections collected | 10145 | 9678 | 6234 |
| Independent reflections | 3421 [R(int) = 0.045] | 3312 [R(int) = 0.038] | 2245 [R(int) = 0.031] |
| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.112 | R₁ = 0.052, wR₂ = 0.125 | R₁ = 0.045, wR₂ = 0.108 |
| Goodness-of-fit on F² | 1.03 | 1.05 | 1.04 |
Experimental Protocols
A general overview of the experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis is provided below. For compound-specific details, researchers are encouraged to consult the primary literature.
Synthesis
The synthesis of these novel imidazo[1,2-a]pyridine derivatives typically involves a multi-step reaction sequence. A common synthetic route is the condensation reaction between a substituted 2-aminopyridine and an α-haloketone, followed by further functionalization.
General Synthesis Workflow
Caption: General synthetic scheme for novel imidazo[1,2-a]pyridine derivatives.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents. The choice of solvent is critical and is often determined empirically.
Crystallization Workflow
Caption: Typical workflow for growing single crystals for X-ray diffraction.
X-ray Data Collection and Structure Refinement
A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature, often 100 K or 293 K, to minimize thermal vibrations. The collected data are then processed, and the crystal structure is solved and refined using specialized software packages.
X-ray Crystallography Workflow
Caption: The process of X-ray data collection and structure determination.
Structural Analysis and Comparison
The three compounds, despite sharing the common imidazo[1,2-a]pyridine core, exhibit distinct crystal packing and intermolecular interactions due to their different substituents.
Compound 1 , a brominated derivative, crystallizes in the monoclinic space group P2₁/c. Its crystal packing is influenced by a combination of hydrogen bonding and halogen bonding interactions.
Compound 2 , a chloro- and dimethylamino-substituted analog, also crystallizes in a monoclinic system but with the space group P2₁/n.[1] The presence of the dimethylamino group introduces the potential for strong hydrogen bonding, which plays a significant role in the supramolecular assembly.
Compound 3 , a fluorinated derivative, adopts a monoclinic P2₁/c space group.[2] The electronegative fluorine atom can participate in various weak interactions, including C-H···F hydrogen bonds, which contribute to the overall crystal packing.
The dihedral angles between the imidazo[1,2-a]pyridine ring system and the appended phenyl or substituted phenyl rings are a key feature influencing the overall molecular conformation. These angles vary between the compounds, affecting the degree of planarity and the potential for π-π stacking interactions.
References
Evaluating the Pharmacokinetic Profiles of New Imidazo[1,2-a]pyridine Drug Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding numerous drug candidates with diverse therapeutic potential. This guide provides a comparative evaluation of the pharmacokinetic profiles of promising new imidazo[1,2-a]pyridine derivatives in the fields of infectious diseases and oncology. The presented data, supported by detailed experimental protocols and pathway visualizations, aims to inform researchers in the selection and development of candidates with favorable drug-like properties.
Comparative Pharmacokinetic Data of Selected Imidazo[1,2-a]pyridine Drug Candidates
The following tables summarize the in vivo pharmacokinetic parameters of representative imidazo[1,2-a]pyridine compounds from recent studies. These candidates have demonstrated significant potential as antitubercular and anticancer agents.
Table 1: Pharmacokinetic Profiles of Antitubercular Imidazo[1,2-a]pyridine-3-carboxamides in Mice
| Compound ID | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Clearance (mL/min/kg) |
| 13 | PO | 3 | 181 | 0.25 | 411 | 35.8 | 43.1 (IV) |
| PO | 100 | 15,600 | 2.0 | 54,200 | - | ||
| IV | 1 | - | - | - | - | ||
| 18 | PO | 3 | 337 | 0.5 | 3,850 | 31.1 | ND |
| PO | 10 | 1,160 | 0.5 | 11,000 | - | ||
| IV | 1 | - | - | - | - |
Data sourced from studies on Mycobacterium tuberculosis inhibitors.[1][2] ND: Not Determined
Table 2: Pharmacokinetic Profiles of Anticancer Imidazo[1,2-a]pyridine Derivatives in Rodents
| Compound ID | Target | Animal Model | Dosing Route | Dose (mg/kg) | Oral Bioavailability (%) | Key Findings |
| 28 | PDGFR | Rat | PO | 10 | Improved vs. predecessors | Reduced P-glycoprotein efflux and improved oral exposure compared to earlier compounds.[3] |
| 22e | c-Met | Mouse | PO | - | 29 | Showed significant in vivo antitumor activity with good oral bioavailability.[4] |
Detailed Experimental Protocols
The following sections outline the generalized methodologies employed in the pharmacokinetic evaluation of the imidazo[1,2-a]pyridine candidates.
In Vivo Pharmacokinetic Studies in Murine Models
A standardized experimental workflow is crucial for obtaining reliable and reproducible pharmacokinetic data.
1. Animal Models and Housing:
-
Species: Male Swiss albino or BALB/c mice are commonly used, typically weighing 20-30g. For specific studies, such as those involving tumor xenografts, immunodeficient strains like nude mice are utilized.[3]
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water, except when fasting is required for oral dosing.
2. Drug Formulation and Administration:
-
Vehicle Selection: The choice of vehicle is critical for ensuring drug solubility and stability. A common vehicle for oral administration of poorly soluble compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For intravenous administration, formulations are typically aqueous solutions.
-
Oral Administration (PO): Drugs are administered via oral gavage using a suitable gavage needle. Animals are typically fasted overnight prior to dosing.[5]
-
Intravenous Administration (IV): A single bolus dose is administered via the tail vein.[5]
3. Blood Sampling:
-
Serial Sampling: To reduce the number of animals and inter-animal variability, serial blood samples (approximately 20-30 µL) can be collected from the same mouse at multiple time points.[5]
-
Collection Sites: Blood is collected from the tail vein, saphenous vein, or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).[5]
-
Time Points: Typical blood collection time points for oral administration are 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For intravenous administration, earlier time points such as 0.08, 0.25, and 0.5 hours are included.[1]
4. Plasma Preparation and Storage:
-
Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
The resulting plasma is stored at -80°C until analysis.
5. Pharmacokinetic Analysis:
-
Plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and oral bioavailability (F%).
dot
Caption: A generalized workflow for conducting in vivo pharmacokinetic studies in mice.
LC-MS/MS Quantification of Imidazo[1,2-a]pyridines in Plasma
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in biological matrices.
1. Sample Preparation:
-
Protein Precipitation: A simple and effective method for removing proteins from plasma samples. Acetonitrile containing an internal standard is added to the plasma sample (typically in a 2:1 ratio).
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used for the separation of small molecules.
-
Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Column Temperature: The column is maintained at a constant temperature, for example, 40°C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for imidazo[1,2-a]pyridine derivatives.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion (Q1) and a corresponding product ion (Q3) for the analyte and the internal standard.
-
Data Analysis: The concentration of the analyte in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.
Signaling Pathway Visualizations
The anticancer activity of several imidazo[1,2-a]pyridine candidates is attributed to their inhibition of key signaling pathways involved in cell growth, proliferation, and survival. The following diagrams illustrate these pathways.
PDGFR Signaling Pathway
Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases that play a crucial role in angiogenesis and tumor growth. Some imidazo[1,2-a]pyridine derivatives have been developed as potent PDGFR inhibitors.[3]
dot
Caption: Inhibition of the PDGFR signaling cascade by an imidazo[1,2-a]pyridine derivative.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor invasion and metastasis. Imidazo[1,2-a]pyridines have been identified as potent c-Met inhibitors.[4]
dot
Caption: Blockade of the c-Met signaling pathway by an imidazo[1,2-a]pyridine inhibitor.
PI3K/mTOR Signaling Pathway
The PI3K/mTOR pathway is a central regulator of cell growth and is frequently dysregulated in cancer. Dual PI3K/mTOR inhibitors based on the imidazo[1,2-a]pyridine scaffold have shown significant promise.
dot
Caption: Dual inhibition of the PI3K and mTOR signaling pathways by an imidazo[1,2-a]pyridine derivative.
References
- 1. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Imidazo[1,2-a]pyridine-6-carbaldehyde: A Guide for Laboratory Professionals
For Immediate Reference: Treat Imidazo[1,2-a]pyridine-6-carbaldehyde as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
This document provides essential safety and logistical information for the proper disposal of this compound, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Hazard Profile and Safety Precautions
This compound is classified as a combustible solid and a skin sensitizer.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Table 1: Hazard Information for this compound
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement | Storage Class |
| Skin Sensitizer | GHS07 | Warning | H317: May cause an allergic skin reaction. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | 11: Combustible Solids |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to manage it as hazardous waste. This ensures that it is handled, transported, and disposed of in accordance with environmental regulations.
Experimental Protocol: Waste Collection and Segregation
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the collection of this compound waste. The container should be labeled with "Hazardous Waste" and the full chemical name.
-
Segregate Waste Streams: Do not mix this compound with other waste streams unless compatibility has been confirmed. Keep solid and liquid waste separate.
-
Solid Waste:
-
Place excess or expired solid this compound directly into the designated hazardous waste container.
-
Contaminated materials such as gloves, weighing paper, and absorbent pads should also be placed in this container.[2]
-
-
Liquid Waste (Solutions):
-
If this compound is in a solvent, collect it in a separate, labeled hazardous waste container for flammable liquids.
-
Do not pour solutions containing this compound down the sink.[3]
-
-
Storage: Store the hazardous waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated. Ensure the container is kept closed except when adding waste.
Accidental Spill Cleanup
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Control Ignition Sources: As a combustible solid, eliminate all potential ignition sources from the area.[4]
-
Personal Protective Equipment: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment and Cleanup:
-
Decontamination: Decontaminate the spill area with an appropriate solvent (e.g., isopropanol, ethanol) and wipe clean. Place all decontamination materials in the hazardous waste container.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Imidazo[1,2-a]pyridine-6-carbaldehyde
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Imidazo[1,2-a]pyridine-6-carbaldehyde. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The required PPE varies depending on the specific handling scenario.
| Scenario | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling in a Ventilated Hood | Tightly fitting safety goggles with side-shields.[1] | Chemical-impermeable gloves (e.g., nitrile).[1] | Laboratory coat with long sleeves. | Not typically required if handled in a well-ventilated fume hood. |
| Weighing/Transfer of Solid Material | Tightly fitting safety goggles with side-shields.[1] A face shield may be necessary if there is a risk of splashing. | Chemical-impermeable gloves.[1] | Fully buttoned laboratory coat. | A NIOSH-approved respirator may be required if dust formation is likely and ventilation is inadequate. |
| Accidental Spill or Release | Chemical splash goggles and a full-face shield.[2] | Chemical-impermeable gloves.[1] | Chemical protective suit or apron.[2] | A self-contained breathing apparatus (SCBA) should be worn.[1] |
| Emergency Situations (e.g., Fire) | Tightly fitting safety goggles with side-shields.[1] | Chemical-impermeable gloves.[1] | Flame-retardant lab coat or full protective suit. | Self-contained breathing apparatus (SCBA) is necessary.[1] |
Handling and Storage
Precautions for Safe Handling:
-
Handle in a well-ventilated place, preferably within a chemical fume hood.[1]
-
Wear suitable protective clothing, including gloves and eye/face protection.[1]
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition.[1]
-
Take measures to prevent electrostatic discharge.[1]
Conditions for Safe Storage:
-
Store in a tightly closed container.[1]
-
Keep in a dry, cool, and well-ventilated area.[1]
-
Store away from incompatible materials and foodstuff containers.[1]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains, as discharge into the environment should be avoided.[1]
Experimental Protocols and Visualizations
To ensure procedural clarity and safety, the following workflows and diagrams are provided.
Safe Handling Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Emergency Response Protocol
In the event of an accidental exposure or spill, follow the steps outlined in the diagram below.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
